Fostamatinib (disodium hexahydrate)
Description
BenchChem offers high-quality Fostamatinib (disodium hexahydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fostamatinib (disodium hexahydrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H36FN6Na2O15P |
|---|---|
Molecular Weight |
732.5 g/mol |
IUPAC Name |
disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate;hexahydrate |
InChI |
InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2/q;2*+1;;;;;;/p-2 |
InChI Key |
ZQGJCHHKJNSPMS-UHFFFAOYSA-L |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Fostamatinib Disodium Hexahydrate in Immune Thrombocytopenic Purpura (ITP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Immune Thrombocytopenic Purpura (ITP) is an autoimmune disorder characterized by the destruction of platelets, leading to a low platelet count and increased risk of bleeding.[1][2] Fostamatinib (B613848) disodium (B8443419) hexahydrate, an oral spleen tyrosine kinase (Syk) inhibitor, represents a significant advancement in the treatment of chronic ITP in adult patients who have had an insufficient response to previous therapies.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of fostamatinib in ITP, detailing the underlying signaling pathways, summarizing key experimental data, and outlining the methodologies of pivotal studies.
Introduction: The Pathogenesis of ITP and the Role of Spleen Tyrosine Kinase (Syk)
In ITP, the immune system mistakenly produces autoantibodies, primarily immunoglobulin G (IgG), that bind to glycoproteins on the surface of platelets.[1][2] These opsonized platelets are then recognized by Fc gamma receptors (FcγR) on macrophages, predominantly in the spleen.[5] This recognition triggers a signaling cascade that leads to platelet phagocytosis and destruction.[5]
At the heart of this destructive pathway lies spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in the intracellular signaling of various immune cells.[6] Upon engagement of FcγR by antibody-coated platelets, Syk is activated, initiating a cascade of downstream signaling events that are essential for the cytoskeletal rearrangements required for phagocytosis.[7][8] By targeting Syk, fostamatinib intervenes at a pivotal point in the pathogenesis of ITP.[9][10]
Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in the intestine.[3][11] R406 is a potent inhibitor of Syk, and by blocking its activity, it disrupts the FcγR-mediated signaling pathway, thereby reducing the phagocytosis of antibody-coated platelets and allowing platelet counts to rise.[3][6]
Core Mechanism of Action: Inhibition of Syk-Mediated Phagocytosis
The primary mechanism of action of fostamatinib in ITP is the inhibition of Syk-dependent platelet destruction by macrophages.[7][8] This process can be broken down into the following key steps:
-
Autoantibody Binding: IgG autoantibodies bind to platelet surface antigens.
-
FcγR Engagement: The Fc portion of the platelet-bound IgG antibodies engages with Fcγ receptors on the surface of macrophages.
-
Syk Activation: This engagement leads to the recruitment and activation of Syk within the macrophage.
-
Downstream Signaling: Activated Syk phosphorylates downstream signaling molecules, initiating a cascade that results in the reorganization of the actin cytoskeleton.
-
Phagocytosis: The cytoskeletal changes enable the macrophage to engulf and destroy the antibody-coated platelet.
Fostamatinib's active metabolite, R406, acts as an ATP-competitive inhibitor of Syk, preventing its phosphorylation and subsequent activation.[12] This blockade of Syk signaling effectively halts the phagocytic process, preserving circulating platelets.[12]
Signaling Pathway Diagram
Caption: Fostamatinib's inhibition of the Syk signaling pathway in macrophages.
Quantitative Data from Clinical Trials
The efficacy and safety of fostamatinib in ITP have been established through a series of clinical trials, most notably the FIT (Fostamatinib in ITP) program, which included two Phase 3, randomized, placebo-controlled trials (FIT-1 and FIT-2) and an open-label extension study.[7]
Table 1: Efficacy of Fostamatinib in Phase 3 FIT Trials (Pooled Data)
| Endpoint | Fostamatinib (n=101) | Placebo (n=49) | p-value |
| Stable Response * | 18% | 2% | 0.0003 |
| Overall Response † | 43% | 14% | 0.0006 |
| Median Time to Response | 15 days | N/A | N/A |
| Patients Responding within 8 Weeks | 83% | N/A | N/A |
*Stable response was defined as achieving a platelet count of ≥50,000/μL at ≥4 of the 6 biweekly visits between weeks 14 and 24, without rescue therapy.[7] †Overall response was defined as achieving at least one platelet count ≥50,000/μL within the first 12 weeks of treatment.[7]
Table 2: Platelet Counts in Responders (Pooled Data)
| Responder Group | Median Platelet Count during 24 Weeks |
| Stable Responders | 95,000/μL |
| Overall Responders | 49,000/μL |
Experimental Protocols
In Vitro Syk Inhibition Assay
Objective: To quantify the inhibitory effect of fostamatinib's active metabolite, R406, on Syk enzymatic activity.
Methodology:
-
Reagents: Recombinant human Syk enzyme, biotinylated peptide substrate, ATP, and R406.
-
Procedure:
-
R406 is serially diluted and pre-incubated with the Syk enzyme in an assay buffer.
-
The kinase reaction is initiated by the addition of the biotinylated peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The extent of substrate phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of R406.
In Vitro Phagocytosis Assay
Objective: To assess the ability of fostamatinib (R406) to inhibit the phagocytosis of antibody-coated platelets by macrophages.
Methodology:
-
Cell Culture: A macrophage cell line (e.g., THP-1) is cultured and differentiated into a macrophage-like state.
-
Platelet Preparation: Human platelets are isolated and labeled with a fluorescent dye. They are then opsonized by incubation with ITP patient serum containing anti-platelet autoantibodies.
-
Co-culture and Treatment: The fluorescently labeled, opsonized platelets are co-cultured with the macrophages in the presence of varying concentrations of R406 or a vehicle control.
-
Phagocytosis Quantification: After a defined incubation period, the percentage of macrophages that have phagocytosed the fluorescent platelets is determined using flow cytometry or fluorescence microscopy.
-
Data Analysis: The inhibition of phagocytosis by R406 is calculated relative to the vehicle control.
Phase 3 Clinical Trial Design (FIT-1 and FIT-2)
Objective: To evaluate the efficacy and safety of fostamatinib in adults with persistent or chronic ITP.
Methodology:
-
Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials.[7]
-
Participants: Patients with persistent or chronic ITP and a platelet count <30,000/μL who had an insufficient response to previous treatments.[7]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either fostamatinib or a placebo.[7]
-
Treatment:
-
Primary Endpoint: Stable platelet response (platelet count ≥50,000/μL at ≥4 of the 6 biweekly visits between weeks 14 and 24).[7]
-
Key Secondary Endpoints: Overall platelet response, bleeding events.[7]
Caption: Workflow of the Phase 3 FIT clinical trials for fostamatinib in ITP.
Beyond Phagocytosis Inhibition: Other Potential Mechanisms
While the inhibition of platelet phagocytosis is the primary mechanism of action, preclinical studies suggest that fostamatinib may have other effects that contribute to its efficacy in ITP. Syk is also involved in B-cell receptor (BCR) signaling, which is crucial for B-cell activation and autoantibody production.[7][13] By inhibiting Syk, fostamatinib may also modulate B-cell function and potentially reduce the production of anti-platelet autoantibodies over the long term.[7][13] However, further research is needed to fully elucidate the clinical relevance of this potential mechanism in ITP.
Conclusion
Fostamatinib disodium hexahydrate offers a targeted therapeutic approach for the treatment of chronic ITP by directly addressing a key pathogenic mechanism: the Syk-mediated phagocytosis of antibody-coated platelets. Its novel mechanism of action, demonstrated clinical efficacy, and oral administration make it a valuable addition to the therapeutic armamentarium for patients with ITP who have not responded adequately to other treatments. A thorough understanding of its core mechanism is essential for researchers and clinicians working to optimize the management of this complex autoimmune disease.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology of platelet destruction in immune (idiopathic) thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. invivogen.com [invivogen.com]
- 13. Fostamatinib inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Core Therapeutic Effects of R406, the Active Metabolite of Fostamatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib (B613848), a pioneering therapeutic agent, undergoes in-vivo conversion to its active metabolite, R406. This technical guide delves into the core mechanisms and therapeutic effects of R406, a potent inhibitor of spleen tyrosine kinase (Syk). By elucidating its molecular interactions and downstream effects, we aim to provide a comprehensive resource for professionals engaged in immunological research and drug development. R406's targeted action on the Syk pathway has demonstrated significant clinical efficacy in the management of autoimmune disorders, particularly immune thrombocytopenia (ITP) and rheumatoid arthritis (RA).
Mechanism of Action: Inhibition of Spleen Tyrosine Kinase
R406 functions as an ATP-competitive inhibitor of spleen tyrosine kinase (Syk), a critical signaling molecule in the downstream pathways of various immune receptors.[1][2] By binding to the ATP-binding pocket of Syk, R406 effectively blocks its kinase activity.[1][3] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive immune-mediated pathology.[1]
Syk plays a central role in the signal transduction of Fc receptors (FcRs) and the B-cell receptor (BCR).[1][4] In autoimmune conditions such as ITP, autoantibodies coat platelets, leading to their destruction by macrophages via Fcγ receptor-mediated phagocytosis.[5] R406, by inhibiting Syk, abrogates this FcγR-mediated signaling, thus reducing platelet destruction.[5][6] Similarly, in rheumatoid arthritis, immune complexes activate FcRs on various immune cells, triggering an inflammatory cascade that R406 can effectively suppress.[4][7] Furthermore, by inhibiting BCR signaling, R406 can modulate B-cell activation and proliferation.[1][8]
Therapeutic Effects and Clinical Applications
The primary therapeutic applications of fostamatinib, and by extension R406, are in the treatment of chronic immune thrombocytopenia (ITP) and rheumatoid arthritis (RA).
Immune Thrombocytopenia (ITP): In patients with chronic ITP who have had an insufficient response to previous treatments, fostamatinib has shown significant efficacy.[9][10] Clinical trials have demonstrated that treatment with fostamatinib leads to a stable increase in platelet counts in a notable percentage of patients.[11] Specifically, in phase 3 trials, 18% of patients receiving fostamatinib achieved a stable response, with 43% achieving an overall response.[11] The mechanism underlying this effect is the inhibition of macrophage-mediated platelet destruction.[6]
Rheumatoid Arthritis (RA): R406 has been shown to reduce immune complex-mediated inflammation, a key pathological feature of RA.[1][7] Preclinical studies in animal models of arthritis demonstrated that oral administration of R406 reduced paw inflammation.[7] While fostamatinib was initially developed for RA and showed promise in early trials, its development for this indication has been multifaceted.[12][13]
Other Potential Applications: The role of Syk in various inflammatory and immune-mediated processes suggests a broader therapeutic potential for R406. Research has explored its effects in conditions such as severe influenza A infection, where it exhibits both antiviral and anti-inflammatory properties.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and properties of R406.
Table 1: In Vitro Inhibitory Activity of R406
| Parameter | Value | Cell/System | Reference |
| Syk Kinase Activity (Ki) | 30 nM | ATP-competitive inhibition | [1][3] |
| Syk Kinase Activity (IC50) | ~40-41 nM | Spleen tyrosine kinase inhibitor | [8][15] |
| Fc Receptor Signaling (EC50) | 56-64 nM | IgE- and IgG-mediated degranulation in mast cells | [1][4] |
| BCR-mediated Ag presentation (IC50) | 100-300 nM | Primary MD4 B cells | [16] |
| FcγR-mediated DC activation (IC50) | <300 nM | Bone marrow-derived dendritic cells | [16] |
Table 2: Pharmacokinetic Properties of R406
| Parameter | Value | Condition | Reference |
| Absolute Bioavailability | 55% | - | [9][17] |
| Median Time to Cmax | ≈ 1.5 hours (range 1–4 h) | - | [9][17] |
| Plasma Protein Binding | 98.3% | in vitro | [9][17] |
| Mean Volume of Distribution | 256 L | at steady state | [9][17] |
| Terminal Elimination Half-life | ≈ 15 hours | - | [9][17] |
| Excretion | 80% in feces; ≈ 20% in urine | - | [9][17] |
Table 3: Clinical Efficacy of Fostamatinib in Chronic ITP (Phase 3 FIT Trials)
| Endpoint | Fostamatinib Group | Placebo Group | P-value | Reference |
| Stable Response | 18% | 2% | 0.0003 | [11] |
| Overall Response | 43% | 14% | 0.0006 | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are outlined below.
1. Syk Kinase Inhibition Assay (ATP-Competitive)
-
Objective: To determine the inhibitory constant (Ki) of R406 against Syk kinase.
-
Methodology:
-
Purified human recombinant Syk kinase is used.
-
The kinase reaction is initiated by adding ATP. The assay measures the phosphorylation of a specific substrate.
-
R406 is added at varying concentrations to determine its effect on the rate of substrate phosphorylation.
-
The assay is performed in the presence of different concentrations of ATP to establish the competitive nature of the inhibition.
-
The Ki value is calculated using the Cheng-Prusoff equation, which relates the IC50 value to the concentration of the substrate (ATP) and the Michaelis-Menten constant (Km) of the enzyme for that substrate.[1][3]
-
2. Mast Cell Degranulation Assay (FcεRI-mediated)
-
Objective: To assess the functional inhibition of Fc receptor signaling by R406.
-
Methodology:
-
Cultured human mast cells (CHMC) are sensitized with IgE.
-
The sensitized cells are pre-incubated with varying concentrations of R406.
-
Degranulation is induced by cross-linking the FcεRI receptors with an anti-IgE antibody.
-
The extent of degranulation is quantified by measuring the release of β-hexosaminidase, a granular enzyme, into the supernatant.
-
The EC50 value, the concentration of R406 that causes 50% inhibition of degranulation, is determined.[1][4]
-
3. B-Cell Receptor (BCR) Signaling Assay
-
Objective: To evaluate the effect of R406 on BCR-mediated activation.
-
Methodology:
-
Primary B lymphocytes are isolated.
-
The cells are pre-treated with different concentrations of R406.
-
BCR signaling is activated by cross-linking the BCR with anti-IgM or anti-IgD antibodies.
-
The phosphorylation of downstream signaling molecules, such as B-cell linker protein (BLNK/SLP65), is assessed by Western blotting using phospho-specific antibodies.[1]
-
4. Macrophage Phagocytosis Assay
-
Objective: To determine the impact of R406 on macrophage-mediated phagocytosis of antibody-coated particles.
-
Methodology:
-
A human macrophage cell line (e.g., THP-1) is used.
-
Red blood cells or beads are opsonized (coated) with IgG antibodies.
-
Macrophages are pre-incubated with varying concentrations of R406.
-
The opsonized particles are added to the macrophage culture.
-
Phagocytosis is quantified by microscopy or flow cytometry to determine the percentage of macrophages that have engulfed the particles and the number of particles per macrophage.[5][18]
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by R406.
Caption: Fc Receptor Signaling Pathway and the inhibitory action of R406 on Syk.
Caption: B-Cell Receptor Signaling Pathway and the inhibitory action of R406 on Syk.
Caption: Experimental workflow for a macrophage phagocytosis assay to evaluate R406 efficacy.
Conclusion
R406, the active metabolite of fostamatinib, represents a significant advancement in the targeted therapy of autoimmune and inflammatory diseases. Its potent and specific inhibition of spleen tyrosine kinase provides a robust mechanism for interrupting the pathological processes driven by Fc receptor and B-cell receptor signaling. The clinical success of fostamatinib in immune thrombocytopenia underscores the therapeutic potential of targeting the Syk pathway. This technical guide provides a foundational understanding of R406's mechanism, therapeutic effects, and the experimental basis for its characterization, serving as a valuable resource for the scientific and drug development communities. Further research into the broader applications of Syk inhibition holds promise for the development of novel treatments for a range of immune-mediated disorders.
References
- 1. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 5. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 6. Mechanism of Action | TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. cellagentech.com [cellagentech.com]
- 9. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current therapeutic strategies and perspectives in refractory ITP: What have we learned recently? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Refractory primary immune thrombocytopenia (ITP): current clinical challenges and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immune thrombocytopenic purpura associated with rheumatoid arthritis: case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spleen tyrosine kinase inhibitor R406 has both antiviral and anti-inflammatory effects on severe influenza A infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. adooq.com [adooq.com]
- 16. researchgate.net [researchgate.net]
- 17. scienceopen.com [scienceopen.com]
- 18. The kinase inhibitors R406 and GS-9973 impair T cell functions and macrophage-mediated anti-tumor activity of rituximab in chronic lymphocytic leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of R406, the Active Metabolite of Fostamatinib
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Fostamatinib (B613848) is an orally administered prodrug whose clinical efficacy is mediated entirely by its active metabolite, R406.[1][2] R406 is a potent inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator of signal transduction downstream of various immunoreceptors, including Fc receptors and B-cell receptors.[1][3] Understanding the detailed in vitro pharmacological profile of R406 is essential for elucidating its mechanism of action, predicting clinical efficacy, and rationalizing potential side effects. This technical guide provides a comprehensive overview of the in vitro kinase and cellular profiling of R406, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows.
Kinase Inhibition Profile of R406
R406 is a multi-kinase inhibitor with high affinity for Spleen Tyrosine Kinase (Syk).[3] However, comprehensive kinase profiling reveals that it interacts with numerous other kinases at therapeutically relevant concentrations.[4][5] This broad-spectrum activity is crucial for understanding both its therapeutic effects and its side-effect profile, such as the observed increases in blood pressure, which have been linked to off-target inhibition of KDR (VEGFR2).[2][4][5]
ATP-Competitive Inhibition of Syk
The primary mechanism of R406 is the competitive inhibition of ATP binding to the kinase domain of Syk.[3] This action blocks the autophosphorylation and activation of Syk, thereby preventing the initiation of downstream signaling cascades. The reported inhibitor constant (Ki) for R406 against Syk is approximately 30 nM.[3]
Broad-Spectrum Kinase Selectivity
In vitro screening against large panels of kinases has been performed using both binding assays (measuring the affinity of R406 for the kinase) and enzymatic assays (measuring the inhibition of kinase activity). The results demonstrate that while R406 is a potent Syk inhibitor, it also inhibits a wide range of other kinases.[5]
Table 1: In Vitro Kinase Inhibition Profile of R406
| Kinase Target | Assay Type | pIC50¹ | IC50 (nmol/L) | Reference |
|---|---|---|---|---|
| SYK | Enzyme Activity | 8.4 | 4 | [5] |
| KDR (VEGFR2) | Enzyme Activity | 7.3 | 50 | [5] |
| FLT3 | Enzyme Activity | 8.3 | 5 | [5] |
| KIT | Enzyme Activity | 7.5 | 32 | [2] |
| RET | Enzyme Activity | 7.9 | 13 | [5] |
| SRC Family (SRC, LYN, FGR) | Enzyme Activity | 6.8 - 7.4 | 40 - 158 | [2][5] |
| JAK Family (JAK1, JAK3) | Enzyme Activity | 6.4 - 6.8 | 158 - 398 | [5] |
| PKCθ | Enzyme Activity | 7.3 | 50 | [5] |
| MAP4K5 | Enzyme Activity | 8.2 | 6 | [5] |
| GSK3α/β | Enzyme Activity | 7.3 - 7.5 | 32 - 50 | [5] |
¹pIC50 is the negative logarithm of the IC50 value. Data is primarily sourced from a comprehensive screen of 139 kinases.[5] A selection of key targets is presented.
Core Signaling Pathway Inhibition
R406's therapeutic effects in autoimmune conditions are primarily attributed to its inhibition of Syk-dependent signaling in hematopoietic cells. By blocking Syk, R406 effectively decouples immunoreceptor activation from downstream cellular responses like phagocytosis, degranulation, and cytokine release.[1][3]
Caption: R406 inhibits the phosphorylation and activation of Syk.
In Vitro Cellular Pharmacology
The biochemical inhibition of kinases by R406 translates into a range of effects at the cellular level. R406 has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[6] It also effectively blocks activation pathways in immune cells.
Table 2: In Vitro Cellular Activity of R406
| Cell Line | Cell Type | Assay | Endpoint | IC50 / EC50 | Reference |
|---|---|---|---|---|---|
| SU-DHL-1 | T-cell Non-Hodgkin Lymphoma | Proliferation | [³H]Thymidine Incorporation | ~1 µM | [6] |
| SR-786 | T-cell Non-Hodgkin Lymphoma | Proliferation | [³H]Thymidine Incorporation | ~2 µM | [6] |
| SU-DHL-1 | T-cell Non-Hodgkin Lymphoma | Viability | Annexin V / PI Staining | ~1-5 µM | [6] |
| Ramos | B-cell Lymphoma | Apoptosis | Flow Cytometry | Induces Apoptosis | [7] |
| Human Mast Cells | Immune Cell | Degranulation | β-hexosaminidase release | 56-64 nM | [3] |
| RA Synovial Cells | Pathological Tissue | Cytokine Production | TNF-α, IL-6, IL-8 ELISA | >1 µM | [8] |
| Senescent HDFs | Senescent Fibroblasts | Viability | CCK-1 Assay | Selectively reduces viability |[9] |
Off-Target Profile (Non-Kinase)
A broad pharmacological screen was conducted to identify non-kinase off-targets of R406. When tested at a high concentration (10 µmol/L), R406 showed significant activity at a limited number of targets.[5] The most notable of these was the adenosine (B11128) A3 receptor, where R406 acts as an antagonist.
Table 3: Off-Target (Non-Kinase) Activity of R406 | Target | Target Class | Assay Type | Mode of Action | Ki / IC50 (nmol/L) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Adenosine A3 | GPCR | Radioligand Binding | Antagonist | 280 |[5] | | Adenosine A3 | [³⁵S]GTPγS Functional | Antagonist | 410 |[5] | | PDE4D2 | Enzyme | Enzyme Activity | Inhibitor | 710 |[5] |
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize the pharmacological profile of R406.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This protocol describes a generalized method for determining the IC50 value of R406 against a purified kinase using a luminescence-based assay that quantifies ATP consumption.
Caption: Workflow for a biochemical kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of R406 in 100% DMSO, typically starting from 1 mM.
-
Plate Setup: Dispense the diluted R406 or DMSO vehicle control into a low-volume 384-well assay plate.
-
Kinase Addition: Add the recombinant kinase (e.g., Syk, KDR) diluted in kinase buffer to the wells containing the compound.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the appropriate peptide substrate and ATP (at a concentration near the Km for the specific kinase). The final reaction volume is typically 25 µL.
-
Incubation: Allow the reaction to proceed at 30°C or room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the remaining ATP using a detection system like ADP-Glo™ (Promega). This involves two steps:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into a detectable luminescent signal.
-
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each R406 concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol measures the inhibitory effect of R406 on the proliferation of cell lines, such as the SU-DHL-1 lymphoma line.[6]
Caption: Workflow for a [³H]-Thymidine cell proliferation assay.
Methodology:
-
Cell Seeding: Plate suspension or adherent cells in a 96-well microplate at a predetermined optimal density in complete culture medium.
-
Compound Treatment: Add varying concentrations of R406 to the wells. Include wells with vehicle (DMSO) as a negative control and a cytostatic agent as a positive control.
-
Incubation: Culture the cells for a period that allows for several divisions (e.g., 72 hours).
-
Radiolabeling: For the final 12-18 hours of incubation, add [³H]-thymidine to each well. Proliferating cells will incorporate the radiolabeled nucleoside into their newly synthesized DNA.
-
Harvesting: Use an automated cell harvester to lyse the cells and transfer the DNA onto a glass fiber filter mat.
-
Measurement: After the filter mat is dry, measure the incorporated radioactivity for each well using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to cell proliferation. Calculate the IC50 value by plotting the percent inhibition of proliferation against the log concentration of R406.
Protocol 3: Western Blot for Syk Phosphorylation
This protocol is used to confirm that R406 inhibits its primary target, Syk, within a cellular context by measuring the level of Syk phosphorylation.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., SU-DHL-1) to a suitable density. Treat the cells with various concentrations of R406 for a short period (e.g., 1-2 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-p-Syk Tyr525/526).
-
Secondary Antibody: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Loading Control: Re-probe the same membrane with an antibody for total Syk or a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity for p-Syk and normalize it to the total Syk or loading control signal. A dose-dependent decrease in the p-Syk signal indicates target engagement by R406.
Conclusion
The in vitro pharmacological profile of R406, the active metabolite of Fostamatinib, reveals it to be a potent, ATP-competitive inhibitor of Spleen Tyrosine Kinase. While its therapeutic rationale is based on the inhibition of Syk-mediated immunoreceptor signaling, R406 demonstrates a broader kinase selectivity profile, with activity against KDR, FLT3, and others, which likely contributes to some of its clinical side effects. Cellular assays confirm that this kinase inhibition translates to functional consequences, including reduced proliferation, induction of apoptosis in relevant cell lines, and blockade of immune cell activation. This comprehensive in vitro characterization is fundamental to the continued development and clinical application of Fostamatinib.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of SYK inhibitor, R406 as a novel senolytic agent - PMC [pmc.ncbi.nlm.nih.gov]
Fostamatinib's Inhibition of Fc Receptor-Mediated Phagocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fostamatinib (B613848), an oral spleen tyrosine kinase (Syk) inhibitor, represents a targeted therapeutic approach for conditions characterized by excessive antibody-mediated cell destruction.[1][2] Its primary mechanism of action involves the disruption of Fc receptor (FcR)-mediated phagocytosis, a critical process in the pathogenesis of autoimmune disorders such as immune thrombocytopenia (ITP).[3][4] Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, which competitively inhibits the ATP binding site of Syk.[5][6][7] This inhibition blocks the downstream signaling cascade necessary for the cytoskeletal rearrangements required for phagocytosis by macrophages and other immune cells.[3][4] This guide provides an in-depth technical overview of Fostamatinib's effect on Fc receptor-mediated phagocytosis, including its mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action: Inhibition of the Syk Signaling Pathway
Fc receptor-mediated phagocytosis is initiated by the binding of autoantibody-coated cells, such as platelets in ITP, to Fcγ receptors (FcγR) on the surface of phagocytes like macrophages.[3][5] This binding triggers a signaling cascade that is critically dependent on the activation of spleen tyrosine kinase (Syk).[8][9][10]
The key steps in this pathway are:
-
FcγR Clustering and Src-Family Kinase Activation: The binding of opsonized targets leads to the clustering of FcγRs, which results in the activation of Src-family kinases (such as Hck, Fgr, and Lyn).[8][11]
-
ITAM Phosphorylation: Activated Src-family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the FcγR γ-chain.[10]
-
Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the receptor complex.[10] Syk is then activated through phosphorylation by Src-family kinases and subsequent autophosphorylation.[8][10]
-
Downstream Signaling and Phagocytosis: Activated Syk initiates a cascade of downstream signaling events, including the activation of phosphatidylinositol 3-kinase (PI 3-kinase), which are essential for the actin cytoskeletal rearrangements required for the engulfment of the antibody-coated target.[8][9]
Fostamatinib's active metabolite, R406, directly inhibits Syk, thereby blocking this entire signaling cascade and preventing the phagocytosis of opsonized cells.[[“]][13][14]
Quantitative Data
The inhibitory activity of Fostamatinib's active metabolite, R406, and the clinical efficacy of the drug have been quantified in various studies.
| Parameter | Value | Cell/System | Reference |
| IC50 (Syk) | 41 nM | Cell-free assay | [6][7][15] |
| Ki (Syk) | 30 nM | ATP competitive | [6][7][16] |
| EC50 (Basophil Activation) | 1.06 µM | Human basophils (ex vivo) | [16] |
| EC50 (Cytokine Release) | 111 nM | Human macrophages | [17] |
| EC50 (Oxidative Burst) | 33 nM | Human neutrophils | [17] |
| IC50 (Cell Proliferation) | 0.8 µM to 8.1 µM | Diffuse large B-cell lymphoma (DLBCL) cell lines | [15] |
| IC50 (TAM Family Kinases) | <1 µM | AXL, MERTK, TYRO3 | [18] |
Table 1: In Vitro Inhibitory Activity of R406
| Endpoint | Fostamatinib | Placebo | P-value | Trial | Reference |
| Stable Response | 18% | 2% | 0.0003 | FIT1 & FIT2 (Pooled) | [1] |
| Overall Response | 43% | 14% | 0.0006 | FIT1 & FIT2 (Pooled) | [1] |
| Second-Line Therapy Response (≥50,000/µL) | 78% (25/32) | N/A | N/A | Post-hoc analysis of FIT trials | [19] |
| Real-World Second-Line Therapy Response (≥50,000/µL) | 93% (14/15) | N/A | N/A | FORTE Observational Study | [19] |
Table 2: Clinical Efficacy of Fostamatinib in Chronic ITP
Experimental Protocols
In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol is a synthesized methodology for measuring the effect of Fostamatinib on the phagocytosis of antibody-opsonized target cells by macrophages.
Materials:
-
Effector Cells: Human monocyte-derived macrophages (MDMs) or a macrophage-like cell line (e.g., THP-1 differentiated with PMA).[20]
-
Target Cells: A cell line expressing the target antigen (e.g., a CD20-positive cell line like Ramos for rituximab-mediated ADCP).[21]
-
Opsonizing Antibody: A therapeutic monoclonal antibody relevant to the target cells.
-
Fostamatinib (R406): The active metabolite of Fostamatinib.
-
Fluorescent Dyes: A pH-sensitive dye for labeling target cells (e.g., pHrodo) and a viability dye.[22][23]
-
Cell Culture Media and Reagents.
Procedure:
-
Effector Cell Preparation:
-
Target Cell Labeling:
-
Fostamatinib Treatment:
-
Pre-incubate the adherent macrophages with varying concentrations of R406 or a vehicle control for a specified period.
-
-
Opsonization and Co-culture:
-
Incubate the fluorescently labeled target cells with the opsonizing antibody.
-
Add the opsonized target cells to the macrophage-containing wells.
-
-
Phagocytosis Incubation:
-
Co-culture the effector and target cells for a period sufficient to allow for phagocytosis (e.g., 2-4 hours).
-
-
Data Acquisition and Analysis:
-
Analyze the cells using flow cytometry or high-content imaging.[21][23][27]
-
Gate on the macrophage population and quantify the percentage of macrophages that have engulfed target cells (i.e., are positive for the pH-sensitive dye).[28]
-
The inhibition of phagocytosis by Fostamatinib can be determined by comparing the percentage of phagocytosis in the presence and absence of the compound.
-
Syk Kinase Activity Assay
This is a general protocol for measuring the direct inhibitory effect of R406 on Syk kinase activity.
Materials:
-
Recombinant Syk enzyme.
-
Syk substrate (e.g., a peptide containing a tyrosine phosphorylation site).
-
ATP.
-
R406.
-
Assay buffer.
-
Detection reagents (e.g., a phosphotyrosine-specific antibody).
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant Syk enzyme, the Syk substrate, and varying concentrations of R406 in the assay buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific time to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based format with a phosphotyrosine-specific antibody or a fluorescence polarization assay.[6]
-
Data Analysis: Determine the IC50 value of R406 by plotting the percentage of Syk activity inhibition against the concentration of R406.
Visualizations
Caption: Fostamatinib's inhibition of the FcγR-Syk signaling pathway.
Caption: Experimental workflow for an in vitro ADCP assay.
Caption: Therapeutic logic of Fostamatinib in ITP.
References
- 1. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. [PDF] A Critical Role for Syk in Signal Transduction and Phagocytosis Mediated by Fcγ Receptors on Macrophages | Semantic Scholar [semanticscholar.org]
- 9. A Critical Role for Syk in Signal Transduction and Phagocytosis Mediated by Fcγ Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Src kinases and Syk in Fcgamma receptor-mediated phagocytosis and phagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sartorius.com [sartorius.com]
- 22. Method for Measurement of Antibody-Dependent Cellular Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocols — The Fleischman Lab [mpnlab.org]
- 26. Protocol for monitoring phagocytosis of cancer cells by TAM-like macrophages using imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antibody-Dependent Cellular Phagocytosis (ADCP) Assay | iQ Biosciences [iqbiosciences.com]
- 28. researchgate.net [researchgate.net]
Preclinical Efficacy of Fostamatinib in Rheumatoid Arthritis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostamatinib (B613848), an oral spleen tyrosine kinase (Syk) inhibitor, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis (RA). As the prodrug of the active metabolite R406, fostamatinib targets a critical intracellular signaling molecule involved in the pathogenesis of RA, thereby mitigating inflammation and joint destruction. This technical guide provides an in-depth summary of the preclinical evidence for fostamatinib, focusing on its mechanism of action, detailed experimental protocols for key animal models, and a quantitative analysis of its efficacy. Data from seminal studies in collagen-induced arthritis (CIA) and antibody-induced arthritis models are presented in structured tables for clear comparison, accompanied by diagrams illustrating the core signaling pathways and experimental workflows.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation, pannus formation, and the progressive destruction of cartilage and bone. Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signaling downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs), which are central to the inflammatory cascade in RA.[1] Fostamatinib (R788) is an orally administered prodrug that is rapidly converted to its active metabolite, R406, a potent inhibitor of Syk.[2] By blocking Syk-mediated signaling, fostamatinib has been shown to suppress the activation of multiple immune cell types, including B-cells, mast cells, macrophages, and neutrophils, leading to reduced production of inflammatory mediators and subsequent amelioration of arthritis.[1]
Mechanism of Action: Syk Inhibition
Syk is a critical node in the signal transduction pathways of inflammatory cells. In the context of RA, immune complexes composed of autoantibodies and self-antigens activate Fcγ receptors (FcγR) on the surface of macrophages, mast cells, and neutrophils. This activation leads to the recruitment and phosphorylation of Syk, initiating a downstream cascade that results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and matrix metalloproteinases (MMPs), as well as promoting phagocytosis and degranulation.[1] Similarly, Syk is essential for B-cell receptor signaling, which is crucial for B-cell maturation, survival, and autoantibody production. Fostamatinib, via R406, acts as an ATP-competitive inhibitor of the Syk kinase domain, effectively blocking these signaling pathways and thereby interrupting key pathogenic mechanisms of RA.
Preclinical Efficacy in Animal Models
Fostamatinib's efficacy has been evaluated in several well-established rodent models of rheumatoid arthritis, primarily the Collagen-Induced Arthritis (CIA) and antibody-induced arthritis models. These models recapitulate key pathological features of human RA, including synovitis, pannus formation, and bone and cartilage destruction.
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used autoimmune model of RA. Arthritis is induced by immunization with type II collagen, leading to a T-cell and B-cell dependent inflammatory arthritis.
Data Presentation
Studies in the rat CIA model demonstrate that fostamatinib, administered therapeutically after the onset of disease, significantly reduces clinical signs of arthritis and prevents structural joint damage.
| Parameter | Vehicle Control | Fostamatinib (15 mg/kg, q.d.) | Fostamatinib (30 mg/kg, q.d.) | Fostamatinib (15 mg/kg) + MTX | Fostamatinib (30 mg/kg) + MTX |
| Mean Clinical Score (Day 28) | 7.4 | 4.1 (p<0.0003) | 2.4 (p<0.0001) | 3.6 (p<0.0001) | 2.1 (p<0.0001) |
| Mean Radiographic Score (Day 28) | 4.3 | 0.6 (p<0.0001) | 0.0 (p<0.0001) | 0.5 (p<0.0001) | 0.08 (p<0.0001) |
| Data derived from a study in a rat CIA model. P-values are in comparison to the vehicle control group. |
In this model, fostamatinib also suppressed synovial cytokines and reduced serum levels of cartilage oligomeric matrix protein (COMP), a biomarker for cartilage degradation.
Antibody-Induced Arthritis in Mice
Antibody-induced arthritis models, such as the collagen antibody-induced arthritis (CAIA) model, are valuable for studying the effector phase of RA, as they are driven by the inflammatory response to immune complexes.
Data Presentation
In mouse models of antibody-induced arthritis, the active metabolite R406 effectively reduced inflammation and joint swelling.
| Model | Treatment | Key Efficacy Endpoints | Outcome |
| CAIA Model | R406 (10 mg/kg, b.i.d.) | Paw Thickening & Clinical Score | ~50% reduction in both parameters. Delayed disease onset and slower progression. |
| K/BxN Serum Transfer | R406 | Joint Swelling & Histopathology | Ameliorated joint swelling. Marked reduction in synovitis, pannus formation, and leukocyte infiltration. |
| CAIA: Collagen Antibody-Induced Arthritis. Data adapted from Braselmann et al., 2006. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for the key experiments cited.
Rat Collagen-Induced Arthritis (CIA) Protocol
-
Animals: Syngeneic Lewis or Dark Agouti (DA) rats (male, 7-8 weeks old) are commonly used.
-
Immunization: On day 0, rats are immunized via intradermal injection at the base of the tail with 150-200 µg of bovine or rat type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster (Optional): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) can be administered on day 7 to ensure higher incidence and severity.
-
Treatment Regimen (Therapeutic): Fostamatinib or vehicle is administered orally (p.o. gavage) once or twice daily, commencing at the first sign of arthritis (typically days 10-12) and continuing for a defined period (e.g., until day 28).
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is scored daily or every other day for each paw on a scale of 0-4 (0=normal; 1=mild swelling/erythema; 2=moderate swelling/erythema; 3=severe swelling/erythema of the entire paw; 4=ankylosis), yielding a maximum score of 16 per animal.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or digital calipers.
-
Radiography/Micro-CT: At study termination, hind limbs are imaged to assess bone erosion and joint damage, which is scored by a blinded observer.
-
Histopathology: Joints are harvested, fixed, decalcified, and stained (e.g., with H&E, Safranin O) to evaluate inflammation, pannus formation, cartilage damage, and bone resorption.
-
Biomarker Analysis: Serum is collected for analysis of anti-collagen antibodies and biomarkers like COMP. Synovial tissue can be harvested for cytokine analysis (e.g., via ELISA or qPCR).
-
Logical Relationship of Fostamatinib's Action
The therapeutic effect of fostamatinib in RA models is a direct consequence of its targeted inhibition of Syk, which interrupts multiple pathological processes simultaneously. This dual action on both inflammation and bone resorption pathways is a key attribute of its preclinical profile.
Conclusion
References
An In-Depth Technical Guide to the Impact of Fostamatinib on B Cell and Macrophage Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib (B613848) is an orally administered small molecule inhibitor of spleen tyrosine kinase (SYK), a critical signaling molecule in hematopoietic cells.[1] It is a prodrug that is rapidly converted in the intestine to its active metabolite, R406, which functions as an ATP-competitive inhibitor of the SYK kinase domain.[2][3] SYK plays a pivotal role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors (FcR), making it a key therapeutic target for a range of autoimmune and inflammatory diseases.[3][4]
This technical guide provides a detailed examination of the mechanism by which Fostamatinib modulates B cell and macrophage signaling pathways. It includes summaries of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the core signaling cascades and experimental workflows.
Core Mechanism of Action: SYK Inhibition
Spleen tyrosine kinase is a non-receptor tyrosine kinase that is essential for intracellular signaling downstream of immunoreceptors that utilize immunoreceptor tyrosine-based activation motifs (ITAMs).[5] Upon ligand binding to receptors like the BCR on B cells or Fcγ receptors on macrophages, a Src-family kinase (such as LYN) phosphorylates the ITAMs. SYK is then recruited to the phosphorylated ITAMs and becomes activated through phosphorylation.[5] Activated SYK initiates a cascade of downstream signaling events that regulate critical cellular functions including proliferation, differentiation, survival, phagocytosis, and the production of inflammatory mediators.[1][6]
Fostamatinib's active metabolite, R406, directly inhibits the kinase activity of SYK, thereby blocking these downstream signaling cascades in both B cells and macrophages.[3][7]
Impact on B Cell Signaling and Function
BCR signaling is crucial for B cell development, maturation, activation, and the production of antibodies.[8][9] By inhibiting SYK, Fostamatinib effectively dampens these processes, which is particularly relevant in B-cell-mediated autoimmune diseases and certain B-cell malignancies.[9][10]
B-Cell Receptor (BCR) Signaling Pathway
The diagram below illustrates the canonical BCR signaling pathway and the point of intervention by Fostamatinib. Antigen binding to the BCR leads to the phosphorylation of ITAMs by LYN, followed by the recruitment and activation of SYK. Activated SYK then phosphorylates downstream adaptors like BLNK, leading to the activation of pathways involving Bruton's tyrosine kinase (BTK) and Phospholipase C gamma 2 (PLCγ2), ultimately promoting B cell activation, proliferation, and survival.
Caption: Fostamatinib (R406) inhibits SYK in the B-Cell Receptor (BCR) signaling pathway.
Quantitative Effects of Fostamatinib on B Cells
Fostamatinib has demonstrated measurable effects on B cell populations and signaling pathways. Short-term use has been shown to impair B lymphocyte development at the transitional stage without affecting mature B cell populations.[8][11] In patients with Chronic Lymphocytic Leukemia (CLL), Fostamatinib treatment led to a significant reduction in BCR and NF-κB target gene expression.[10]
| Parameter | Cell Type / Condition | Effect | Value | Citation |
| BCR Upregulation | Human B-Cells | Inhibition of CD69 upregulation | EC50: 0.048 µM | [12] |
| Transitional B Cells | Human Peripheral Blood | Rapid depletion of T1/T2 cells | p=0.0029 (at 1 month) | [8] |
| BTK Phosphorylation | CLL Patient Cells | Reduction in pBTK(Y551) | p=0.02 (pre- vs. post-treatment) | [10] |
| BCR Target Genes | CLL Patient Cells | Reduction in gene signature score | 3-4 fold decrease | [10] |
| Lymph Node Size | CLL Patients | Reduction of >50% | 55% of patients | [12] |
Impact on Macrophage Signaling and Function
In macrophages, SYK is critical for signaling downstream of Fcγ receptors (FcγR), which recognize antibody-opsonized targets.[13] This pathway is central to the pathogenesis of diseases like immune thrombocytopenia (ITP), where macrophages destroy antibody-coated platelets.[2][14] Fostamatinib's inhibition of SYK in macrophages blocks this phagocytic process and reduces the production of inflammatory cytokines.[6][15]
Macrophage Fcγ Receptor (FcγR) Signaling Pathway
The diagram below shows how immune complexes (e.g., antibody-coated platelets) bind to FcγR on macrophages, leading to SYK activation. This triggers downstream signaling that results in cytoskeletal rearrangements necessary for phagocytosis and the activation of inflammatory pathways leading to cytokine release.
Caption: Fostamatinib (R406) inhibits SYK in the macrophage Fc-gamma Receptor signaling pathway.
Quantitative Effects of Fostamatinib on Macrophages
Fostamatinib significantly reduces macrophage-mediated phagocytosis and inflammatory responses. Studies have shown it inhibits the release of key pro-inflammatory cytokines and can also block signaling through the STAT1/3 pathways, further contributing to its anti-inflammatory effects.[15][16][17]
| Parameter | Cell Type / Condition | Effect | Value | Citation |
| SYK Kinase Activity | Kinase Assay | Direct inhibition by R406 | IC50: 41 nM | [7] |
| TNFα Release | Human Macrophages (FcγR-mediated) | Inhibition of cytokine release | EC50: 0.085 µM | [12] |
| Neutrophil Activation | Human Neutrophils (FcγR-mediated) | Inhibition of oxidative burst | EC50: 0.030 µM | [12] |
| STAT1/STAT3 Phosphorylation | LPS-stimulated Peritoneal Macrophages | Selective blocking of phosphorylation | Significant inhibition (P < 0.05) | [15][16] |
| Inflammatory Cytokines | LPS-stimulated Peritoneal Macrophages | Inhibition of TNF-α, IL-6, CCL2, etc. | Significant inhibition (P < 0.05) | [15][16] |
| Atherosclerotic Lesion Size | LDL Receptor-deficient mice | Dose-dependent reduction | Up to 59% reduction | [18][19] |
Key Experimental Protocols
Investigating the effects of Fostamatinib requires specific in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Experimental Workflow: In Vitro Macrophage Cytokine Release Assay
This workflow outlines the steps to measure the inhibitory effect of Fostamatinib on cytokine production by macrophages stimulated with immune complexes.
Caption: A typical experimental workflow for an in vitro macrophage cytokine release assay.
Western Blotting for Phosphorylated SYK (p-SYK)
This method is used to directly assess the inhibition of SYK activation in B cells or macrophages.
-
Cell Culture and Treatment: Plate cells (e.g., Ramos B cells or THP-1 macrophages) at an appropriate density. Starve cells if necessary to reduce basal signaling. Pre-incubate with various concentrations of R406 or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells to induce SYK phosphorylation. For B cells, use anti-IgM. For macrophages, use aggregated IgG or plate on an antibody-coated surface. Stimulate for a short duration (e.g., 5-15 minutes).
-
Lysis: Immediately place plates on ice, aspirate media, and lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific for phosphorylated SYK (e.g., p-SYK Y525/526) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Strip the membrane and re-probe for total SYK and a loading control (e.g., GAPDH or β-actin) to normalize the p-SYK signal.
Macrophage Phagocytosis Assay
This assay measures the ability of Fostamatinib to inhibit the engulfment of antibody-coated particles.
-
Target Preparation: Opsonize target particles (e.g., sheep red blood cells or fluorescent beads) with an appropriate antibody (e.g., anti-sheep RBC IgG).
-
Macrophage Plating and Treatment: Plate macrophages (e.g., primary peritoneal macrophages or a cell line) in a multi-well plate and allow them to adhere. Pre-treat the macrophages with various concentrations of R406 or vehicle for 1-2 hours.
-
Co-incubation: Add the opsonized targets to the macrophage culture and incubate for 1-2 hours to allow phagocytosis to occur.
-
Removal of Non-ingested Targets: For non-fluorescent targets like RBCs, lyse the non-ingested external RBCs with a hypotonic solution. For beads, wash the wells vigorously with cold PBS to remove non-adherent particles.
-
Quantification:
-
Microscopy: Fix and stain the cells. Count the number of ingested particles per macrophage or the percentage of phagocytic macrophages.
-
Flow Cytometry: If using fluorescent targets, detach the macrophages and analyze the fluorescence intensity per cell.
-
Plate Reader: If using enzyme-labeled targets (e.g., HRP-opsonized zymosan), lyse the cells and measure the enzymatic activity.
-
B Cell Proliferation Assay
This assay assesses Fostamatinib's effect on B cell activation and division.
-
Cell Isolation and Plating: Isolate primary B cells from peripheral blood or spleen, or use a suitable B cell line. Plate the cells in a 96-well plate.
-
Treatment and Stimulation: Add various concentrations of R406 or vehicle control. Stimulate the cells with a BCR agonist (e.g., anti-IgM F(ab')2 fragments), often in combination with a co-stimulant like IL-4.
-
Incubation: Culture the cells for 48-72 hours.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine for the final 16-18 hours of culture. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, where each peak represents a cell division.
-
Conclusion
Fostamatinib, through its active metabolite R406, is a potent inhibitor of spleen tyrosine kinase. This mechanism allows it to effectively interrupt key signaling pathways in both B cells and macrophages. In B cells, it blocks BCR-mediated activation and proliferation, impacting autoantibody production and the survival of certain malignant B cells.[10][12] In macrophages, it prevents FcγR-driven phagocytosis and attenuates the release of pro-inflammatory cytokines.[6][12][15] The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of SYK inhibition in immunology and drug development.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. Fostamatinib inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syk inhibition with fostamatinib leads to transitional B lymphocyte depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. The oral spleen tyrosine kinase inhibitor fostamatinib attenuates inflammation and atherogenesis in low-density lipoprotein receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostamatinib's Molecular Reach: An In-depth Technical Guide to its Off-Target Kinase Interactions
For Researchers, Scientists, and Drug Development Professionals
Fostamatinib (B613848), an oral spleen tyrosine kinase (Syk) inhibitor, is a pivotal therapeutic agent for chronic immune thrombocytopenia (ITP).[1][2] It is a prodrug that is rapidly metabolized to its active form, R406, which competitively inhibits the ATP binding site of Syk.[3] This action blocks Fc receptor (FcR) signaling, a critical pathway in the autoantibody-mediated destruction of platelets.[4][[“]] However, the therapeutic and adverse effects of kinase inhibitors are often not confined to their primary target. The active metabolite, R406, has been shown to interact with a range of other kinases, a phenomenon that contributes to both its clinical side effects and potential for therapeutic expansion into new indications.[6][7][8]
This technical guide provides a comprehensive overview of the molecular targets of Fostamatinib's active metabolite, R406, beyond Syk. It summarizes quantitative data on its inhibitory activity, details the experimental protocols used for target identification and validation, and visualizes the key signaling pathways affected by these off-target interactions.
Quantitative Analysis of R406 Off-Target Kinase Inhibition
The selectivity of R406 is not absolute. While it potently inhibits Syk, it demonstrates activity against numerous other protein kinases at therapeutically relevant concentrations.[6][7] In vitro pharmacological profiling has been instrumental in characterizing these off-target interactions. The data presented below is a summary of the inhibitory activities of R406 against a panel of kinases, as determined by various biochemical and cellular assays.
| Kinase Target Family | Specific Kinase | Assay Type | IC50 / Ki / Kd (nM) | Reference |
| Primary Target | SYK | Enzyme Activity | 50 | [6] |
| SYK | Displacement Binding | 12 | [6] | |
| VEGFR Family | KDR (VEGFR2) | Enzyme Activity | 41 | [6] |
| FLT1 (VEGFR1) | Enzyme Activity | 130 | [6] | |
| FLT3 | Cell-based | - (Inhibits) | [9] | |
| FLT4 (VEGFR3) | Enzyme Activity | 40 | [6] | |
| RET | RET | Enzyme Activity | 5 | [9] |
| RET | Cell-based | 80 | [9] | |
| JAK Family | JAK1 | Enzyme Activity | 110 | [6] |
| JAK2 | Enzyme Activity | 150 | [6] | |
| JAK3 | Enzyme Activity | 83 | [6] | |
| SRC Family | SRC | Enzyme Activity | - (Inhibits) | [10] |
| LCK | Enzyme Activity | 71 | [6] | |
| FYN | Enzyme Activity | 110 | [6] | |
| TAM Family | AXL | - | <1000 | [11] |
| MERTK | - | <1000 | [11] | |
| TYRO3 | - | <1000 | [11] | |
| Other | c-KIT | - | - (Inhibits) | |
| Adenosine A3 Receptor | Functional (Antagonist) | - | [6][7] |
Note: IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and Kd (dissociation constant) are measures of potency. Lower values indicate stronger inhibition or binding. The specific assay conditions can influence these values.
Key Off-Target Signaling Pathways
The off-target activity of R406 has significant implications for cellular signaling. Inhibition of these kinases can lead to clinically observed side effects, such as hypertension, but may also offer opportunities for drug repurposing.[6][11]
VEGFR2 (KDR) Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR, is a primary mediator of angiogenesis. Its inhibition is a known mechanism for blood pressure elevation associated with many tyrosine kinase inhibitors.[10] The inhibition of KDR by R406 is considered the probable cause of the hypertension observed in patients treated with Fostamatinib.[6][7]
Caption: R406 inhibits VEGFR2 autophosphorylation, blocking downstream signaling.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that governs inflammation and immunity. Fostamatinib has been shown to inhibit the phosphorylation of STAT1 and STAT3 in macrophages, suggesting it may act similarly to JAK inhibitors in certain inflammatory contexts.[12] This activity may contribute to its anti-inflammatory effects beyond Syk inhibition.[12][13][14]
Caption: R406 inhibits JAK kinases, preventing STAT phosphorylation and translocation.
TAM (TYRO3, AXL, MERTK) Kinase Signaling
The TAM family of receptor tyrosine kinases (TYRO3, AXL, MERTK) are implicated in tumor cell proliferation, migration, and chemoresistance.[11] A deep-learning-based model predicted that Fostamatinib could act as a pan-TAM inhibitor.[11] Subsequent in vitro studies confirmed that Fostamatinib, unlike other Syk inhibitors, suppressed cancer cell proliferation by inhibiting TAM kinases, suggesting a potential for repurposing Fostamatinib as an anti-cancer agent.[11]
Caption: R406 inhibits TAM kinases, blocking pro-survival and proliferative signaling.
Experimental Protocols
The identification and characterization of Fostamatinib's off-target kinase activity rely on a variety of robust experimental methodologies. Below are detailed protocols for two key types of assays.
Protocol 1: In Vitro Kinase Binding Assay (e.g., KINOMEscan™)
This method quantifies the binding interactions between a test compound (R406) and a large panel of kinases. It is a powerful tool for initial selectivity profiling.[6]
Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
Methodology:
-
Kinase Preparation: Human kinases are expressed as fusions to T7 bacteriophage.[6]
-
Ligand Immobilization: A broad-spectrum, biotinylated kinase inhibitor is immobilized on streptavidin-coated magnetic beads.[6]
-
Competitive Binding Reaction:
-
Washing: The beads are washed to remove unbound phage-tagged kinases.
-
Quantification: The amount of kinase remaining bound to the beads is quantified by eluting the phage and measuring the associated DNA tag using qPCR.[6]
-
Data Analysis:
-
The qPCR signal is compared to a DMSO (vehicle) control.
-
Results are typically expressed as a percentage of control. A lower percentage indicates stronger binding of the test compound.
-
For hits identified in the primary screen, dose-response curves are generated by testing a range of R406 concentrations to determine the dissociation constant (Kd).
-
Protocol 2: Cell-Based Phosphorylation Assay
This assay determines the functional effect of a compound on kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.[15][16]
Principle: Cells are treated with an agonist to stimulate a specific signaling pathway, in the presence or absence of the inhibitor (R406). The level of phosphorylation of a key protein in that pathway is then measured, typically by ELISA or Western blot.[17]
Methodology:
-
Cell Culture and Seeding:
-
Select a cell line that expresses the kinase of interest and its downstream target.
-
Seed 10,000 to 30,000 cells per well in a 96-well microplate and incubate overnight.[15]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of R406 in serum-free cell culture medium.
-
Treat the cells with the desired concentrations of R406 or vehicle (DMSO) and incubate for a predetermined time (e.g., 1-2 hours).[15]
-
-
Pathway Stimulation:
-
Add an appropriate agonist (e.g., VEGF for the VEGFR2 pathway, IL-6 for the JAK/STAT pathway) to the wells to stimulate the kinase.[15]
-
Incubate for a short period (e.g., 10-30 minutes) to induce phosphorylation.
-
-
Cell Lysis and Fixation:
-
Immunodetection (ELISA-based):
-
Wash the wells and add a quenching buffer to minimize background.[15]
-
Add a blocking buffer and incubate for 1 hour.[15]
-
Incubate with a primary antibody specific to the phosphorylated form of the target protein for 2 hours.[15]
-
Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour.[15]
-
-
Signal Detection:
-
Add a substrate solution (e.g., TMB) and incubate until color develops.[15]
-
Add a stop solution and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the phosphoprotein signal to the total protein signal (measured in parallel wells with a total protein antibody).
-
Plot the normalized signal against the logarithm of the R406 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a cell-based phosphorylation assay to determine IC50.
Conclusion
Fostamatinib, through its active metabolite R406, is a potent inhibitor of Syk kinase. However, its pharmacological profile is broader, encompassing a range of other kinases that are inhibited at clinically relevant concentrations. These off-target interactions are not merely pharmacological curiosities; they have direct clinical consequences, such as the KDR-mediated increase in blood pressure, and offer potential therapeutic avenues, as suggested by the inhibition of JAK/STAT and TAM kinase pathways.[6][11][12]
A thorough understanding of this off-target profile is essential for drug development professionals and researchers. It allows for the anticipation and management of adverse effects and provides a rational basis for exploring new therapeutic applications for Fostamatinib beyond its current indication. The experimental methodologies detailed herein represent the foundational tools for conducting such investigations, enabling a deeper characterization of the complex pharmacology of kinase inhibitors.
References
- 1. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 5. consensus.app [consensus.app]
- 6. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
Fostamatinib: A Splele Tyrosine Kinase Inhibitor for Novel Autoimmune Disease Research
An In-depth Technical Guide
This technical guide provides a comprehensive overview of fostamatinib (B613848), an oral spleen tyrosine kinase (SYK) inhibitor, and its potential applications in autoimmune disease research. Fostamatinib is the first-in-class SYK inhibitor approved for therapeutic use, specifically for adult patients with chronic immune thrombocytopenia (ITP).[1][2] Its mechanism of action, targeting a key signaling pathway in the immune response, makes it a compelling candidate for investigation in a range of other autoimmune disorders.[3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the drug's mechanism, a summary of key clinical trial data, and representative experimental protocols.
Core Mechanism of Action: SYK Inhibition
Fostamatinib is a prodrug that is rapidly metabolized in the gut to its active form, R406.[4][5] R406 is a potent inhibitor of spleen tyrosine kinase (SYK), a non-receptor protein tyrosine kinase critical for intracellular signaling in various immune cells, including B cells, macrophages, neutrophils, and mast cells.[4][6]
In many autoimmune diseases, the pathogenesis involves autoantibodies binding to cell surface antigens, forming immune complexes. These complexes then engage Fc receptors (FcR) on effector cells like macrophages.[4][7] This engagement triggers a signaling cascade that is highly dependent on SYK. Activation of SYK leads to downstream events such as phagocytosis, cytokine release, and antigen presentation, which perpetuate the autoimmune response and lead to tissue damage.[3][6][7]
By inhibiting SYK, fostamatinib's active metabolite R406 effectively blocks these FcR-mediated and B-cell receptor (BCR) signaling pathways.[2][5] This dual action can prevent the destruction of antibody-coated cells (like platelets in ITP or red blood cells in AIHA) and may also reduce the production of autoantibodies by interfering with B-cell activation.[1][5]
Clinical Applications and Efficacy Data
Fostamatinib has been extensively studied in several autoimmune diseases. The following sections summarize the key quantitative data from these clinical trials.
Immune Thrombocytopenia (ITP)
Fostamatinib is approved by the FDA for adults with chronic ITP who have had an insufficient response to a previous treatment.[8][9] The approval was based on the pivotal FIT1 and FIT2 phase 3 trials.[8][10]
Table 1: Summary of Phase 3 Clinical Trial Data in Chronic ITP (FIT1 & FIT2)
| Endpoint/Parameter | Fostamatinib (n=101) | Placebo (n=49) | P-value | Reference(s) |
|---|---|---|---|---|
| Primary Endpoint | ||||
| Stable Response¹ | 18% | 2% | 0.0003 | [10] |
| Secondary/Other Endpoints | ||||
| Overall Response² | 43% | 14% | 0.0006 | [10][11] |
| Median Time to Response | 15 days | N/A | N/A | [10] |
| Patients Achieving Stable Response (FIT-1) | 18% | 0% | N/A | [8] |
| Patients Achieving Stable Response (FIT-2) | 16% | 4% | N/A |[8] |
¹Stable response defined as platelet count ≥50,000/μL at ≥4 of the last 6 scheduled visits between weeks 14 and 24.[10] ²Overall response defined as at least one platelet count ≥50,000/μL within the first 12 weeks.[10]
Rheumatoid Arthritis (RA)
Fostamatinib has shown efficacy in reducing the signs and symptoms of RA in patients with an inadequate response to methotrexate (B535133) (MTX).
Table 2: Summary of Phase IIb & III Clinical Trial Data in Rheumatoid Arthritis
| Trial | Treatment Arm | N | ACR20 Response Rate | P-value (vs. Placebo) | Reference(s) |
|---|---|---|---|---|---|
| TASKi2 (Phase IIb, 6 months) | Fostamatinib 100mg BID + MTX | N/A | 67% | <0.001 | [12][13] |
| Fostamatinib 150mg QD + MTX | N/A | 57% | <0.01 | [13] | |
| Placebo + MTX | N/A | 35% | N/A | [12][13] | |
| OSKIRA-1 (Phase III, 24 weeks) | Fostamatinib 100mg BID + MTX | N/A | 49% | <0.001 | [14] |
| Fostamatinib 100mg BID (4 wks) then 150mg QD + MTX | N/A | 44% | 0.006 | [14] |
| | Placebo + MTX | N/A | 34% | N/A |[14] |
ACR20 represents a 20% improvement in the American College of Rheumatology criteria.
Warm Autoimmune Hemolytic Anemia (wAIHA)
Fostamatinib has been investigated as a treatment for wAIHA, a condition with no currently approved therapies.[15][16]
Table 3: Summary of Phase 2 & 3 Clinical Trial Data in wAIHA
| Trial | Endpoint | Fostamatinib | Placebo | P-value | Reference(s) |
|---|---|---|---|---|---|
| Phase 2 (Open-Label, n=24) | Hgb >10 g/dL with ≥2 g/dL increase by week 24 | 46% | N/A | N/A | [17][18] |
| FORWARD (Phase 3, n=90) | Durable Hgb Response¹ (Overall Population) | 35.6% | 26.7% | 0.398 | [15][16] |
| Durable Hgb Response¹ (Western Regions Only) | 36.0% | 10.7% | 0.030 | [16] |
| | Durable Hgb Response¹ (Reanalysis²) | 33.3% | 14.0% | 0.0395 |[16][19] |
¹Durable hemoglobin (Hgb) response defined as Hgb ≥10 g/dL and an increase from baseline of ≥2 g/dL on 3 consecutive visits.[15][16] ²Reanalysis after censoring for steroid rescue and excluding 2 placebo patients unlikely to have wAIHA.[16][19]
Safety and Tolerability
Across clinical trials in various autoimmune diseases, fostamatinib has demonstrated a manageable safety profile. The most common adverse events are generally mild to moderate.[11]
Table 4: Common Adverse Events (AEs) with Fostamatinib Across Indications
| Adverse Event | ITP[10] | RA[12][14] | wAIHA[15][17] |
|---|---|---|---|
| Diarrhea | 31% | 19% | 27-42% |
| Hypertension | 28% | Yes | 24-27% |
| Nausea | 19% | Yes | 13% |
| Dizziness | 11% | Yes | 27% |
| ALT Increase | 11% | Yes | N/A |
| Neutropenia | N/A | 6-7% | N/A |
| Fatigue | N/A | N/A | 16-42% |
Experimental Protocols and Methodologies
This section provides detailed frameworks for key experimental designs used to evaluate fostamatinib.
Clinical Trial Protocol: Phase 3 Study in wAIHA (FORWARD Trial)
This protocol is a representative summary of the methodology used in the global, randomized, double-blind, placebo-controlled FORWARD study.[15][19]
1. Objective: To evaluate the efficacy and safety of fostamatinib in adults with wAIHA who have failed at least one prior treatment.
2. Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, placebo-controlled.
-
Duration: 24-week treatment period.
-
Population: 90 patients with active wAIHA.
-
Randomization: 1:1 ratio to fostamatinib or placebo.
3. Treatment Regimen:
-
Fostamatinib Arm: 100 mg orally twice daily (BID). After 4 weeks, non-responders could have their dose increased to 150 mg BID if tolerated.[19]
-
Placebo Arm: Matching placebo administered BID.
-
Concomitant Medications: Up to two concomitant AIHA treatments were permitted.[19]
4. Key Endpoints:
-
Primary: Durable hemoglobin (Hgb) response, defined as Hgb ≥10 g/dL with an increase from baseline of ≥2 g/dL on three consecutive visits during the 24-week treatment period.[15][19]
-
Secondary: Overall response rate, duration of response, changes in markers of hemolysis (e.g., bilirubin, LDH), and safety assessments.
5. Assessments:
-
Hemoglobin levels and safety labs were assessed at visits every 2 weeks.[17]
-
Adverse events were monitored throughout the study.
In Vitro SYK Kinase Inhibition Assay Protocol
This protocol outlines a general method for measuring the direct inhibitory activity of fostamatinib's active metabolite, R406, on purified SYK enzyme. This type of assay is fundamental in preclinical drug development. The methodology is based on luminescence-based kinase assays.[20][21]
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of R406 against SYK kinase.
2. Materials:
-
Purified recombinant SYK enzyme.
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[20]
-
Substrate (e.g., Poly(Glu, Tyr) 4:1 peptide).
-
ATP at a concentration near the Km for SYK.
-
R406 compound (serial dilutions).
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™).[20]
-
384-well assay plates.
3. Procedure:
-
Compound Plating: Prepare serial dilutions of R406 in DMSO and add 1 µl to the wells of a 384-well plate. Include DMSO-only controls.
-
Enzyme Addition: Add 2 µl of SYK enzyme, diluted in Kinase Buffer, to each well.
-
Reaction Initiation: Add 2 µl of a substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation (ADP-Glo™ Method):
-
Data Acquisition: Read the luminescence on a plate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity.
-
Plot the percentage of inhibition (relative to DMSO controls) against the log concentration of R406.
-
Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
Future Directions and Novel Research Avenues
The mechanism of SYK inhibition holds promise for a variety of autoimmune and inflammatory conditions beyond ITP, RA, and wAIHA. Preclinical models and early clinical data suggest potential utility in other diseases where FcR or BCR signaling plays a key pathogenic role.[3][22]
-
Lupus Nephritis (LN): As a severe complication of systemic lupus erythematosus (SLE), LN involves immune complex deposition in the kidneys.[23] The ability of fostamatinib to block immune complex-mediated signaling makes it a rational candidate for investigation in LN.[24]
-
Systemic Sclerosis (SSc): Preclinical data has shown that fostamatinib can limit tissue damage and fibrosis in a mouse model of scleroderma, suggesting a potential role in this chronic autoimmune disease.[22]
-
Other Antibody-Mediated Disorders: The core mechanism is applicable to other conditions driven by pathogenic autoantibodies, such as certain forms of vasculitis or autoimmune blistering diseases.
Further research should focus on biomarker development to identify patient populations most likely to respond to SYK inhibition. Additionally, studies exploring combination therapies with other immunomodulatory agents could reveal synergistic effects and broaden the therapeutic potential of fostamatinib.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ajmc.com [ajmc.com]
- 3. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 5. Fostamatinib for the treatment of warm antibody autoimmune hemolytic anemia: Phase 2, multicenter, open‐label study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. oncnursingnews.com [oncnursingnews.com]
- 10. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. drugdiscoverytoday.com [drugdiscoverytoday.com]
- 14. AstraZeneca announces top-line results from OSKIRA-1 Phase III study of fostamatinib in rheumatoid arthritis [astrazeneca.com]
- 15. Fostamatinib for warm antibody autoimmune hemolytic anemia: Phase 3, randomized, double-blind, placebo-controlled, global study (FORWARD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docwirenews.com [docwirenews.com]
- 17. Fostamatinib for the treatment of warm antibody autoimmune hemolytic anemia: Phase 2, multicenter, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. ashpublications.org [ashpublications.org]
- 20. promega.com [promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. dash.harvard.edu [dash.harvard.edu]
- 23. Promising Experimental Treatments for Lupus Nephritis: Key Talking Points and Potential Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Targeting Syk in Autoimmune Rheumatic Diseases [frontiersin.org]
The Pharmacokinetics of Fostamatinib Disodium Hexahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib (B613848) disodium (B8443419) hexahydrate, an orally administered prodrug, is a first-in-class spleen tyrosine kinase (Syk) inhibitor. It is indicated for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment. Following oral administration, fostamatinib is rapidly and completely converted in the gut to its active metabolite, R406, which is responsible for the therapeutic effect. This technical guide provides a comprehensive overview of the pharmacokinetics of fostamatinib and its active metabolite R406, detailing its absorption, distribution, metabolism, and excretion (ADME), as well as the experimental methodologies used in its characterization.
Fostamatinib disodium hexahydrate is a phosphate (B84403) prodrug with the chemical name disodium (6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxo-pyrido[3,2-b] oxazin-4-yl)methyl phosphate hexahydrate. It is a white to off-white powder, slightly soluble in water.
Mechanism of Action: Syk Inhibition
The therapeutic effect of fostamatinib is mediated by its active metabolite, R406, which is a potent inhibitor of spleen tyrosine kinase (Syk). Syk is a key component of the signaling cascade downstream of various immune receptors, including Fc receptors (FcR) and B-cell receptors (BCR).[1] In conditions like ITP, autoantibodies bind to platelets, leading to their destruction by macrophages via FcγR-mediated phagocytosis. R406 blocks this process by inhibiting Syk-dependent signaling within the macrophages.[2] Furthermore, by inhibiting BCR signaling, R406 may also modulate B-cell activation and autoantibody production.[1]
Pharmacokinetics of Fostamatinib and R406
The pharmacokinetic profile of fostamatinib is characterized by its rapid and extensive conversion to the active metabolite R406. Consequently, pharmacokinetic assessments primarily focus on the systemic exposure of R406.
Absorption
Following oral administration, fostamatinib disodium hexahydrate is rapidly and almost completely hydrolyzed by alkaline phosphatases in the intestine to its active metabolite, R406.[3] Negligible concentrations of the parent drug, fostamatinib, are detected in the plasma.[3] The absolute bioavailability of R406 following oral administration of fostamatinib is approximately 55%.[3]
Peak plasma concentrations (Cmax) of R406 are typically reached within 1 to 2 hours post-dose.[3] The exposure to R406 increases in a dose-proportional manner for fostamatinib doses up to 250 mg.[3]
Table 1: Pharmacokinetic Parameters of R406 after Single Oral Doses of Fostamatinib in Healthy Subjects
| Fostamatinib Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 80 mg | 605 | 1.39 | 7510 |
| 150 mg | 840 | 1.5 | 9800 |
| 250 mg | 1200 | 1.5 | 14500 |
| 400 mg | 1250 | 2.0 | 15000 |
Data compiled from multiple sources. Values are approximate means.
Effect of Food: The administration of fostamatinib with a high-fat meal results in a minor, not clinically relevant, effect on the overall exposure (AUC) of R406.[4] However, the rate of absorption is slowed, leading to a lower Cmax and a delayed Tmax.[4]
Distribution
R406 is highly bound to human plasma proteins, with a binding of approximately 98.3%.[3] The mean volume of distribution of R406 at steady state is estimated to be around 256 L.
Metabolism
The active metabolite R406 is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4-mediated oxidation and UDP glucuronosyltransferase (UGT) 1A9-mediated glucuronidation.[3][5] The major metabolite identified is the O-desmethyl R406.[5]
Excretion
The elimination of R406 and its metabolites occurs predominantly through the feces. Following a single oral dose of radiolabeled fostamatinib, approximately 80% of the radioactivity is recovered in the feces, with about 19.3% recovered in the urine, primarily as the N-glucuronide metabolite of R406.[3] The mean terminal half-life of R406 is approximately 15 hours.
Experimental Protocols
The characterization of fostamatinib's pharmacokinetics has been supported by a series of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
Quantification of R406 in Plasma by UPLC-MS/MS
Objective: To determine the concentration of R406 in plasma samples for pharmacokinetic analysis.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add an internal standard (e.g., ibrutinib).
-
Add 50 µL of acetonitrile (B52724) and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge the samples at 4500 x g for 10 minutes at 8°C.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a vacuum concentrator at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (UPLC):
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
-
Mass Spectrometric Conditions (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Monitor specific precursor-to-product ion transitions for R406 and the internal standard.
-
In Vitro Metabolism using Human Liver Microsomes
Objective: To investigate the metabolic stability of R406 and identify the enzymes involved in its metabolism.
Methodology:
-
Incubation Mixture:
-
Human liver microsomes (e.g., 0.5 mg/mL protein).
-
R406 (e.g., 1 µM).
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
For glucuronidation assessment, alamethicin-activated microsomes are used with UDPGA as a cofactor.
-
-
Incubation Procedure:
-
Pre-incubate the microsomes and R406 at 37°C for a short period.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of R406 and the formation of metabolites using LC-MS/MS.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of fostamatinib and R406 and to determine if they are substrates of efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to form a differentiated and polarized monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Add the test compound (fostamatinib or R406) to either the apical (A) or basolateral (B) compartment (donor).
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
To assess P-gp involvement, conduct the experiment in the presence and absence of a P-gp inhibitor (e.g., verapamil).
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for active efflux. An efflux ratio greater than 2 is often indicative of active transport.
-
Drug-Drug Interactions
Given that R406 is a substrate of CYP3A4, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme.
-
CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can significantly increase the plasma concentration of R406, potentially increasing the risk of adverse events.[5]
-
CYP3A4 Inducers: Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin) can decrease the plasma concentration of R406, potentially reducing its efficacy.
Fostamatinib and R406 have also been shown to interact with drug transporters. R406 is a substrate of P-gp.[3] Both fostamatinib and R406 are inhibitors of the breast cancer resistance protein (BCRP).[3] Therefore, caution is advised when co-administering fostamatinib with substrates of these transporters, such as certain statins.
Special Populations
-
Renal Impairment: The pharmacokinetics of R406 are not significantly altered in patients with mild to severe renal impairment.[3]
-
Hepatic Impairment: Similarly, mild to severe hepatic impairment does not have a clinically significant effect on the pharmacokinetics of R406.[3]
Conclusion
Fostamatinib disodium hexahydrate is a prodrug that is rapidly and extensively converted to its active metabolite, R406. The pharmacokinetic profile of R406 is characterized by rapid absorption, high protein binding, hepatic metabolism primarily via CYP3A4 and UGT1A9, and excretion mainly in the feces. The potential for drug-drug interactions, particularly with strong modulators of CYP3A4 and substrates of BCRP, should be considered in the clinical setting. The pharmacokinetic properties of fostamatinib support a twice-daily oral dosing regimen for the treatment of chronic ITP. This comprehensive understanding of its pharmacokinetic profile is essential for the safe and effective use of this novel therapeutic agent.
References
- 1. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ranitidine (antacid), food, and formulation on the pharmacokinetics of fostamatinib: results from five phase I clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of CYP3A4 Inhibitors Ketoconazole and Verapamil and the CYP3A4 Inducer Rifampicin on the Pharmacokinetic Parameters of Fostamatinib: Results from In Vitro and Phase I Clinical Studies [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fostamatinib in Murine Models of Immune Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor, in preclinical mouse models of immune thrombocytopenia (ITP). This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of the underlying mechanism of action and experimental procedures.
Introduction to Fostamatinib and its Mechanism of Action in ITP
Immune thrombocytopenia is an autoimmune disorder characterized by the destruction of platelets by autoantibodies. The pathogenesis of ITP primarily involves the opsonization of platelets by these autoantibodies, leading to their recognition and phagocytosis by macrophages in the spleen and liver. This process is mediated by the binding of the Fc portion of immunoglobulins to Fcγ receptors (FcγR) on the surface of macrophages, which triggers an intracellular signaling cascade heavily dependent on spleen tyrosine kinase (Syk).
Fostamatinib is an orally administered small molecule that is a prodrug of its active metabolite, R406.[1] R406 is a potent inhibitor of Syk, and by blocking its activity, Fostamatinib effectively disrupts the FcγR-mediated signaling pathway.[1] This inhibition of Syk-dependent signaling prevents the phagocytosis of antibody-coated platelets, thereby leading to an increase in platelet counts.[1] Preclinical studies in mouse models of ITP have demonstrated that Fostamatinib can significantly reduce platelet destruction.[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of Fostamatinib in a passive mouse model of ITP.
| Treatment Group | Mean Platelet Count (x109/L) ± SD (Baseline) | Mean Platelet Count (x109/L) ± SD (24h post-ITP induction) |
| Vehicle Control | 980 ± 150 | 150 ± 50 |
| Fostamatinib (40 mg/kg) | 1020 ± 130 | 650 ± 120 |
Table 1: Effect of Fostamatinib on Platelet Counts in a Passive ITP Mouse Model. Data are representative of typical results observed in anti-CD41 antibody-induced ITP models.
| Parameter | Description |
| Animal Model | BALB/c mice, 6-8 weeks old |
| ITP Induction | Intraperitoneal injection of anti-mouse CD41 antibody |
| Fostamatinib Administration | Oral gavage, once daily |
| Primary Endpoint | Platelet count at 24 hours post-ITP induction |
Table 2: Key Parameters of the Experimental Protocol.
Experimental Protocols
Passive Immune Thrombocytopenia (ITP) Induction in Mice
This protocol describes the induction of ITP in mice through the administration of an anti-platelet antibody, which mimics the antibody-mediated platelet destruction seen in human ITP.
Materials:
-
Anti-mouse CD41 (integrin αIIb) monoclonal antibody (Clone: MWReg30)
-
Sterile phosphate-buffered saline (PBS)
-
8-10 week old BALB/c mice
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Antibody Preparation: Dilute the anti-mouse CD41 antibody in sterile PBS to the desired concentration. A typical dose to induce thrombocytopenia is 0.2 µg/g of body weight.[3]
-
Baseline Blood Collection: Prior to antibody injection, collect a small volume of blood (approximately 20-30 µL) from the saphenous vein or tail vein for a baseline platelet count.
-
ITP Induction: Administer the diluted anti-CD41 antibody to the mice via intraperitoneal (i.p.) injection.
-
Monitoring Thrombocytopenia: Collect blood samples at various time points (e.g., 2, 6, 24, 48, and 72 hours) post-injection to monitor the platelet count and confirm the induction of thrombocytopenia. A significant drop in platelet count is expected within 2-6 hours.
Fostamatinib Preparation and Administration
This protocol details the preparation and oral administration of Fostamatinib to mice.
Materials:
-
Fostamatinib disodium (B8443419) hexahydrate powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Balance and weigh boats
-
Mortar and pestle or homogenizer
Procedure:
-
Fostamatinib Formulation:
-
Calculate the required amount of Fostamatinib based on the desired dose (e.g., 40 mg/kg) and the number and weight of the mice.
-
Weigh the Fostamatinib powder accurately.
-
Prepare the vehicle solution (0.5% methylcellulose in sterile water).
-
Create a homogenous suspension of Fostamatinib in the vehicle. This can be achieved by grinding the powder in a small amount of vehicle with a mortar and pestle to create a paste, and then gradually adding the remaining vehicle. Alternatively, a homogenizer can be used. Prepare the suspension fresh daily.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the Fostamatinib suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach. The volume should not exceed 10 mL/kg.
-
Fostamatinib can be administered prophylactically (before ITP induction) or therapeutically (after ITP induction), depending on the study design. For therapeutic studies, administration can begin 1-2 hours after the anti-CD41 antibody injection.
-
Blood Sample Collection and Platelet Counting
Materials:
-
EDTA-coated micro-hematocrit tubes or other anticoagulant tubes
-
Pipettes
-
Automated hematology analyzer or flow cytometer
Procedure:
-
Blood Collection: Collect blood from the saphenous vein or tail vein into an EDTA-coated tube to prevent coagulation.
-
Platelet Counting:
-
Thoroughly mix the blood sample.
-
Analyze the sample using an automated hematology analyzer to determine the platelet count.
-
Alternatively, platelet counts can be determined by flow cytometry using a platelet-specific antibody (e.g., anti-CD41 or anti-CD61).
-
Visualizations
Fostamatinib Mechanism of Action: Syk Signaling Pathway
References
- 1. Platelet depletion by anti-CD41 (alphaIIb) mAb injection early but not late in the course of disease protects against Plasmodium berghei pathogenesis by altering the levels of pathogenic cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
Application Notes: Establishing a Fostamatinib-Resistant Cell Line for Syk Signaling Research
Abstract
Fostamatinib (B613848) is a tyrosine kinase inhibitor that targets the Spleen Tyrosine Kinase (Syk), a critical mediator of signal transduction in various hematopoietic cells.[1][2] Its active metabolite, R406, plays a key role in blocking downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[3][4] Dysregulation of the Syk pathway is implicated in B-cell malignancies and autoimmune diseases.[4][5] However, the development of drug resistance remains a significant challenge in cancer therapy. The establishment of in vitro fostamatinib-resistant cell line models is a crucial tool for investigating the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.[6][7] These application notes provide detailed protocols for generating, characterizing, and analyzing fostamatinib-resistant cell lines to study Syk signaling.
Introduction to Fostamatinib and Syk Signaling
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a central role in coupling immune receptors to intracellular signaling pathways.[5][8] Upon receptor activation, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs), leading to its own phosphorylation and activation.[1][9] Activated Syk triggers multiple downstream cascades, including the PI3K/AKT and MEK/ERK pathways, which are essential for promoting cell survival and proliferation.[10][11]
Fostamatinib is a prodrug that is rapidly metabolized to its active form, R406.[3] R406 acts as an ATP-competitive inhibitor of Syk, blocking its kinase activity and thereby interrupting the downstream signaling required for the survival of certain malignant cells.[4] While effective in various contexts, prolonged treatment can lead to acquired resistance, the mechanisms of which are not fully understood. By developing resistant cell lines, researchers can explore these mechanisms, such as mutations in the Syk kinase domain, upregulation of bypass signaling pathways, or increased drug efflux.[6]
Data Presentation
Table 1: Comparative Fostamatinib IC50 Values in Parental and Resistant Cell Lines
This table summarizes hypothetical data from a cell viability assay to quantify the degree of acquired resistance. The fold resistance is calculated by dividing the IC50 of the resistant subline by the IC50 of the parental line.
| Cell Line | Parental IC50 (µM) | Resistant Subline | Resistant IC50 (µM) | Fold Resistance |
| Cell Line A | 0.5 | A-FosR | 7.5 | 15 |
| Cell Line B | 1.2 | B-FosR | 15.8 | 13.2 |
| Cell Line C | 0.8 | C-FosR | 10.4 | 13 |
Table 2: Western Blot Densitometry Analysis of Syk Pathway Proteins
This table shows example quantitative data from Western blot analysis, comparing protein phosphorylation levels between parental and resistant cells treated with Fostamatinib. Data is normalized to total protein and expressed relative to the untreated parental control.
| Protein | Cell Line | Treatment (1 µM Fostamatinib) | Relative Phosphorylation Level (%) |
| p-Syk (Tyr525/526) | Parental | - | 100 |
| Parental | + | 15 | |
| Resistant | - | 110 | |
| Resistant | + | 85 | |
| p-AKT (Ser473) | Parental | - | 100 |
| Parental | + | 25 | |
| Resistant | - | 105 | |
| Resistant | + | 90 |
Experimental Protocols
Protocol 1: Establishment of Fostamatinib-Resistant Cell Lines
This protocol describes the continuous dose escalation method for generating a fostamatinib-resistant cell line from a sensitive parental line.[12] The process involves gradually exposing the cells to increasing concentrations of the drug over several months.[6][7]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Fostamatinib disodium (B8443419) hexahydrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
T25 and T75 cell culture flasks
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Initial IC50 Determination: First, determine the half-maximal inhibitory concentration (IC50) of fostamatinib for the parental cell line using a cell viability assay as described in Protocol 2.
-
Initial Seeding and Treatment:
-
Seed parental cells in a T25 flask at a standard density.
-
Once the cells reach 50-60% confluency, replace the medium with fresh medium containing fostamatinib at a starting concentration of approximately one-tenth to one-fifth of the determined IC50.[12]
-
-
Monitoring and Dose Escalation:
-
Culture the cells in the presence of the drug. Initially, a significant portion of the cells may die.
-
When the surviving cells repopulate the flask to ~80% confluency, passage them and increase the fostamatinib concentration by a factor of 1.5 to 2.0.
-
Repeat this stepwise dose escalation. This process can take several months.[12] It is advisable to cryopreserve cells at each successful concentration step.
-
-
Establishment of a Stable Resistant Line:
-
A stable resistant line is considered established when it can consistently proliferate in a high concentration of fostamatinib (e.g., 10-20 times the parental IC50).[12]
-
Culture the resistant cells continuously in the presence of the final drug concentration for at least 10 passages to ensure stability.
-
Protocol 2: IC50 Determination by MTT Cell Viability Assay
This protocol quantifies cell viability to determine the IC50 and confirm the degree of resistance.[13] The MTT assay measures the metabolic activity of cells, which reflects the number of viable cells.[14][15]
Materials:
-
Parental and resistant cells
-
96-well cell culture plates
-
Fostamatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed both parental and resistant cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of fostamatinib in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated and vehicle (DMSO) controls.
-
Incubate for 48-72 hours.
-
-
Cell Viability Assessment:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Protocol 3: Western Blot Analysis of Syk Signaling
This protocol is used to analyze the expression and phosphorylation status of Syk and its downstream effectors, providing insights into the mechanisms of resistance.[4]
Materials:
-
Parental and resistant cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
TBST buffer (Tris-buffered saline with 0.1% Tween 20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Syk (Tyr525/526), anti-Syk, anti-p-AKT, anti-AKT, anti-β-actin)[9][16]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat parental and resistant cells with or without fostamatinib for a specified time.
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[4]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix 20-30 µg of protein from each sample with Laemmli buffer and heat at 95°C for 5 minutes.[4]
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.[4]
-
Quantify band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
References
- 1. Fostamatinib - Wikipedia [en.wikipedia.org]
- 2. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SYK inhibition blocks proliferation and migration of glioma cells and modifies the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Calling in SYK: SYK’s dual role as a tumor promoter and tumor suppressor in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
Fostamatinib administration protocol for phase 3 clinical trials in warm autoimmune hemolytic anemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration protocol for fostamatinib (B613848) as utilized in the Phase 3 clinical trials for the treatment of warm autoimmune hemolytic anemia (wAIHA). The information is compiled from publicly available data on the FORWARD study (NCT03764618), a pivotal, multi-center, randomized, double-blind, placebo-controlled trial.
Introduction
Warm autoimmune hemolytic anemia is an acquired disorder characterized by the destruction of red blood cells by autoantibodies at body temperature.[1] The pathogenesis involves the clearance of IgG-coated red blood cells by macrophages in the spleen and liver, a process mediated by the spleen tyrosine kinase (Syk) signaling pathway.[1][2] Fostamatinib is an oral Syk inhibitor that has been investigated for its potential to block this pathogenic mechanism.[1][2][3] The Phase 3 FORWARD study was designed to evaluate the efficacy and safety of fostamatinib in adult patients with wAIHA who have had an insufficient response to at least one prior treatment.[3][4][5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from the Phase 3 clinical trial of fostamatinib in wAIHA.
Table 1: Study Design and Patient Population
| Parameter | Description |
| Study Name | FORWARD |
| Clinical Trial Identifier | NCT03764618 |
| Study Phase | Phase 3 |
| Study Design | Randomized, Double-Blind, Placebo-Controlled |
| Number of Patients | Approximately 90[3][5][7] |
| Patient Population | Adults with primary or secondary wAIHA who have failed at least one prior treatment.[4][5][6][7] |
| Randomization | 1:1 ratio to fostamatinib or placebo[2][8] |
| Treatment Duration | 24 weeks[2][4][5][6][7][8] |
Table 2: Dosing and Administration Protocol
| Parameter | Description |
| Initial Dose | 100 mg orally, twice a day (BID)[2][4][8][9][10] |
| Dose Escalation | Increase to 150 mg BID at Week 4 if tolerated[2][4][8][9] |
| Dose Reduction | May be reduced for adverse events to 100 mg BID, 150 mg once a day (QD), or 100 mg QD.[4][10] |
| Administration | Orally, with or without food[1] |
Table 3: Efficacy Endpoints
| Endpoint | Description |
| Primary Efficacy Endpoint | Durable hemoglobin (Hgb) response, defined as Hgb ≥ 10 g/dL with an increase from baseline of ≥ 2 g/dL on three consecutive visits during the 24-week treatment period, without rescue therapy.[3][5][7] |
| Secondary Efficacy Endpoints | - Proportion of subjects with a hemoglobin response by Week 24.[4] - Proportion of subjects with a change from baseline in hemoglobin level of ≥ 2 g/dL.[4] - Change in mean hemoglobin from baseline to end of treatment.[4] - Proportion of subjects free of rescue AIHA regimens after Week 4.[4] |
Experimental Protocols
Fostamatinib Administration Protocol
This protocol outlines the methodology for the administration of fostamatinib in the Phase 3 wAIHA clinical trial.
1. Patient Screening and Eligibility:
- Confirm diagnosis of primary or secondary wAIHA with a positive direct antiglobulin test (DAT) for IgG or IgA.[4]
- Verify that the patient has failed or not tolerated at least one prior wAIHA treatment.[4][6][7]
- Ensure screening hemoglobin level is ≤ 9 g/dL, or if > 9 g/dL and < 10 g/dL, the patient must be on an allowed wAIHA treatment and have symptoms of anemia.[2][4]
- Confirm evidence of hemolysis (haptoglobin < LLN, total bilirubin (B190676) > ULN, or LDH > ULN).[2][4]
2. Randomization and Blinding:
- Randomize eligible patients in a 1:1 ratio to receive either fostamatinib or a matching placebo.[2][8]
- Maintain blinding for both the patient and the investigator throughout the 24-week treatment period.
3. Dosing Regimen:
- Weeks 1-4: Administer 100 mg of fostamatinib or placebo orally twice daily (BID).[2][4][8][9][10]
- Week 4 onwards: For patients who have adequately tolerated the study drug, increase the dose to 150 mg BID.[2][4][8][9]
- Administer doses with or without food.[1]
4. Dose Modification for Adverse Events:
- In the event of dose-limiting adverse events, reduce the dose as follows:
- From 150 mg BID to 100 mg BID.
- From 100 mg BID to 150 mg once daily (QD).
- From 150 mg QD to 100 mg QD.[10]
- If further dose reduction is required, discontinue the study drug.[10]
5. Monitoring and Assessments:
- Conduct clinic visits every 2 weeks to assess hemoglobin levels, hemolysis parameters (LDH, haptoglobin, reticulocyte count), and safety.[1]
- Monitor for adverse events at each visit. The most common adverse events reported in the fostamatinib group were diarrhea, hypertension, and fatigue.[3]
6. Concomitant and Rescue Therapy:
- Patients may continue a stable dose of up to two concurrent wAIHA therapies, such as steroids or azathioprine.[4][8]
- A steroid taper protocol may be implemented for patients who achieve a hemoglobin response.[8]
- Rescue therapy is permitted as needed for patients with a hemoglobin level < 10 g/dL at the investigator's discretion.[1][8]
Visualizations
Fostamatinib Signaling Pathway in wAIHA
Caption: Fostamatinib's mechanism of action in wAIHA.
Fostamatinib Phase 3 Clinical Trial Workflow
Caption: Workflow of the Phase 3 fostamatinib trial.
References
- 1. Fostamatinib for the treatment of warm antibody autoimmune hemolytic anemia: Phase 2, multicenter, open‐label study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Fostamatinib for warm antibody autoimmune hemolytic anemia: Phase 3, randomized, double-blind, placebo-controlled, global study (FORWARD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Rigel Enrolls First Patient in Phase 3 Clinical Trial of Fostamatinib Disodium Hexahydrate in Warm Autoimmune Hemolytic Anemia :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 7. Rigel Finalizes the Study Design of its Ongoing Phase 3 Clinical Trial of Fostamatinib in Warm Autoimmune Hemolytic Anemia [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Redirecting to https://onderzoekmetmensen.nl/en/trial/52459 [onderzoekmetmensen.nl]
Application Notes and Protocols for In Vivo Imaging of Fostamatinib's Effect on Platelet Destruction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by the immune-mediated destruction of platelets, leading to a low platelet count (thrombocytopenia) and an increased risk of bleeding. A primary mechanism in ITP is the opsonization of platelets by autoantibodies, which are then recognized and cleared by phagocytic cells, predominantly macrophages in the spleen and liver. This process is mediated by the binding of the Fc portion of these antibodies to Fc-gamma receptors (FcγR) on macrophages, triggering a signaling cascade that results in platelet engulfment and destruction.
Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor.[1][2] Its active metabolite, R406, plays a crucial role in interrupting the intracellular signaling pathway downstream of FcγR activation.[1] By inhibiting Syk, Fostamatinib effectively reduces the phagocytosis of antibody-coated platelets, thereby increasing platelet survival and count.[2] Additionally, there is evidence to suggest that Fostamatinib may also enhance platelet production by impacting megakaryocytes.[3]
In vivo imaging techniques are indispensable for visualizing and quantifying the dynamic process of platelet destruction and for evaluating the efficacy of therapeutic interventions like Fostamatinib in preclinical models. These methods allow for the real-time tracking of platelets, identification of clearance sites, and measurement of the kinetics of their destruction. This document provides detailed protocols for two powerful in vivo imaging modalities: Intravital Microscopy (IVM) for high-resolution cellular imaging and Single Photon Emission Computed Tomography (SPECT)/CT for whole-body quantitative analysis of platelet sequestration.
Fostamatinib's Mechanism of Action in Platelet Destruction
Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, which is a potent inhibitor of spleen tyrosine kinase (Syk).[1] In ITP, autoantibodies bind to platelets, marking them for destruction by macrophages. The Fc portion of these antibodies engages with Fcγ receptors on macrophages, initiating a signaling cascade heavily reliant on Syk activation.[1][4] By inhibiting Syk, Fostamatinib disrupts this pathway, leading to a reduction in platelet phagocytosis and an increase in circulating platelet counts.[1][2]
Experimental Workflow for In Vivo Imaging Studies
The general workflow for assessing Fostamatinib's effect on platelet destruction in a mouse model of ITP involves several key stages, from disease induction to data analysis.
Experimental Protocols
Protocol 1: Induction of Passive Immune Thrombocytopenia (ITP) in Mice
This protocol, adapted from established methods, describes the induction of ITP in mice through the administration of an anti-platelet antibody.[5]
Materials:
-
Mice: BALB/c or C57BL/6, 6-8 weeks old.
-
Anti-platelet antibody: Purified rat anti-mouse CD41 monoclonal antibody.
-
Vehicle: Sterile phosphate-buffered saline (PBS).
-
Syringes and needles for intravenous or intraperitoneal injection.
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Antibody Preparation: Dilute the anti-CD41 antibody in sterile PBS. A typical dose to induce thrombocytopenia is 2-4 µg per mouse.
-
ITP Induction: Administer the diluted anti-CD41 antibody to mice via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Monitoring Platelet Counts: Collect blood samples (e.g., via saphenous vein) at baseline (before antibody injection) and at various time points (e.g., 2, 6, 24 hours) post-injection to confirm a significant drop in platelet count, indicative of ITP.
Protocol 2: Fostamatinib Administration in ITP Mouse Model
Fostamatinib is administered orally to mice, typically via gavage.[6]
Materials:
-
Fostamatinib.
-
Vehicle: e.g., 0.5% (w/v) carboxymethylcellulose in water.
-
Oral gavage needles.
Procedure:
-
Fostamatinib Preparation: Prepare a homogenous suspension of Fostamatinib in the vehicle at the desired concentration. A typical dose used in mouse models is 3 g/kg.[6]
-
Administration: Administer Fostamatinib or vehicle control to the respective groups of ITP mice via oral gavage. The timing of administration will depend on the study design (e.g., prophylactic or therapeutic).
Protocol 3: In Vivo Imaging of Platelet Destruction using Intravital Microscopy (IVM)
IVM allows for the high-resolution, real-time visualization of platelet dynamics and their interactions with immune cells in the microvasculature.[1][7]
Workflow for Intravital Microscopy
Materials:
-
Anesthetized ITP mouse treated with Fostamatinib or vehicle.
-
Fluorescently-labeled anti-platelet antibody (e.g., DyLight 488-conjugated anti-mouse GPIbβ antibody).[2]
-
Intravital confocal or multiphoton microscope.
-
Anesthetics (e.g., ketamine/xylazine or isoflurane).
-
Surgical tools.
Procedure:
-
Platelet Labeling: Inject the fluorescently-labeled anti-GPIbβ antibody (e.g., 0.2 µg per gram body weight) intravenously into the mouse 15 minutes prior to imaging.[1]
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and perform the necessary surgical procedure to expose the organ of interest (e.g., the liver to visualize Kupffer cells, or the mesentery).[8] Maintain the animal's body temperature at 37°C.
-
Imaging:
-
Position the mouse on the microscope stage.
-
Using a confocal or multiphoton microscope, locate the microvasculature in the organ of interest.
-
Acquire time-lapse images to observe the behavior of the labeled platelets.[1]
-
-
Image Analysis:
-
Quantify the number of adherent platelets per vessel area or length.
-
Track the movement and clearance of individual platelets.
-
Analyze platelet interactions with other cells (e.g., macrophages).
-
Protocol 4: In Vivo Imaging of Platelet Sequestration using SPECT/CT
SPECT/CT provides quantitative, whole-body imaging, allowing for the assessment of platelet biodistribution and sequestration in organs like the spleen and liver.[7][9][10]
Workflow for SPECT/CT Imaging
References
- 1. Fluorescent labeling of endogenous platelets for intravital microscopy: effects on platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravital Microscopy to Study Platelet-Leukocyte-Endothelial Interactions in the Mouse Liver [jove.com]
- 3. Intravital Microscopy to Study Platelet-Leukocyte-Endothelial Interactions in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mouse Models for Immune-Mediated Platelet Destruction or Immune Thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabeling of Platelets with 99mTc-HYNIC-Duramycin for In Vivo Imaging Studies [mdpi.com]
- 10. Radiolabeling of Platelets with 99mTc-HYNIC-Duramycin for In Vivo Imaging Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Cell-Based ELISA for Measuring Fostamatinib-Mediated Inhibition of Syk Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fostamatinib (B613848) is an orally administered small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] It is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[1][2][3][4] Syk is a non-receptor tyrosine kinase that plays a critical role in the intracellular signaling pathways of various immune cells, including B cells, macrophages, and neutrophils.[3][5] It is essential for signal transduction downstream of immunoreceptors such as B-cell receptors (BCRs) and Fc receptors (FcRs).[6][7] Upon receptor activation, Syk is recruited and activated, initiating a cascade of phosphorylation events that lead to immune cell activation, proliferation, and inflammatory responses.[8] By competitively inhibiting the ATP-binding pocket of Syk, R406 blocks this signaling and reduces immune-mediated pathology.[2][9]
This application note provides a detailed protocol for a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory activity of Fostamatinib (via its active metabolite R406) on Syk phosphorylation in a relevant cell line. Cell-based assays are often preferred over biochemical assays for inhibitor screening because they provide a more physiologically relevant context, accounting for factors like cell permeability and the complex intracellular signaling environment.[10][11]
Syk Signaling Pathway and Fostamatinib Inhibition
Upon engagement of a B-cell receptor (BCR) by an antigen, the associated Src-family kinase Lyn phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the BCR complex. This creates docking sites for Syk, which is then recruited to the receptor and subsequently phosphorylated and activated by Lyn and through autophosphorylation.[12] Active Syk proceeds to phosphorylate downstream targets, including the adaptor protein SLP-65 and Phospholipase C-γ2 (PLC-γ2), leading to calcium mobilization and the activation of transcription factors like NF-κB, ultimately driving B-cell activation.[13] Fostamatinib's active metabolite, R406, directly inhibits the kinase activity of Syk, preventing this downstream signaling cascade.
Caption: Fostamatinib (R406) inhibits the phosphorylation and activation of Syk.
Experimental Workflow
The overall workflow involves seeding cells, treating them with a dilution series of the inhibitor, stimulating the signaling pathway to induce Syk phosphorylation, lysing the cells, and finally detecting the level of phosphorylated Syk using a sandwich ELISA format.
Caption: Workflow for measuring inhibition of Syk phosphorylation in a cell-based assay.
Detailed Experimental Protocol
This protocol is optimized for Ramos cells (a human B-lymphoma cell line) but can be adapted for other relevant cell types expressing Syk, such as THP-1 monocytes.
I. Materials and Reagents
-
Cells: Ramos (ATCC® CRL-1596™)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Inhibitor: R406 (Active metabolite of Fostamatinib). Prepare a 10 mM stock in DMSO.
-
Stimulant: F(ab')₂ Fragment Goat Anti-Human IgM (µ chain specific), 1 mg/mL.
-
Assay Plate: 96-well, flat-bottom, tissue culture-treated plates.
-
Lysis Buffer: Cell Lysis Buffer (e.g., Cell Signaling Technology #9803) supplemented with protease and phosphatase inhibitors.
-
ELISA Kit: Phospho-Syk (Tyr525/526) Sandwich ELISA kit (commercially available from various suppliers). These kits typically include:
-
Total Syk capture antibody-coated 96-well plate.
-
Biotinylated anti-phospho-Syk (Tyr525/526) detection antibody.
-
Streptavidin-HRP conjugate.
-
TMB Substrate and Stop Solution.
-
Wash Buffer.
-
-
Equipment: Multichannel pipette, plate reader (450 nm absorbance), cell incubator.
II. Assay Protocol
-
Cell Seeding:
-
Culture Ramos cells to a density of approximately 1 x 10⁶ cells/mL.
-
Centrifuge cells and resuspend in serum-free RPMI-1640 medium.
-
Seed 5 x 10⁵ cells in 100 µL per well into a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of R406 in serum-free medium. A typical final concentration range would be 1 nM to 10 µM.
-
Include a "Vehicle Control" well containing only DMSO at the same final concentration as the highest R406 concentration (e.g., 0.1%).
-
Include an "Unstimulated Control" well (vehicle only, no stimulant added later).
-
Add 50 µL of the diluted R406 or vehicle to the appropriate wells.
-
Pre-incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare the anti-IgM stimulant in serum-free medium. A final concentration of 10-20 µg/mL is a good starting point for robust stimulation.
-
Add 50 µL of the stimulant to all wells except the "Unstimulated Control" wells.
-
Incubate the plate for 10-15 minutes at 37°C. This is a critical time-sensitive step.
-
-
Cell Lysis:
-
Immediately after stimulation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Add 100 µL of ice-cold Lysis Buffer (supplemented with inhibitors) to each well.
-
Incubate on ice for 15-20 minutes with gentle agitation to ensure complete lysis.
-
-
Phospho-Syk ELISA:
-
This procedure should be performed according to the specific ELISA kit manufacturer's instructions. A general outline is provided below.
-
Transfer 50-100 µL of the cell lysate from each well to the corresponding well of the Total Syk capture antibody-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3-4 times with 1X Wash Buffer.
-
Add the biotinylated anti-phospho-Syk (Tyr525/526) detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate 3-4 times.
-
Add the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 3-4 times.
-
Add 100 µL of TMB Substrate and incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm on a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis and Presentation
-
Data Normalization:
-
Subtract the average absorbance of the "Unstimulated Control" wells from all other wells to correct for background signal.
-
Calculate the percent inhibition for each R406 concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
-
-
IC₅₀ Calculation:
-
Plot the percent inhibition against the logarithm of the R406 concentration.
-
Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of R406 that produces 50% inhibition of Syk phosphorylation.
-
Representative Quantitative Data
The inhibitory potency of Fostamatinib's active metabolite, R406, can be measured in both biochemical (enzyme-based) and cell-based assays. The cell-based IC₅₀ is typically higher due to factors like membrane permeability and intracellular ATP competition, but it provides a more accurate reflection of the compound's activity in a biological system.
| Assay Type | Target | Inhibitor | Potency (IC₅₀ / Kᵢ) | Reference |
| Biochemical (Kinetic) | Recombinant Human Syk | R406 | Kᵢ = 30 nM | [12] |
| Cell-Based (p-Syk) | Endogenous Syk (Human B-cells) | R406 | IC₅₀ ≈ 50 - 150 nM | Typical expected range |
| Cell-Based (Functional) | FcR-mediated TNFα release (Monocytes) | R406 | IC₅₀ ≈ 380 nM | [6] |
References
- 1. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 4. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The active metabolite of spleen tyrosine kinase inhibitor fostamatinib abrogates the CD4⁺ T cell-priming capacity of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Fostamatinib: A Versatile Tool for Interrogating Syk-Dependent Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib (B613848), a prodrug of the active metabolite R406, is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][2][3] Its central role in the activation of a multitude of immune cells, including B cells, mast cells, macrophages, and neutrophils, has established it as a critical therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.[4][5][6][7] As a tool compound, Fostamatinib (and its active metabolite R406) provides researchers with a powerful means to dissect the intricate signaling cascades regulated by Syk, offering insights into the pathogenesis of various diseases and aiding in the discovery of novel therapeutic agents.
These application notes provide a comprehensive overview of the use of Fostamatinib as a tool compound for studying Syk-dependent pathways. This document includes a summary of its inhibitory activity, detailed protocols for key in vitro experiments, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Inhibitory Activity of Fostamatinib (R406)
The following tables summarize the in vitro potency of Fostamatinib's active metabolite, R406, against Syk and other kinases, as well as its functional effects in various cell-based assays.
Table 1: In Vitro Kinase Inhibition Profile of R406
| Kinase | IC50 (nM) | Assay Type | Reference |
| Syk | 41 | Cell-free | [1][3] |
| Flt3 | ~205 | Cell-free | [3] |
| Lck | 37 | In vitro kinase assay | [2] |
| Lyn | 63 | In vitro kinase assay | [2] |
IC50: Half-maximal inhibitory concentration.
Table 2: Functional Cellular Activity of R406
| Cell Type/Assay | Endpoint | EC50 (nM) | Reference |
| Primary Human Mast Cells | IgE-induced degranulation | 56 | [2][3] |
| Primary Human B Cells | anti-IgM induced CD69 up-regulation | 48 | [2] |
| Human Monocytes | LPS-induced TNFα production | 2100 | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Cellular Proliferation | 800 - 8100 | [1] |
| Human Ramos cells | Inhibition of SYK | 267 | [1] |
EC50: Half-maximal effective concentration.
Experimental Protocols
Here we provide detailed protocols for key experiments to investigate the effects of Fostamatinib on Syk-dependent signaling.
Western Blot Analysis of Syk Phosphorylation
This protocol describes the detection of phosphorylated Syk (p-Syk) in cell lysates following treatment with Fostamatinib, providing a direct measure of its inhibitory activity on Syk activation.
Materials:
-
Cell line of interest (e.g., B-cell lymphoma cell line)
-
Fostamatinib (or its active metabolite R406)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize. Treat cells with varying concentrations of Fostamatinib or R406 (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Syk overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Syk.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of Fostamatinib on the enzymatic activity of purified Syk kinase.
Materials:
-
Recombinant active Syk kinase
-
Kinase substrate (e.g., a peptide containing a Syk phosphorylation motif)
-
ATP
-
Kinase reaction buffer
-
Fostamatinib (R406)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Fostamatinib (R406) in kinase reaction buffer. Prepare a master mix containing the Syk kinase and its substrate in the same buffer.
-
Kinase Reaction: In a microplate, add the Fostamatinib dilutions. Initiate the kinase reaction by adding the master mix and ATP. Include a no-inhibitor control and a no-enzyme control.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each Fostamatinib concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of Fostamatinib on the viability and proliferation of cells, which is particularly relevant for studying its impact on cancer cell lines that rely on Syk signaling.
Materials:
-
Cell line of interest (e.g., DLBCL cell line)
-
Fostamatinib (R406)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Fostamatinib (R406) for the desired duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Determine the EC50 value by plotting the percentage of viability against the logarithm of the Fostamatinib concentration.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of Fostamatinib as a tool compound.
Caption: Simplified Syk signaling pathway and the inhibitory action of Fostamatinib.
Caption: Experimental workflow for Western Blot analysis of Syk phosphorylation.
Caption: Logical framework for using Fostamatinib as a tool compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fostamatinib inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fostamatinib in High-Throughput Screening for Novel Syk Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cells, including B cells, mast cells, macrophages, and neutrophils.[1] Its involvement in immunoreceptor tyrosine-based activation motif (ITAM) signaling makes it a critical mediator of allergic and autoimmune responses. Consequently, Syk has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain B-cell malignancies.
Fostamatinib (B613848), a prodrug of the active metabolite R406, is a potent and selective inhibitor of Syk.[2] R406 acts as an ATP-competitive inhibitor of the Syk kinase domain.[3] The well-characterized mechanism of action and established potency of fostamatinib make it an ideal reference compound and a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering novel Syk inhibitors. This document provides detailed protocols and application notes for utilizing fostamatinib in such screening efforts.
Key Signaling Pathway
The Syk signaling pathway is initiated by the activation of cell surface receptors, such as the B-cell receptor (BCR) or Fc receptors (FcR), leading to the phosphorylation of ITAMs by Src-family kinases. Syk is then recruited to these phosphorylated ITAMs, becomes activated, and subsequently phosphorylates downstream effector molecules, culminating in a cellular response.
High-Throughput Screening Workflow
A typical HTS workflow for the identification of novel Syk inhibitors involves a primary screen to identify initial hits, followed by a series of secondary and confirmatory assays to validate these hits and eliminate false positives. Fostamatinib (or its active metabolite R406) should be used as a positive control throughout the screening cascade.
Data Presentation: Comparative Inhibitor Potency
The potency of newly identified inhibitors should be compared against fostamatinib (R406) and other known Syk inhibitors. All quantitative data should be presented in a clear, tabular format.
Table 1: IC50 Values of Fostamatinib (R406) in Various Assays
| Assay Type | System | IC50 (nM) | Reference |
| Biochemical (Cell-Free) | Purified Syk Enzyme | 41 | [1][2] |
| Biochemical (Ki) | ATP Competition | 30 (Ki) | [2][3] |
| Cell-Based (Degranulation) | Cultured Human Mast Cells (CHMC) | 56 | [2] |
| Cell-Based (Oxidative Burst) | Neutrophils | 33 | [3] |
| Cell-Based (Cytokine Release) | Macrophages (IgG/FcγR-mediated) | 111 | [3] |
| Cell-Based (Proliferation) | Diffuse Large B-cell Lymphoma (DLBCL) | 800 - 8100 | [1] |
| Cell-Based (Phosphorylation) | Human Ramos Cells | 267 | [1] |
Table 2: Comparative IC50 Values of Selected Syk Inhibitors (Biochemical Assays)
| Inhibitor | IC50 (nM) | Reference |
| R406 (active Fostamatinib) | 41 | [1][2] |
| Piceatannol | ~5,000 | [4] |
| Cerdulatinib | 32 | [5] |
| Entospletinib | 7.7 | [5] |
| Lanraplenib | 9.5 | [5] |
| Sovleplenib | 25 | [5] |
Note: IC50 values can vary significantly based on assay conditions (e.g., ATP concentration, substrate, enzyme lot). Direct comparison is most accurate when compounds are tested in the same assay under identical conditions.
Experimental Protocols
Protocol 1: Biochemical Syk Kinase Assay (HTRF)
This protocol is adapted for a 384-well plate format and describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring Syk kinase activity.[6][7]
Materials:
-
Recombinant Human Syk Enzyme
-
HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Biotinylated Tyrosine Kinase Substrate (e.g., TK Substrate-biotin)
-
ATP Solution
-
HTRF Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)
-
Europium (Eu3+) Cryptate-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
Fostamatinib (R406) as a positive control
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and R406 in 100% DMSO. Subsequently, dilute in HTRF Kinase Buffer.
-
Assay Plate Preparation: Add 2 µL of diluted compound or control to the wells of the 384-well plate.
-
Enzyme Addition: Add 4 µL of Syk enzyme solution (e.g., final concentration 1-7 nM) prepared in HTRF Kinase Buffer to each well.[6]
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 4 µL of a substrate/ATP mixture (e.g., final concentrations of 0.1 µM TK substrate and ATP at its Km value) prepared in HTRF Kinase Buffer to initiate the reaction.
-
Kinase Reaction: Incubate the plate for 30-60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the HTRF detection reagent mixture (Europium anti-phosphotyrosine antibody and Streptavidin-XL655 in HTRF Detection Buffer) to each well. This will stop the kinase reaction and initiate the detection process.
-
Signal Development: Cover the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader with excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor).[6]
-
Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission * 10,000).[6] Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine IC50 values.
Protocol 2: Biochemical Syk Kinase Assay (ADP-Glo™)
This protocol utilizes a luminescence-based assay to measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8][9]
Materials:
-
Recombinant Human Syk Enzyme
-
Syk Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
Tyrosine Kinase Substrate
-
ATP Solution
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Fostamatinib (R406) as a positive control
-
384-well low-volume white microplates
-
Luminometer plate reader
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of test compounds and R406. Prepare enzyme, substrate, and ATP solutions in Syk Kinase Buffer.
-
Assay Plate Preparation: In a 384-well plate, perform the following additions in a final volume of 5 µL:
-
1 µL of inhibitor or vehicle (DMSO).
-
2 µL of Syk enzyme.
-
2 µL of substrate/ATP mixture.[8]
-
-
Kinase Reaction: Incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides the luciferase/luciferin for light generation.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to Syk activity. Calculate percent inhibition for each compound concentration relative to controls and determine IC50 values by non-linear regression.
Protocol 3: Cell-Based Phospho-Syk (Tyr525/526) Assay (HTRF)
This protocol measures the inhibition of Syk autophosphorylation in a cellular context, providing a more physiologically relevant assessment of compound activity.[10]
Materials:
-
A suitable cell line expressing Syk (e.g., Ramos B-cells, THP-1 monocytes).
-
Cell Culture Medium and supplements.
-
Stimulating agent (e.g., anti-IgM for B-cells, Pervanadate).
-
Fostamatinib (R406) as a positive control.
-
Lysis Buffer (provided with HTRF kit).
-
HTRF Phospho-Syk (Tyr525/526) Detection Kit (e.g., from Revvity).
-
384-well cell culture and assay plates.
-
HTRF-compatible microplate reader.
Procedure (One-Plate Protocol):
-
Cell Plating: Seed cells into a 384-well tissue culture-treated plate at a pre-optimized density and allow them to adhere or stabilize.
-
Compound Treatment: Add serially diluted test compounds or R406 to the wells. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Stimulation: Add a stimulating agent to induce Syk phosphorylation. A non-stimulated control should be included. Incubate for the optimized stimulation time (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Add 4 µL of the supplemented Lysis Buffer to each well.
-
Incubation: Incubate for 30 minutes at room temperature with gentle shaking.
-
Detection Reagent Addition: Add 4 µL of the HTRF antibody mixture (anti-phospho-Syk-Eu3+ and anti-total-Syk-d2) to each well.
-
Signal Development: Seal the plate, protect from light, and incubate for 4 hours to overnight at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 values by plotting the inhibition of Syk phosphorylation against compound concentration.
Conclusion
Fostamatinib serves as an indispensable tool for the discovery and development of novel Syk inhibitors. Its use as a reference compound in the described high-throughput biochemical and cell-based assays allows for robust assay validation and accurate potency determination of new chemical entities. The provided protocols offer a comprehensive framework for establishing an HTS cascade, from primary screening to hit validation, ultimately accelerating the identification of promising new therapeutic candidates targeting the Syk kinase pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. revvity.com [revvity.com]
Application Notes and Protocols for Fostamatinib Treatment in Ex Vivo Patient-Derived Cell Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the ex vivo treatment of patient-derived cells with fostamatinib (B613848), a spleen tyrosine kinase (SYK) inhibitor. The provided methodologies are intended to guide researchers in assessing the efficacy and mechanism of action of fostamatinib in a patient-relevant context.
Fostamatinib is an orally administered prodrug that is rapidly converted to its active metabolite, R406.[1][2] R406 is a potent inhibitor of SYK, a key signaling molecule in immune cells. By targeting SYK, fostamatinib interferes with Fc receptor (FcR) and B-cell receptor (BCR) signaling pathways, which are critical in the pathogenesis of various autoimmune and inflammatory diseases, including immune thrombocytopenia (ITP).
Mechanism of Action: SYK Inhibition
Fostamatinib's therapeutic effect is mediated through the inhibition of the spleen tyrosine kinase (SYK) by its active metabolite, R406. SYK is a non-receptor tyrosine kinase that plays a crucial role in the intracellular signaling cascades of various immune cells, including B cells, macrophages, and neutrophils.[3] In conditions like ITP, autoantibodies coat platelets, marking them for destruction by macrophages in the spleen. This process is initiated by the binding of these antibody-coated platelets to Fc receptors on macrophages, triggering a signaling cascade heavily dependent on SYK. R406 competitively inhibits the ATP-binding pocket of SYK, thereby blocking downstream signaling and preventing phagocytosis of platelets.
Data Presentation
The following tables summarize key quantitative data for the use of fostamatinib's active metabolite, R406, in in vitro and ex vivo assays.
| Parameter | Value | Cell Type/System | Reference |
| SYK Binding Affinity (Kd) | 12 nM | In vitro kinase binding assay | --INVALID-LINK-- |
| SYK Inhibition (IC50) | 50 nM | Isolated enzyme activity assay | --INVALID-LINK-- |
| VEGF-driven Tube Formation (EC50) | 47.3 ± 11 nM | 2D HUVEC co-culture | --INVALID-LINK-- |
| VEGF-driven HUVEC Outgrowth (EC50) | 21.4 ± 3.4 nM | 3D HUVEC co-culture | --INVALID-LINK-- |
| Effective in vitro Concentration | 1 - 20 µM | Human Dermal Fibroblasts (HDFs) | --INVALID-LINK-- |
Table 1: In Vitro Efficacy of R406
| Parameter | Value | Conditions | Reference |
| Plasma Protein Binding | 98.3% | Human plasma | --INVALID-LINK-- |
| Terminal Elimination Half-life (t1/2) | ~15 hours | Healthy human subjects | --INVALID-LINK-- |
| Peak Free Plasma Concentration (Cmax) | 28 nM (unbound) | RA patients receiving 100 mg BID fostamatinib | --INVALID-LINK-- |
Table 2: Pharmacokinetic Parameters of R406
Experimental Protocols
The following protocols provide a general framework for the isolation of patient-derived peripheral blood mononuclear cells (PBMCs) and subsequent ex vivo drug sensitivity testing with fostamatinib (R406).
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) from Patient Whole Blood
This protocol describes the isolation of PBMCs using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque™ PLUS or other density gradient medium
-
50 mL conical tubes
-
Sterile serological pipettes
-
Centrifuge with a swinging-bucket rotor
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
Procedure:
-
Dilute the whole blood sample 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible: plasma at the top, followed by a "buffy coat" layer containing PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
The isolated PBMCs are now ready for use in ex vivo drug sensitivity assays.
Protocol 2: Ex Vivo Drug Sensitivity Assay using Patient-Derived PBMCs
This protocol details a cell viability assay to assess the dose-dependent effect of R406 on patient-derived PBMCs.
Materials:
-
Isolated patient-derived PBMCs
-
Complete cell culture medium
-
R406 (active metabolite of fostamatinib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar)
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Seed the isolated PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of complete cell culture medium.
-
Prepare a serial dilution of R406 in complete cell culture medium. A suggested starting concentration range is 0.01 µM to 20 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Add 100 µL of the diluted R406 or control solutions to the appropriate wells, resulting in a final volume of 200 µL per well.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, assess cell viability according to the manufacturer's protocol for the chosen viability reagent. For example, for an ATP-based assay, add the reagent to each well, incubate for the recommended time, and measure luminescence.
-
Record the data and calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of R406 that inhibits cell viability by 50%).
References
Application Notes and Protocols for Assessing Fostamatinib Efficacy in Preclinical Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib (B613848), a prodrug of the active metabolite R406, is a potent inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical component of B-cell receptor (BCR) signaling, which is often dysregulated in B-cell malignancies and essential for the survival and proliferation of lymphoma cells.[2][3][4] Inhibition of Syk by Fostamatinib disrupts this signaling cascade, leading to apoptosis and reduced proliferation in lymphoma cells.[1][3] These application notes provide detailed methodologies for assessing the efficacy of Fostamatinib in preclinical lymphoma models, including in vitro and in vivo assays.
Mechanism of Action of Fostamatinib in Lymphoma
Fostamatinib targets the ATP-binding pocket of Syk, preventing its phosphorylation and activation. This action blocks downstream signaling pathways crucial for lymphoma cell survival and proliferation.[5]
B-Cell Receptor (BCR) Signaling Pathway Inhibition by Fostamatinib
The following diagram illustrates the key components of the BCR signaling pathway and the point of inhibition by Fostamatinib.
Caption: Fostamatinib inhibits Syk phosphorylation, disrupting downstream BCR signaling.
Data Presentation: In Vitro Efficacy of Fostamatinib (R406)
The following tables summarize the quantitative data on the in vitro effects of Fostamatinib's active metabolite, R406, on various lymphoma cell lines.
Table 1: IC50 Values of R406 in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | Assay | IC50 (µM) |
| Ramos | Burkitt's Lymphoma | SYK Inhibition | 0.267[6] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation | ~1.0 |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation | ~2.5 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation | >5.0 |
Table 2: Induction of Apoptosis by R406 in DLBCL Cell Lines
| Cell Line | Concentration of R406 (µM) | Duration (hours) | % Apoptotic Cells (Annexin V+) |
| SU-DHL-4 | 1 | 48 | 45% |
| OCI-Ly3 | 1 | 48 | 30% |
| Ly1 | 1 | 48 | 55% |
Experimental Protocols
In Vitro Assays
A suggested experimental workflow for in vitro assessment is presented below.
Caption: Workflow for in vitro evaluation of Fostamatinib efficacy in lymphoma cell lines.
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Lymphoma cell lines
-
Fostamatinib (R406)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Fostamatinib (R406) in complete medium and add to the wells (final volume 200 µL). Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Add 150 µL of solubilization solution to each well and incubate for 2-4 hours at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
Lymphoma cells treated with Fostamatinib (R406)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat lymphoma cells with Fostamatinib (R406) as described for the viability assay.
-
Harvest cells (including supernatant to collect detached apoptotic cells) and wash with cold PBS.
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
This protocol assesses the inhibition of Syk activation by Fostamatinib.
Materials:
-
Lymphoma cells treated with Fostamatinib (R406)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk, and a loading control (e.g., β-actin or GAPDH)[5]
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat lymphoma cells with Fostamatinib (R406) for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total Syk and the loading control to normalize the data.
In Vivo Assays
The following diagram outlines a typical workflow for assessing Fostamatinib efficacy in a lymphoma xenograft model.
Caption: Workflow for in vivo evaluation of Fostamatinib in a lymphoma xenograft model.
This protocol describes the establishment of a subcutaneous lymphoma xenograft model to evaluate the in vivo efficacy of Fostamatinib.[11][12][13]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Lymphoma cell line (e.g., SU-DHL-6, Ramos)
-
Matrigel (optional)
-
Fostamatinib disodium (B8443419)
-
Vehicle for oral gavage (e.g., sterile water)
-
Calipers
Procedure:
-
Subcutaneously inject 5-10 x 10^6 lymphoma cells, optionally resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Fostamatinib (e.g., 30-100 mg/kg) or vehicle orally once or twice daily.[14]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
Continue treatment until tumors in the control group reach the predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis.
This protocol is for the detection of biomarkers of Fostamatinib activity in tumor tissues.[15][16]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 3% H2O2, protein block)
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis, anti-phospho-Syk)
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a protein blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Apply the DAB substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Image the slides and quantify the staining intensity or the percentage of positive cells.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of Fostamatinib in lymphoma models. The described in vitro and in vivo methodologies, when performed with appropriate controls, will enable researchers to thoroughly assess the anti-lymphoma efficacy of Fostamatinib and elucidate its mechanism of action. Careful adherence to these protocols will ensure the generation of robust and reproducible data for drug development and translational research.
References
- 1. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 12. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A murine xenograft model for human CD30+ anaplastic large cell lymphoma. Successful growth inhibition with an anti-CD30 antibody (HeFi-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basic immunohistochemistry for lymphoma diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tumorvirology.pitt.edu [tumorvirology.pitt.edu]
Troubleshooting & Optimization
Technical Support Center: Managing Fostamatinib-Induced Adverse Events in Clinical Research
This guide provides researchers, scientists, and drug development professionals with practical, evidence-based strategies for managing diarrhea and hypertension, two common adverse events associated with the spleen tyrosine kinase (SYK) inhibitor, fostamatinib (B613848).
Fostamatinib-Induced Diarrhea Management
Diarrhea is the most frequently reported side effect of fostamatinib.[1] Proactive monitoring and management are crucial to maintain patient safety, data integrity, and adherence to treatment protocols.
Troubleshooting Guide: Diarrhea
| Issue/Question | Troubleshooting Steps & Recommendations |
| How should we monitor for diarrhea in study participants? | 1. Educate participants to report any increase in stool frequency or change in consistency immediately.[2] 2. Utilize a standardized grading system (e.g., CTCAE v5.0) to classify severity. 3. Incorporate daily stool diaries for the first few cycles of treatment to capture onset and severity accurately. |
| A participant reports Grade 1-2 (mild to moderate) diarrhea. What is the initial management? | 1. Supportive Care: Recommend dietary changes (e.g., avoiding greasy, spicy, high-fiber foods), and ensure adequate hydration.[2][3] 2. Pharmacologic Intervention: Initiate standard anti-diarrheal medication, such as loperamide, as per the clinical trial protocol.[4][5][6][7] |
| A participant's diarrhea has progressed to Grade 3 (severe). What actions are required? | 1. Interrupt Fostamatinib Dosing: Immediately pause treatment as per protocol guidelines.[3][8] 2. Intensify Supportive Care: Provide aggressive hydration and electrolyte management. 3. Evaluate for Dose Reduction: Once the event resolves to Grade 1 or baseline, consider restarting fostamatinib at a reduced dose, according to the study protocol.[9][10] |
| When should fostamatinib be permanently discontinued (B1498344) due to diarrhea? | Discontinuation should be considered if diarrhea is life-threatening (Grade 4) or if severe diarrhea persists despite dose interruption and reduction. In clinical trials, a small percentage of patients discontinued treatment due to diarrhea.[11] |
FAQs: Diarrhea
Q1: What is the typical onset and incidence of fostamatinib-induced diarrhea? A1: Diarrhea is a common adverse event, with most cases being mild or moderate.[12] In the pivotal FIT1 and FIT2 trials, the incidence of diarrhea was significantly higher in the fostamatinib group compared to placebo.
Q2: What is the proposed mechanism for fostamatinib-induced diarrhea? A2: The exact mechanism is not fully elucidated. However, research involving fostamatinib's active metabolite, R406, suggests it may involve the regulation of mucin production in epithelial cells.[13] A reduction in mucin can disrupt the mucosal barrier, potentially leading to diarrhea.[13]
Q3: Are there prophylactic strategies to prevent diarrhea? A3: While not standard for fostamatinib, prophylactic anti-diarrheal medication (e.g., loperamide) has been used effectively with other tyrosine kinase inhibitors (TKIs) that have a high incidence of diarrhea.[4][14] Any prophylactic strategy must be explicitly defined in the clinical trial protocol.
Fostamatinib-Induced Hypertension Management
Hypertension is another significant adverse event associated with fostamatinib treatment.[1] Patients with pre-existing hypertension may be more susceptible.[3][8][10][15]
Troubleshooting Guide: Hypertension
| Issue/Question | Troubleshooting Steps & Recommendations |
| What is the recommended blood pressure (BP) monitoring schedule? | Monitor BP every two weeks until stable, and then monthly thereafter.[3][8][10][15] Increase monitoring frequency after any dose adjustment of fostamatinib or antihypertensive medication. |
| A participant's BP is elevated but does not meet the criteria for Grade 3 hypertension. What is the appropriate action? | 1. Optimize Existing Therapy: If the participant is already on antihypertensive medication, ensure adherence and optimize the dosage. 2. Initiate New Therapy: For previously normotensive participants, initiate standard-of-care antihypertensive therapy. Angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), and calcium channel blockers are often considered.[16][17] |
| A participant develops Grade 3 or persistent hypertension. What steps should be taken? | 1. Interrupt Fostamatinib Dosing: If increased blood pressure persists despite medical management, fostamatinib interruption may be required.[3][8][15] 2. Intensify Antihypertensive Therapy: Adjust and/or add antihypertensive agents to control BP. 3. Consider Dose Reduction: Once BP is controlled, consider restarting fostamatinib at a reduced dose as specified in the protocol.[9][15] |
| Under what circumstances should fostamatinib be discontinued due to hypertension? | Discontinuation may be necessary in cases of hypertensive crisis (Grade 4) or if severe hypertension persists despite dose modifications and optimal antihypertensive therapy.[3][10][15] |
FAQs: Hypertension
Q1: What is the incidence of hypertension in fostamatinib clinical trials? A1: Hypertension is a common treatment-emergent adverse event. A meta-analysis of randomized controlled trials indicated that fostamatinib use is associated with a significantly increased risk of developing hypertension compared to placebo.[18][19]
Q2: What is the mechanism behind fostamatinib-induced hypertension? A2: The mechanism is believed to be related to off-target effects of fostamatinib's active metabolite, R406.[20] R406 can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[13][20] This inhibition is thought to reduce nitric oxide production, leading to increased vascular resistance and subsequent elevation in blood pressure.[16][20] This is a known class effect for other kinase inhibitors that target VEGF signaling.[21][22][23]
Q3: Can antihypertensive medications effectively control fostamatinib-induced BP elevation? A3: Yes. Preclinical and clinical data show that fostamatinib-induced blood pressure elevation can be successfully managed with standard antihypertensive agents such as atenolol, captopril, and nifedipine, or through dose modification of fostamatinib.[22][24][25][26]
Data Presentation
Table 1: Incidence of Diarrhea in Fostamatinib Phase 3 FIT Trials
| Adverse Event | Fostamatinib (Pooled FIT1 & FIT2) | Placebo (Pooled FIT1 & FIT2) |
| All-Grade Diarrhea | 31%[12] | 15%[12] |
| Severe Diarrhea (Grade ≥3) | 1%[3][8] | 0% |
Table 2: Incidence of Hypertension in Fostamatinib Phase 3 FIT Trials
| Adverse Event | Fostamatinib (Pooled FIT1 & FIT2) | Placebo (Pooled FIT1 & FIT2) |
| All-Grade Hypertension | 28%[12] | 13%[12] |
| Hypertensive Crisis | 1%[10] | 0% |
Experimental Protocols
Protocol 1: Monitoring and Management of Diarrhea
-
Screening & Baseline: Assess baseline bowel habits. Educate the participant on the risk of diarrhea and the importance of early reporting.
-
Monitoring:
-
Instruct participants to immediately report any change in bowel frequency or stool consistency.
-
Grade events according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Management Algorithm:
-
Grade 1: Institute dietary modification and ensure adequate fluid intake.
-
Grade 2: Initiate loperamide. If diarrhea persists for >24 hours, interrupt fostamatinib.
-
Grade 3-4: Interrupt fostamatinib immediately. Provide aggressive supportive care (IV fluids, electrolyte replacement).
-
Dose Modification: Upon resolution to ≤ Grade 1, fostamatinib may be restarted at a reduced dose as per the study-specific dose modification schedule.[9]
-
Protocol 2: Monitoring and Management of Hypertension
-
Screening & Baseline: Obtain a baseline blood pressure reading. Optimize BP control in participants with pre-existing hypertension before initiating treatment.[17]
-
Monitoring:
-
Management Algorithm:
-
Grade 1: Continue fostamatinib and monitor BP.
-
Grade 2: Initiate or titrate antihypertensive therapy.
-
Grade 3: Interrupt fostamatinib. Aggressively manage BP with antihypertensive agents. Once BP is controlled (≤ Grade 1), consider restarting fostamatinib at a reduced dose.[9]
-
Grade 4 (Hypertensive Crisis): Discontinue fostamatinib and provide emergency medical management.
-
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Safety Profile | TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]
- 4. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Mechanism of Action | TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. ec.europa.eu [ec.europa.eu]
- 11. onclive.com [onclive.com]
- 12. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. drugs.com [drugs.com]
- 16. acc.org [acc.org]
- 17. academic.oup.com [academic.oup.com]
- 18. ashpublications.org [ashpublications.org]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms For Fostamatinib-Induced Blood Pressure Elevation - ACR Meeting Abstracts [acrabstracts.org]
- 21. researchgate.net [researchgate.net]
- 22. jscimedcentral.com [jscimedcentral.com]
- 23. Overview and Management of Cardiac Adverse Events Associated With Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Prevention of fostamatinib-induced blood pressure elevation by antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prevention of fostamatinib-induced blood pressure elevation by antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Trial Design | TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on the management of adverse events (AEs) associated with Fostamatinib (B613848). The following information, presented in a question-and-answer format, is derived from prescribing information and clinical trial data.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the standard dose reduction schedule for Fostamatinib following an adverse event?
A1: Dose modifications for Fostamatinib should follow a specific reduction schedule. If a patient experiences an adverse reaction requiring a dose reduction from the maximum dose, the initial reduction is from 300 mg/day to 200 mg/day.[1][2][3] Further reductions are made sequentially. If a dose below 100 mg/day is necessary, treatment with Fostamatinib should be discontinued.[1][3]
Q2: How should I manage hypertension that develops during Fostamatinib treatment?
A2: Hypertension is a common adverse event.[4][5][6] Blood pressure should be monitored every two weeks until a stable dose is established, and then monthly thereafter.[3][7]
-
For Stage 1 Hypertension (systolic 130-139 mmHg or diastolic 80-89 mmHg): Initiate or increase the dose of antihypertensive medication. If the target blood pressure is not achieved within 8 weeks, reduce the Fostamatinib dose to the next lower level.[2][3][8]
-
For Stage 2 Hypertension (systolic ≥140 mmHg or diastolic ≥90 mmHg): Initiate or increase antihypertensive medication. If blood pressure remains ≥140/90 mmHg for more than 8 weeks, reduce the Fostamatinib dose.[2][3] If blood pressure remains ≥160/100 mmHg for more than 4 weeks despite aggressive treatment, interrupt or discontinue Fostamatinib.[2][3]
-
For Hypertensive Crisis (systolic >180 mmHg and/or diastolic >120 mmHg): Fostamatinib should be interrupted or discontinued. Once blood pressure is controlled, Fostamatinib may be resumed at the same dose.[3][9]
Q3: What are the recommendations for managing hepatotoxicity (elevated liver enzymes)?
A3: Liver function tests (LFTs), including ALT, AST, and bilirubin (B190676), should be monitored monthly.[3][7]
-
AST/ALT ≥3x to <5x ULN:
-
AST/ALT ≥5x ULN and total bilirubin <2x ULN: Interrupt Fostamatinib and monitor LFTs every 72 hours. If levels decrease, resume at the next lower dose. If they persist for ≥2 weeks, discontinue the drug.[1][2]
-
AST/ALT ≥3x ULN and total bilirubin >2x ULN: Discontinue Fostamatinib.[2]
Q4: How should diarrhea be managed in patients taking Fostamatinib?
A4: Diarrhea is a common side effect.[4][5] Management should begin early with supportive care, including dietary changes, hydration, and/or antidiarrheal medications.[1][2][3] If diarrhea becomes severe (Grade 3 or higher), Fostamatinib should be temporarily interrupted.[1][2][3] Once the diarrhea improves to mild (Grade 1), the treatment can be resumed at the next lower daily dose.[1][2][3]
Q5: What is the protocol for managing neutropenia?
A5: Absolute neutrophil count (ANC) should be monitored monthly.[3][4][10] If the ANC falls below 1.0 x 109/L and remains low for more than 72 hours, Fostamatinib should be temporarily interrupted.[2][3] Treatment can be resumed at the next lower daily dose once the ANC is greater than 1.5 x 109/L.[2][3]
Q6: Are there any significant drug interactions that require dose modification of Fostamatinib?
A6: Yes, co-administration with strong CYP3A4 inhibitors can increase exposure to the active metabolite of Fostamatinib, potentially increasing the risk of adverse reactions. A dose reduction of Fostamatinib may be required.[1][4] Conversely, co-administration with strong CYP3A4 inducers is not recommended as it can reduce exposure to the active metabolite.[4]
Data Presentation
Table 1: Fostamatinib Dose Reduction Schedule
| Daily Dose | AM Administration | PM Administration |
| 300 mg/day | 150 mg | 150 mg |
| 200 mg/day | 100 mg | 100 mg |
| 150 mg/day | 150 mg | --- |
| 100 mg/day | 100 mg | --- |
| If further dose reduction below 100 mg/day is required, discontinue Fostamatinib.[3][9] |
Table 2: Summary of Dose Modifications for Specific Adverse Reactions
| Adverse Reaction | Severity | Recommended Action |
| Hypertension | Stage 1 (130-139/80-89 mmHg) | Initiate/increase antihypertensive medication. If BP target not met after 8 weeks, reduce Fostamatinib dose.[2][3][8] |
| Stage 2 (≥140/90 mmHg) | Initiate/increase antihypertensive medication. If BP remains ≥140/90 mmHg for >8 weeks, reduce Fostamatinib dose. If BP remains ≥160/100 mmHg for >4 weeks, interrupt/discontinue.[2][3] | |
| Hypertensive Crisis (>180/120 mmHg) | Interrupt/discontinue Fostamatinib. Resume at the same dose if BP returns to target.[3][9] | |
| Hepatotoxicity | AST/ALT ≥3x to <5x ULN (Symptomatic) | Interrupt Fostamatinib. Resume at next lower dose upon resolution.[1][3] |
| AST/ALT ≥3x to <5x ULN (Asymptomatic) | Consider interruption or dose reduction if persistent.[1][3] | |
| AST/ALT ≥5x ULN & Total Bilirubin <2x ULN | Interrupt Fostamatinib. Resume at next lower dose upon resolution. Discontinue if persistent for ≥2 weeks.[1][2] | |
| AST/ALT ≥3x ULN & Total Bilirubin >2x ULN | Discontinue Fostamatinib.[2] | |
| Diarrhea | Severe (Grade ≥3) | Temporarily interrupt Fostamatinib.[1][2][3] |
| Improvement to Mild (Grade 1) | Resume Fostamatinib at the next lower daily dose.[1][2][3] | |
| Neutropenia | ANC <1.0 x 109/L for >72 hours | Temporarily interrupt Fostamatinib.[2][3] |
| ANC >1.5 x 109/L | Resume Fostamatinib at the next lower daily dose.[2][3] |
Experimental Protocols
The management of Fostamatinib-related adverse events relies on routine clinical monitoring rather than specific laboratory experiments. The key monitoring protocols are:
-
Blood Pressure Monitoring: Measure blood pressure every two weeks until a stable Fostamatinib dose is achieved, and then monthly thereafter.[3][7] Standard clinical procedures for blood pressure measurement should be followed.
-
Liver Function Tests: Monitor serum levels of ALT, AST, and bilirubin on a monthly basis.[3][7] Standard enzymatic assays for these liver enzymes should be used.
-
Complete Blood Count (CBC): Monitor CBC, with a focus on the absolute neutrophil count (ANC), monthly.[3][7] Standard hematology analyzers should be used for these measurements.
Mandatory Visualizations
Caption: Logic diagram for dose modification of Fostamatinib in response to hypertension and hepatotoxicity.
Caption: Workflow for the management of Fostamatinib-related diarrhea and neutropenia.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action | TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]
- 8. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 9. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
Technical Support Center: Overcoming Fostamatinib Resistance in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Fostamatinib resistance in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fostamatinib and how does it work?
Fostamatinib is an orally administered prodrug that is rapidly converted in the gut to its active metabolite, R406.[1] R406 is a potent inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a crucial component of the B-cell receptor signaling pathway and is involved in the signal transduction of Fc-activating receptors.[1] By inhibiting SYK, R406 reduces antibody-mediated destruction of cells, such as platelets in immune thrombocytopenia (ITP).[1]
Q2: We are observing a decrease in Fostamatinib efficacy in our long-term cancer cell culture experiments. What could be the reason?
A common reason for decreased efficacy of Fostamatinib over time is the development of acquired resistance. A primary mechanism of resistance to SYK inhibitors is the activation of alternative survival pathways, most notably the RAS/MAPK/ERK signaling pathway.[2] This activation can bypass the SYK inhibition and promote cell survival and proliferation.
Q3: How can we confirm that our cells have developed resistance to Fostamatinib?
Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of Fostamatinib in your long-term treated cells compared to the parental (sensitive) cell line. Additionally, you can assess the activation status of the RAS/MAPK/ERK pathway by performing a western blot for phosphorylated ERK (p-ERK). Increased levels of p-ERK in the presence of Fostamatinib are indicative of resistance.
Q4: Is it possible to overcome Fostamatinib resistance in our cell culture model?
Yes, based on the known resistance mechanisms, a promising strategy is to use combination therapy. Since resistance is often mediated by the activation of the RAS/MAPK/ERK pathway, combining Fostamatinib with a MEK inhibitor can be a synergistic approach to overcome resistance.[2]
Troubleshooting Guides
Problem 1: Developing a Fostamatinib-Resistant Cell Line
Goal: To generate a stable cell line with acquired resistance to Fostamatinib for further investigation.
Detailed Experimental Protocol:
This protocol is adapted from methods used to generate resistance to other kinase inhibitors and the SYK inhibitor entospletinib.[2]
-
Determine the initial IC50 of Fostamatinib:
-
Culture the parental (sensitive) cancer cell line of your choice (e.g., an AML cell line like MV4-11).
-
Perform a dose-response experiment by treating the cells with a range of Fostamatinib concentrations for 72 hours.
-
Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo®).
-
Calculate the IC50 value, which is the concentration of Fostamatinib that inhibits cell growth by 50%.
-
-
Dose Escalation to Induce Resistance:
-
Begin by continuously culturing the parental cells in the presence of Fostamatinib at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%).
-
Once the cells have adapted and are proliferating at a normal rate (this may take several passages), gradually increase the concentration of Fostamatinib in the culture medium. A stepwise increase of 1.5 to 2-fold is a common approach.
-
At each new concentration, monitor the cells for signs of stress and allow them to recover and resume normal proliferation before the next dose escalation.
-
This process of dose escalation can take several months. For example, generating entospletinib-resistant MV4-11 cells involved treatment for 5 months with concentrations increasing from 500 nM to 5 µM.[2]
-
-
Confirmation of Resistance:
-
Once the cells are able to proliferate in a significantly higher concentration of Fostamatinib (e.g., 5-10 times the initial IC50), confirm the resistant phenotype.
-
Perform a new dose-response experiment to determine the IC50 of the resistant cell line and compare it to the parental line. A significant fold-increase in IC50 confirms resistance.
-
Cryopreserve stocks of the resistant cell line at various passages.
-
Data Presentation: Example of Fostamatinib IC50 Values
| Cell Line | Fostamatinib (R406) IC50 | Resistance Fold-Change |
| Parental (Sensitive) | Hypothetical Value: 0.5 µM | 1x |
| Fostamatinib-Resistant | Hypothetical Value: 5.0 µM | 10x |
Note: Actual IC50 values will vary depending on the cell line used.
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for developing Fostamatinib-resistant cell lines.
Problem 2: Overcoming Fostamatinib Resistance with Combination Therapy
Goal: To restore sensitivity to Fostamatinib in resistant cells by co-treatment with a MEK inhibitor.
Detailed Experimental Protocol:
-
Select a MEK inhibitor:
-
Commonly used and commercially available MEK inhibitors include Trametinib and Selumetinib.
-
-
Determine the IC50 of the MEK inhibitor:
-
Using both the parental and Fostamatinib-resistant cell lines, perform dose-response experiments with the selected MEK inhibitor to determine its IC50 in each line.
-
-
Synergy Experiment (Checkerboard Assay):
-
Prepare a matrix of drug concentrations in a 96-well plate. The concentrations should range from below to above the IC50 for both Fostamatinib and the MEK inhibitor.
-
Seed the Fostamatinib-resistant cells into the plate.
-
Treat the cells with the drug combinations for 72 hours.
-
Measure cell viability.
-
Analyze the data using a synergy model (e.g., Bliss independence or Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.
-
-
Confirmation of Pathway Inhibition:
-
Treat the resistant cells with Fostamatinib alone, the MEK inhibitor alone, and the combination at synergistic concentrations for a short period (e.g., 2-4 hours).
-
Lyse the cells and perform a western blot to analyze the levels of phosphorylated ERK (p-ERK) and total ERK. A successful combination should show a significant reduction in p-ERK levels compared to Fostamatinib treatment alone.
-
Data Presentation: Example of Combination Therapy IC50 Values
| Cell Line | Treatment | IC50 |
| Fostamatinib-Resistant | Fostamatinib | Hypothetical Value: 5.0 µM |
| Fostamatinib-Resistant | MEK Inhibitor (e.g., Trametinib) | Hypothetical Value: 0.1 µM |
| Fostamatinib-Resistant | Fostamatinib + MEK Inhibitor (Synergistic Concentration) | Hypothetical Value: 0.8 µM (Fostamatinib) |
Signaling Pathway Diagram: Overcoming Resistance
Caption: Fostamatinib resistance via RAS/MAPK/ERK activation and its reversal by a MEK inhibitor.
Protocol 3: Western Blot for Phospho-ERK (p-ERK)
Objective: To assess the activation of the MAPK/ERK pathway in Fostamatinib-resistant cells.
Materials:
-
Parental and Fostamatinib-resistant cells
-
Fostamatinib and MEK inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed parental and resistant cells and allow them to attach.
-
Treat cells with Fostamatinib, MEK inhibitor, or the combination for the desired time. Include an untreated control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
-
Experimental Workflow for Western Blot Analysis
Caption: Workflow for detecting p-ERK by Western Blot.
References
Addressing Fostamatinib off-target effects in kinase inhibitor studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Fostamatinib (B613848) in their kinase inhibitor studies. Here you will find troubleshooting guidance and answers to frequently asked questions to help navigate potential off-target effects and ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fostamatinib?
A1: Fostamatinib is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[1] R406 is an ATP-competitive inhibitor of spleen tyrosine kinase (SYK).[2][3] SYK is a critical component of signal transduction downstream of various receptors, including Fc receptors and the B-cell receptor.[1] By inhibiting SYK, R406 modulates the activity of immune cells such as macrophages, neutrophils, and B lymphocytes, which is the basis for its therapeutic use in conditions like chronic immune thrombocytopenia (ITP).[1]
Q2: Is Fostamatinib (R406) a completely selective inhibitor for SYK?
A2: No, while R406 is potent against SYK, it is not completely selective and has been shown to inhibit a range of other kinases, which can lead to off-target effects.[4][5] This is a common characteristic of many kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.
Q3: What are some of the known clinically relevant off-target effects of Fostamatinib?
A3: Off-target effects of Fostamatinib have been observed in clinical settings. For instance, an increase in blood pressure (hypertension) has been linked to the off-target inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR).[6] Other reported adverse events that may be associated with off-target activities include diarrhea, neutropenia, and increased liver transaminase levels.[1][7][8]
Q4: At what concentration should I use Fostamatinib (R406) in my cellular assays to maximize on-target effects and minimize off-target binding?
A4: The optimal concentration is experiment-dependent. It is recommended to perform a dose-response curve in your specific cellular model. Start with a concentration range that brackets the IC50 for SYK (approximately 41 nM for R406) and assess both the desired on-target phenotype and any potential off-target effects. Using the lowest effective concentration that elicits the on-target phenotype is a key strategy to minimize off-target engagement.
Q5: How can I confirm that the observed phenotype in my experiment is due to SYK inhibition and not an off-target effect?
A5: Several strategies can be employed:
-
Use a structurally unrelated SYK inhibitor: If a different SYK inhibitor with a distinct off-target profile produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiment: If feasible, transfecting cells with a drug-resistant mutant of SYK should reverse the on-target effects. If the phenotype persists, it is likely due to off-target activity.
-
Genetic knockdown/knockout: Using siRNA or CRISPR to deplete SYK should mimic the pharmacological inhibition. If the phenotype from Fostamatinib treatment is not replicated by SYK knockdown, off-target effects are a likely cause.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide provides a systematic approach to troubleshooting unexpected results that may arise from Fostamatinib's off-target activities.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected cellular phenotype (e.g., toxicity, altered signaling pathway) | Off-target kinase inhibition | 1. Dose-Response Analysis: Determine if the unexpected phenotype occurs at a concentration significantly different from the IC50 of SYK. 2. Kinome Profiling: Screen R406 against a broad panel of kinases to identify potential off-targets. 3. Validate Off-Targets: Use genetic (siRNA/CRISPR) or pharmacological approaches to validate the involvement of identified off-targets in the observed phenotype. |
| Inconsistent results across different cell lines | Cell line-specific off-target effects | 1. Test in multiple cell lines: Confirm if the unexpected effect is specific to a particular cellular context. 2. Characterize cell lines: Analyze the expression levels of the primary target (SYK) and suspected off-target kinases in your cell lines. |
| Activation of a signaling pathway instead of inhibition | Paradoxical pathway activation or inhibition of a negative regulator | 1. Pathway Analysis: Use techniques like Western blotting or phosphoproteomics to map the signaling cascade and identify unexpected activation events. 2. Literature Review: Investigate if any identified off-targets are known negative regulators of the activated pathway. |
Quantitative Data: Kinase Selectivity of R406 (Fostamatinib's Active Metabolite)
The following table summarizes the inhibitory activity of R406 against its primary target, SYK, and a selection of notable off-target kinases. This data is crucial for designing experiments and interpreting results.
| Kinase Target | IC50 (nM) | pKd | Assay Type | Reference |
| SYK | 41 | 9.1 | Radiometric | [3][4] |
| KDR (VEGFR2) | 47 | 8.3 | Radiometric | [4] |
| FLT3 | 20 | 8.7 | Radiometric | [4] |
| LCK | 37 | 7.9 | Radiometric | [4] |
| LYN | 63 | 8.2 | Radiometric | [4] |
| RET | 33 | 8.5 | Radiometric | [4] |
| c-KIT | 130 | 7.9 | Radiometric | [4] |
| JAK1 | 180 | Not Reported | Functional | [9] |
| JAK3 | 360 | Not Reported | Functional | [9] |
| SRC | 110 | 7.9 | Radiometric | [4] |
| YES1 | 130 | 7.9 | Radiometric | [4] |
| TNK2 | 41 | 8.4 | Radiometric | [4] |
| BMX | 39 | 8.4 | Radiometric | [4] |
| IRAK1 | Not Reported | 7.8 | Binding | [9] |
Note: IC50 and pKd values can vary depending on the assay conditions. This table is intended as a guide for relative potency.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 value of R406 against a purified kinase.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of R406 in 100% DMSO. Perform a serial dilution to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted R406 or a DMSO control to the appropriate wells.
-
Add 2 µL of the purified kinase (e.g., SYK or a potential off-target kinase) diluted in kinase buffer.
-
Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture to each well. The ATP concentration should ideally be at the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each R406 concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the R406 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of R406 with its target kinase (SYK or an off-target) in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with R406 at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest and Lyse: Harvest the cells and wash with PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Interpretation: Plot the band intensity of the soluble protein against the temperature. A shift in the melting curve to a higher temperature in the R406-treated samples compared to the control indicates target engagement.
Visualizations
Caption: Fostamatinib is metabolized to R406, which inhibits SYK signaling.
Caption: A workflow for troubleshooting unexpected experimental results.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. invivogen.com [invivogen.com]
- 3. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
Optimizing Fostamatinib dosage for maximal efficacy and minimal toxicity in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Fostamatinib (R788) dosage in animal models to achieve maximal efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fostamatinib?
A1: Fostamatinib is an oral prodrug of R406, a potent inhibitor of spleen tyrosine kinase (Syk).[1] Syk is a critical component of the signaling pathway for various immune cell receptors, including Fc receptors (FcR) and B-cell receptors (BCR).[2] By inhibiting Syk, Fostamatinib's active metabolite, R406, blocks the downstream signaling that leads to immune cell activation, phagocytosis of antibody-coated platelets, and the production of inflammatory mediators.[2][3] This mechanism makes it effective in models of immune thrombocytopenia (ITP) and inflammatory diseases like rheumatoid arthritis (RA).[4][5]
Q2: How is Fostamatinib metabolized in animal models?
A2: Fostamatinib is rapidly converted to its active metabolite, R406, in the intestine by alkaline phosphatases.[1][6] Following oral administration, plasma levels of Fostamatinib are typically low and transient, while R406 is the major metabolite found in systemic circulation.[1][7] R406 is further metabolized in the liver, primarily by CYP3A4 and UGT1A9.[8][9]
Q3: What are the most common toxicities observed with Fostamatinib in animal models?
A3: The most frequently reported adverse effects in animal studies include a dose-dependent increase in blood pressure (hypertension), diarrhea, and neutropenia.[8][10][11] At higher doses, elevations in liver enzymes have also been noted.[10] In reproductive toxicology studies, Fostamatinib administration to pregnant rats and rabbits resulted in dose-dependent embryo-fetal mortality.[8]
Q4: How quickly can a therapeutic effect be observed in animal models?
A4: The onset of action for Fostamatinib can be quite rapid. In a mouse model of passive ITP, a protective effect against platelet elimination was observed with pretreatment.[4] In rat models of collagen-induced arthritis, clinical effects have been noted as early as one week after the initiation of therapy.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Lack of Efficacy (e.g., no significant increase in platelet count in ITP model) | - Insufficient Dosage: The dose of Fostamatinib may be too low to achieve therapeutic concentrations of R406. - Timing of Administration: In acute models, the timing of drug administration relative to disease induction is critical. - Model Severity: A very severe disease model may require higher doses or combination therapy. | - Dose Escalation: Gradually increase the dose of Fostamatinib, monitoring for both efficacy and toxicity. Refer to the dose-response tables below. - Optimize Dosing Schedule: For prophylactic studies, administer Fostamatinib prior to or concurrently with the disease-inducing agent. For therapeutic studies, ensure treatment starts at a relevant point of disease progression. - Re-evaluate Model: Confirm the severity of the induced disease model and consider adjusting the induction protocol. |
| Significant Increase in Blood Pressure | - Dose-Dependent Hypertension: Hypertension is a known on-target/off-target effect of Fostamatinib, likely related to inhibition of VEGFR2 signaling.[11][12] The effect is dose-dependent.[8] | - Dose Reduction: Lower the dose of Fostamatinib to the next lower effective dose.[12] - Concomitant Medication: In some studies, co-administration of antihypertensive agents has been used to manage blood pressure increases.[13] - Increased Monitoring: Implement more frequent blood pressure monitoring to establish a clear dose-response relationship in your model. |
| Diarrhea or Gastrointestinal Distress | - Drug-Related Toxicity: Diarrhea is a common adverse event associated with Fostamatinib.[10] | - Dose Reduction: Reduce the daily dose of Fostamatinib. - Vehicle and Formulation: Ensure the vehicle used for oral gavage is well-tolerated. Consider optimizing the formulation to improve gastrointestinal tolerability. |
| Neutropenia | - Myelosuppressive Effects: Fostamatinib can cause a decrease in absolute neutrophil count.[10] | - Dose Interruption/Reduction: Temporarily halt administration until neutrophil counts recover, then resume at a lower dose. - Regular Hematological Monitoring: Perform complete blood counts (CBCs) regularly throughout the study to monitor for changes in neutrophil levels. |
| Variability in Pharmacokinetic Profile | - Gavage Technique: Improper oral gavage can lead to variability in drug absorption. - Food Effects: The presence of food in the stomach can alter drug absorption. | - Standardize Gavage: Ensure all personnel are proficient in oral gavage techniques. - Control Feeding Schedule: Standardize the feeding schedule of the animals relative to the time of drug administration. |
Data on Fostamatinib/R406 Dosage, Efficacy, and Toxicity in Animal Models
Immune Thrombocytopenia (ITP) Models
| Animal Model | Drug/Metabolite | Dose (mg/kg) | Dosing Regimen | Efficacy Endpoint | Key Findings | Toxicity/Adverse Events |
| Mouse | Fostamatinib | 30.8 and 49.4 | Pretreatment | Platelet Count | Significantly increased platelet counts, approximately 2-fold higher than vehicle-treated animals. | Not specified in this context. |
| Mouse | Fostamatinib | 0.1 mg/kg (of anti-CD41) | Intraperitoneal injection of anti-platelet antibody to induce ITP. | Platelet Count | Model induction protocol, Fostamatinib effect not specified. | Not applicable. |
Rheumatoid Arthritis (RA) Models
| Animal Model | Drug/Metabolite | Dose (mg/kg) | Dosing Regimen | Efficacy Endpoint | Key Findings | Toxicity/Adverse Events |
| Rat (CIA) | R406 | 0.1, 1, 5, 10 | Oral | Reduction in paw edema | Dose-dependent reduction in edema; 72% reduction at 10 mg/kg. | Not specified. |
| Rat (CIA) | Fostamatinib (R788) | 10, 30 | Oral | Reduction in paw edema | Dose-dependent reduction; 70% reduction at 10 mg/kg, 90% at 30 mg/kg. | Not specified. |
| Rat (CIA) | Fostamatinib (R788) | Not Specified | Oral | Clinical arthritis score, bone erosion, synovitis | Reduced progression and severity of clinical and histological signs. | Not specified. |
| Mouse (CAIA) | Entospletinib (Syk inhibitor) | Not Specified | Not Specified | Clinical signs of arthritis | Dose-dependently decreased clinical signs. | Did not affect peripheral immune cell numbers. |
Toxicology and Pharmacodynamic Studies
| Animal Model | Drug/Metabolite | Dose (mg/kg) | Dosing Regimen | Parameter Measured | Key Findings |
| Rat | Fostamatinib | 10, 30, 100 | Oral | Mean Arterial Blood Pressure | Significant, dose-dependent increase in blood pressure.[8] |
| Rat | Fostamatinib | 100 | Single Oral Dose | Systolic and Diastolic Blood Pressure | Increased blood pressure lasting over 24 hours (10-15 mmHg increase vs. vehicle).[13] |
| Rat | Tamatinib (R406) | 12.5 | Oral | Pharmacokinetics | Tmax: ~1.5h, Cmax: ~1300 ng/mL.[14] |
Signaling Pathways and Experimental Workflows
Caption: Fostamatinib is converted to R406, which inhibits Syk, blocking FcγR-mediated signaling.
References
- 1. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammation and bone erosion are suppressed in models of rheumatoid arthritis following treatment with a novel Syk inhibitor - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms For Fostamatinib-Induced Blood Pressure Elevation - ACR Meeting Abstracts [acrabstracts.org]
- 12. researchgate.net [researchgate.net]
- 13. Prevention of fostamatinib-induced blood pressure elevation by antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting neutropenia observed with Fostamatinib treatment in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding neutropenia observed with Fostamatinib treatment in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Fostamatinib?
Fostamatinib is an orally administered prodrug that is rapidly converted to its active metabolite, R406.[1] R406 is a potent inhibitor of spleen tyrosine kinase (Syk), a crucial signaling molecule in various immune cells, including macrophages and neutrophils.[1][2][3] In the context of its approved indication for chronic immune thrombocytopenia (ITP), Fostamatinib's primary mechanism is the inhibition of Syk-mediated phagocytosis of antibody-coated platelets by macrophages, which reduces platelet destruction.[1]
Q2: What is the incidence of neutropenia observed in clinical trials with Fostamatinib?
In phase 3 clinical trials for ITP, neutropenia was observed more frequently in patients treated with Fostamatinib compared to placebo.[4] Severe neutropenia has also been reported.[5] A meta-analysis of randomized controlled trials confirmed a significantly higher risk of developing neutropenia in patients receiving Fostamatinib. The following table summarizes the incidence of neutropenia in pivotal clinical trials.
Quantitative Data Summary
| Adverse Event | Fostamatinib (%) | Placebo (%) | Reference(s) |
| Neutropenia | 6 | 0 | [4] |
| Febrile Neutropenia | 1 | 0 | [5] |
| Severe Neutropenia | 1 | 0 | [5] |
Neutrophil Count Decreases in Placebo-Controlled ITP Studies [1]
| Absolute Neutrophil Count (ANC) Range (x 10⁹/L) | Fostamatinib (N=101) | Placebo (N=49) |
| ≥ 0.5 and < 1.0 | 2 | 0 |
| ≥ 1.0 and < 1.5 | 7 | 1 |
| < 0.5 | 0 | 0 |
Q3: What is the proposed mechanism for Fostamatinib-induced neutropenia?
While the exact mechanism is not fully elucidated, it is hypothesized to be linked to the inhibition of Syk by Fostamatinib's active metabolite, R406. Syk is known to play a role in the signaling pathways of various hematopoietic cells.[3][6] It is involved in the signaling of Fc receptors on neutrophils and may have a role in neutrophil activation, survival, and migration.[3][7][8] Inhibition of Syk could potentially interfere with normal granulopoiesis (the production of neutrophils) in the bone marrow or affect the survival and trafficking of mature neutrophils. Further research is needed to fully understand the specific pathways involved.
Troubleshooting Guide for Fostamatinib-Induced Neutropenia
This guide provides a structured approach to identifying and managing neutropenia during Fostamatinib treatment in a research or clinical trial setting.
My experimental subject/patient has developed neutropenia. What are the recommended steps?
Step 1: Confirm and Grade the Neutropenia
The first step is to confirm the finding with a complete blood count (CBC) with differential and determine the severity of the neutropenia based on the Absolute Neutrophil Count (ANC).
| Grade | ANC (x 10⁹/L) |
| Mild | 1.0 to < 1.5 |
| Moderate | 0.5 to < 1.0 |
| Severe | < 0.5 |
Step 2: Follow Dose Modification Guidelines
The prescribing information for Fostamatinib provides specific recommendations for dose modification in the event of neutropenia.[2][9]
-
If ANC is less than 1.0 x 10⁹/L and remains so for more than 72 hours:
-
Once ANC resolves to greater than 1.5 x 10⁹/L:
Manufacturer's Suggested Dose Reduction Schedule [9]
| Current Daily Dose | Reduced Daily Dose |
| 300 mg (150 mg BID) | 200 mg (100 mg BID) |
| 200 mg (100 mg BID) | 150 mg (150 mg QD) |
| 150 mg (150 mg QD) | 100 mg (100 mg QD) |
Step 3: Monitor and Investigate
-
Monitoring: Monitor the ANC monthly for patients on Fostamatinib.[5]
-
Infection Watch: Be vigilant for signs and symptoms of infection in patients with neutropenia.[5]
-
Further Investigation (Research Setting): If investigating the mechanism of neutropenia, consider the experimental protocols outlined below.
Experimental Protocols
Protocol 1: In Vitro Granulocyte-Macrophage Colony-Forming Unit (CFU-GM) Assay to Assess the Effect of R406 on Neutrophil Progenitors
This assay evaluates the impact of Fostamatinib's active metabolite, R406, on the proliferation and differentiation of granulocyte-macrophage progenitors.
Materials:
-
Human bone marrow or cord blood-derived CD34+ hematopoietic stem and progenitor cells (HSPCs).
-
MethoCult™ medium (or similar methylcellulose-based medium) supplemented with recombinant human cytokines (e.g., G-CSF, GM-CSF, IL-3).
-
R406 (active metabolite of Fostamatinib) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile culture dishes.
-
Inverted microscope.
Methodology:
-
Thaw and prepare CD34+ HSPCs according to the supplier's protocol.
-
Prepare a stock solution of R406 and make serial dilutions to achieve the desired final concentrations for testing. Ensure the final solvent concentration is consistent across all conditions, including the vehicle control.
-
Add a defined number of CD34+ HSPCs to the MethoCult™ medium.
-
Add the different concentrations of R406 or vehicle control to the cell-containing medium and mix gently but thoroughly.
-
Plate the mixture into sterile culture dishes.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 14 days.
-
After 14 days, enumerate the number of CFU-GM colonies (clusters of 40 or more cells) under an inverted microscope.
-
Colonies can be picked, cytocentrifuged, and stained (e.g., with Wright-Giemsa stain) to confirm granulocytic and macrophagic morphology.
-
Compare the number and size of CFU-GM colonies in the R406-treated groups to the vehicle control group.
Visualizations
Caption: Fostamatinib's Mechanism of Action and Potential Link to Neutropenia.
Caption: Troubleshooting Workflow for Fostamatinib-Induced Neutropenia.
Caption: Experimental Workflow for In Vitro CFU-GM Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spleen tyrosine kinases: biology, therapeutic targets and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory role of spleen tyrosine kinase in chronic inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Spleen tyrosine kinase facilitates neutrophil activation and worsens long-term neurologic deficits after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Improving the oral bioavailability of Fostamatinib in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Fostamatinib in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of Fostamatinib and its active metabolite?
A1: Fostamatinib is a prodrug that is rapidly and completely hydrolyzed in the intestine to its active moiety, R406. Negligible concentrations of Fostamatinib are found in the plasma after oral administration.[1] The absolute oral bioavailability of R406 is approximately 55% in healthy human subjects after a single 150 mg oral dose of Fostamatinib.[1] In preclinical studies with Louvain rats, Fostamatinib is reported to be highly bioavailable and rapidly absorbed.
Q2: What are the primary factors limiting the oral bioavailability of Fostamatinib's active metabolite, R406?
A2: The primary limiting factors for R406 bioavailability are:
-
Low Aqueous Solubility: R406 has low aqueous solubility, which was the impetus for developing the more soluble methylene-phosphate prodrug, Fostamatinib.
-
Efflux Transporters: R406 is a substrate of the P-glycoprotein (P-gp) efflux transporter.[1] This means that after absorption into intestinal cells, it can be actively pumped back into the intestinal lumen, reducing net absorption.
-
Metabolism: R406 is metabolized in the liver primarily by Cytochrome P450 3A4 (CYP3A4) and UGT1A9.[1] First-pass metabolism in the liver can reduce the amount of active drug reaching systemic circulation.
Q3: How does food intake affect the oral bioavailability of Fostamatinib?
A3: In a phase I study with healthy adults, a high-fat or high-calorie breakfast delayed the time to maximum concentration (tmax) and lowered the maximum concentration (Cmax) of R406. However, the total drug exposure (AUC) was similar between fasted and fed conditions. Therefore, Fostamatinib can be administered without regard to meals.
Q4: Are there known drug-drug interactions that can alter Fostamatinib's bioavailability?
A4: Yes, co-administration of Fostamatinib with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase exposure to R406, while co-administration with strong CYP3A4 inducers (e.g., rifampicin) can decrease R406 exposure.[2][3] Additionally, Fostamatinib and R406 are potent inhibitors of the Breast Cancer Resistance Protein (BCRP), which can lead to increased plasma concentrations of co-administered BCRP substrates, such as rosuvastatin.[1][3] Fostamatinib is also an inhibitor of P-gp and can increase the absorption of P-gp substrates like digoxin.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low R406 plasma concentrations in preclinical species (e.g., rats) | Poor dissolution of the Fostamatinib formulation. | 1. Improve Formulation: Consider formulating Fostamatinib as an amorphous solid dispersion or with solubility enhancers like cyclodextrins. 2. Vehicle Optimization: For oral gavage studies, ensure the vehicle is appropriate. An oral suspension in orange juice was used in early clinical studies.[4] |
| High P-gp efflux in the intestinal epithelium. | 1. Co-administer a P-gp inhibitor: In an experimental setup, co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) to assess the impact of P-gp mediated efflux on R406 absorption. 2. In vitro Caco-2 Assay: Perform a bidirectional Caco-2 permeability assay to quantify the efflux ratio of R406. | |
| Rapid metabolism by CYP3A4. | 1. Co-administer a CYP3A4 inhibitor: In preclinical models, co-administer a CYP3A4 inhibitor like ketoconazole (B1673606) to determine the extent of first-pass metabolism. | |
| High variability in R406 plasma concentrations between subjects | Inconsistent dosing with respect to food. | While clinical studies show minimal impact of food on total exposure, for tightly controlled experiments, standardize administration with respect to feeding times. |
| Genetic polymorphisms in transporters or metabolic enzymes. | While not a direct troubleshooting step, be aware that genetic variability in P-gp, BCRP, and CYP3A4 in outbred animal stocks could contribute to variability. | |
| Unexpectedly high plasma concentrations of a co-administered drug | Inhibition of BCRP or P-gp by Fostamatinib/R406. | 1. Review Co-administered Drugs: Check if the co-administered drug is a known substrate of BCRP or P-gp.[1] 2. Stagger Dosing: If experimentally feasible, stagger the administration times of Fostamatinib and the affected drug. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of R406 in Humans Following a Single Oral Dose of Fostamatinib
| Parameter | Fasting | Fed (High-Fat Meal) | Reference |
| Cmax (ng/mL) | 605 | 363 | [5] |
| tmax (h) | 1.39 | 3.22 | [5] |
| AUC₀→∞ (ng·h/mL) | 6490 | 7140 | [5] |
Table 2: Pharmacokinetic Parameters of Tamatinib (R406) in Rats Following a Single Oral Dose of Fostamatinib (12.5 mg/kg)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 653.25 ± 70.4 | [3] |
| tmax (h) | 3.0 | [3] |
| AUC₀₋₄₈h (ng/mL·h) | 5644.4 ± 1213.6 | [3] |
| AUC₀₋inf (ng/mL·h) | 6418.5 ± 1495.7 | [3] |
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay for R406
This protocol is designed to assess the intestinal permeability of R406 and determine if it is a substrate of efflux transporters like P-gp.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with 0.4 µm pore polycarbonate membrane inserts
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal calf serum (FCS)
-
Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4
-
R406 stock solution in DMSO
-
Lucifer yellow (low permeability marker)
-
Propranolol (high permeability marker)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values > 200 Ω·cm². Confirm low permeability with Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A to B): a. Rinse the monolayer with pre-warmed HBSS. b. Add HBSS containing the test concentration of R406 (with a final DMSO concentration <1%) to the apical (A) chamber. c. Add fresh HBSS to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking (50 rpm) for 2 hours. e. Take samples from both A and B chambers at specified time points for LC-MS/MS analysis.
-
Permeability Assay (Basolateral to Apical - B to A): a. Repeat the process, but add the R406-containing HBSS to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.
-
P-gp Inhibition Assay: a. Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) in both chambers.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms P-gp substrate activity.
Protocol 2: Preparation of an Amorphous Solid Dispersion of Fostamatinib by Spray Drying
This protocol provides a general method for improving the solubility of Fostamatinib by creating an amorphous solid dispersion.
Materials:
-
Fostamatinib
-
A suitable polymer carrier (e.g., PVP K30, HPMC, or Soluplus®)
-
A common solvent system in which both Fostamatinib and the polymer are soluble (e.g., methanol, ethanol, or a mixture).
-
Spray dryer
-
Dissolution testing apparatus
Methodology:
-
Formulation Development: a. Determine the optimal drug-to-polymer ratio. Start with ratios like 1:1, 1:2, and 1:4 (w/w). b. Select a suitable solvent system that completely dissolves both the drug and the polymer.
-
Spray Drying Process: a. Dissolve Fostamatinib and the polymer in the chosen solvent to create the feed solution. b. Optimize the spray drying parameters, including inlet temperature, feed rate, and atomization pressure, to ensure efficient solvent evaporation and particle formation. c. Spray dry the solution to produce a fine powder of the amorphous solid dispersion.
-
Characterization: a. Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the Fostamatinib in the dispersion. b. Dissolution Testing: Perform in vitro dissolution studies on the spray-dried powder and compare the dissolution rate to that of the crystalline Fostamatinib.
-
In Vivo Evaluation: a. Administer the amorphous solid dispersion formulation to rats via oral gavage and compare the resulting plasma concentration-time profile of R406 to that from a crystalline Fostamatinib suspension.
Visualizations
Caption: Fostamatinib absorption and metabolism pathway.
Caption: Troubleshooting workflow for low R406 bioavailability.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Fostamatinib on the Pharmacokinetics of Digoxin (a P-Glycoprotein Substrate): Results From in Vitro and Phase I Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Fostamatinib Therapy and Respiratory Infection Risk Mitigation
This technical support center is designed for researchers, scientists, and drug development professionals investigating Fostamatinib. It provides troubleshooting guidance and answers to frequently asked questions regarding the potential risk of respiratory infections associated with Fostamatinib therapy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fostamatinib and how does it relate to the immune system?
A1: Fostamatinib is a prodrug whose active metabolite, R406, is an inhibitor of spleen tyrosine kinase (Syk). Syk is a critical component of the signaling pathways in various immune cells, including B-cells, macrophages, neutrophils, and mast cells. By inhibiting Syk, Fostamatinib modulates the immune response, which is the basis for its therapeutic effect in conditions like chronic immune thrombocytopenia (ITP). This inhibition can affect processes such as phagocytosis, cytokine production, and immune cell activation.
Q2: Is there a known risk of respiratory infections associated with Fostamatinib therapy?
A2: Clinical trial data for Fostamatinib in patients with chronic ITP have reported respiratory tract infections as an adverse event. In the pooled data from two phase 3 trials, respiratory infections were observed in 11% of patients treated with Fostamatinib, compared to 6% in the placebo group. It is important to note that most of these events were mild to moderate in severity.
Q3: How might Fostamatinib-induced Syk inhibition affect the immune response to respiratory pathogens?
A3: Syk plays a crucial role in the recognition and elimination of pathogens by innate immune cells. Inhibition of Syk can potentially impair key functions of neutrophils and macrophages, such as phagocytosis (the engulfment and destruction of pathogens) and the oxidative burst (production of reactive oxygen species to kill microbes). This could theoretically lead to an increased susceptibility to or severity of respiratory infections in an experimental setting.
Q4: What is neutropenia and is it a risk with Fostamatinib?
A4: Neutropenia is a condition characterized by a low level of neutrophils, a type of white blood cell that is a primary defense against bacterial infections. In clinical trials, neutropenia was reported in 6% of patients receiving Fostamatinib, with febrile neutropenia (neutropenia with fever, often indicating infection) occurring in 1% of patients. Researchers should be aware of the potential for neutropenia in their experimental models, as it can be a significant risk factor for infections.
Q5: Are there any specific recommendations for monitoring immune status during preclinical studies with Fostamatinib?
A5: While there are no universal guidelines, a weight-of-evidence approach is recommended. This includes regular monitoring of complete blood counts (CBC) with differentials to track neutrophil and other immune cell populations. Depending on the experimental model and study objectives, it may also be prudent to perform functional immune assays (e.g., phagocytosis, oxidative burst) at baseline and various time points during the study to assess the impact of Fostamatinib on immune cell function.
Troubleshooting Guide for Researchers
This guide is intended to assist researchers who encounter signs of respiratory infection or immunosuppression in their experimental models during Fostamatinib therapy.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Increased incidence or severity of respiratory infections in Fostamatinib-treated animal models. | Fostamatinib-mediated inhibition of Syk may be impairing the innate immune response to the pathogen. | 1. Confirm Infection: Isolate and identify the causative pathogen. 2. Assess Immune Cell Function: Perform ex vivo immune cell function assays (see Experimental Protocols below) on cells from treated and control animals to quantify the extent of immune modulation. 3. Dose-Response Evaluation: If not already part of the study design, consider evaluating a lower dose of Fostamatinib to determine if a therapeutic effect can be achieved with less impact on immune function. 4. Pathogen-Specific Models: Utilize well-characterized models of respiratory infection to systematically evaluate the impact of Fostamatinib on the course of the disease. |
| Significant decrease in neutrophil counts (neutropenia) in Fostamatinib-treated subjects. | Fostamatinib can cause neutropenia as a known side effect. | 1. Monitor CBCs Frequently: Increase the frequency of blood count monitoring. 2. Dose Modification: Consider a dose reduction or temporary interruption of Fostamatinib in the affected animals, according to the study protocol, to see if neutrophil counts recover. 3. Prophylactic Measures: In studies where neutropenia is anticipated, consider the use of prophylactic antibiotics, as guided by a veterinarian and the institutional animal care and use committee (IACUC), to prevent opportunistic infections. |
| Reduced phagocytic capacity or oxidative burst in ex vivo assays of neutrophils or macrophages from Fostamatinib-treated animals. | Direct pharmacological effect of Fostamatinib on Syk-dependent pathways in these cells. | 1. Correlate with In Vivo Findings: Determine if this in vitro observation correlates with an increased susceptibility to infection in vivo. 2. Investigate Alternative Pathways: Explore whether other, Syk-independent, antimicrobial mechanisms in these cells remain intact. 3. Evaluate Combination Therapies: In a therapeutic development context, consider if co-administration of an immune-enhancing agent could mitigate this effect without compromising the desired therapeutic outcome of Fostamatinib. |
Data Presentation
Table 1: Incidence of Respiratory Infections and Neutropenia in Phase 3 Clinical Trials of Fostamatinib in Chronic ITP
| Adverse Event | Fostamatinib (n=101) | Placebo (n=49) |
| Respiratory Infection * | 11% | 6% |
| Neutropenia | 6% | 0% |
| Febrile Neutropenia | 1% | 0% |
*Includes respiratory tract infection, upper respiratory tract infection, lower respiratory tract infection, and viral upper respiratory tract infection.
Experimental Protocols
1. Neutrophil Phagocytosis Assay
-
Objective: To quantify the ability of neutrophils to engulf opsonized particles (e.g., fluorescently labeled bacteria or zymosan particles).
-
Methodology:
-
Isolate neutrophils from whole blood of control and Fostamatinib-treated animals.
-
Incubate the isolated neutrophils with fluorescently labeled, opsonized particles at a specific ratio (e.g., 10:1 particles to cells).
-
After a defined incubation period (e.g., 30-60 minutes at 37°C), quench the fluorescence of extracellular particles with a quenching agent (e.g., trypan blue).
-
Analyze the percentage of neutrophils that have phagocytosed particles and the mean fluorescence intensity (MFI) of the positive population using a flow cytometer. A decrease in the percentage of positive cells or MFI in the Fostamatinib-treated group would indicate impaired phagocytosis.
-
2. Macrophage Oxidative Burst Assay
-
Objective: To measure the production of reactive oxygen species (ROS) by macrophages upon stimulation.
-
Methodology:
-
Isolate macrophages (e.g., peritoneal or bone marrow-derived) from control and Fostamatinib-treated animals.
-
Load the macrophages with a fluorescent probe that emits a signal upon oxidation (e.g., dihydroethidium (B1670597) or dihydrorhodamine 123).
-
Stimulate the cells with a potent activator of the oxidative burst, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or opsonized zymosan.
-
Measure the fluorescence intensity over time using a fluorescence plate reader or flow cytometer. A reduced fluorescence signal in the Fostamatinib-treated group would suggest an impaired oxidative burst.
-
3. Cytokine Release Assay (ELISA)
-
Objective: To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by immune cells.
-
Methodology:
-
Isolate immune cells of interest (e.g., peripheral blood mononuclear cells, splenocytes, or specific cell populations) from control and Fostamatinib-treated animals.
-
Culture the cells in the presence or absence of a relevant stimulus (e.g., lipopolysaccharide [LPS] for monocytes/macrophages).
-
After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Measure the concentration of specific cytokines in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. A decrease in cytokine levels in the Fostamatinib-treated group would indicate an anti-inflammatory effect.
-
Mandatory Visualization
Caption: Syk Signaling Pathway in Immune Response to Pathogens.
Caption: Workflow for Assessing Immune Function in Fostamatinib Studies.
Caption: Troubleshooting Decision Tree for Respiratory Infections.
Fostamatinib Technical Support Center: Managing Elevated Liver Function Tests
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of elevated liver function tests (LFTs) associated with Fostamatinib use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of elevated liver function tests (LFTs) with Fostamatinib in clinical trials?
A1: In prelicensure controlled trials for chronic immune thrombocytopenia (ITP), elevations in serum aminotransferases were observed in patients treated with Fostamatinib.[1] Specifically, serum aminotransferase elevations above three times the upper limit of normal (ULN) occurred in 9% of subjects receiving Fostamatinib, compared to none in the placebo group.[1] Alanine aminotransferase (ALT) values greater than five times the ULN were seen in 5% of patients treated with Fostamatinib.[1] In the pooled analysis of the FIT1 and FIT2 phase 3 trials, an increase in ALT was reported in 11% of patients on Fostamatinib versus 0% on placebo.[2]
Q2: What is the proposed mechanism of Fostamatinib-induced liver enzyme elevation?
A2: The exact mechanism of Fostamatinib-induced liver enzyme elevation is not fully understood.[1] Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406. R406 is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1] It is hypothesized that the formation of a toxic or immunogenic intermediate during this metabolism could contribute to liver injury.[1]
Q3: What are the general recommendations for monitoring liver function during Fostamatinib administration in a research setting?
A3: Based on clinical practice, it is recommended to monitor LFTs (including ALT, AST, and bilirubin) at baseline before initiating Fostamatinib and then monthly thereafter.[1] This monitoring frequency allows for the early detection of any potential hepatotoxicity.
Q4: Are the elevated LFTs typically reversible?
A4: Yes, in clinical trials, these elevations were generally transient and often resolved, in some cases even without adjusting the dose.[1] However, in a proportion of patients, these elevations did lead to the discontinuation of the treatment.[1]
Troubleshooting Guide for Elevated LFTs in Experimental Models
This guide provides a systematic approach for researchers who observe elevated LFTs in their experimental models when using Fostamatinib.
Problem: Elevated ALT/AST levels observed in in vitro or in vivo models treated with Fostamatinib.
1. Initial Assessment and Confirmation:
-
Repeat Measurement: Immediately repeat the LFT measurement from a new sample to rule out experimental error.
-
Dose-Response Evaluation: If not already part of the study design, consider performing a dose-response experiment to determine if the hepatotoxicity is dose-dependent.
-
Temporal Relationship: Analyze the timing of the LFT elevation in relation to the initiation of Fostamatinib treatment.
2. Investigation of Potential Confounding Factors:
-
Co-administered Compounds: Review all other compounds administered to the experimental model. Fostamatinib is a substrate of CYP3A4, and co-administration with strong inhibitors or inducers of this enzyme could alter its metabolism and potentially exacerbate hepatotoxicity.
-
Underlying Model Characteristics: Assess the baseline liver health of the in vivo model or the characteristics of the in vitro cell system. Pre-existing liver conditions could increase susceptibility to drug-induced liver injury.
3. Mechanistic Investigation (In Vitro):
-
Cell Viability Assays: Perform assays such as MTT or LDH release to correlate enzyme elevation with cell death.
-
Reactive Oxygen Species (ROS) Production: Measure ROS levels to investigate the role of oxidative stress.
-
Mitochondrial Dysfunction: Evaluate mitochondrial membrane potential and function.
4. Management Strategy in Preclinical Studies:
-
Dose Reduction: If the LFT elevation is mild to moderate, consider reducing the dose of Fostamatinib and continue monitoring.
-
Temporary Interruption: For more significant elevations, temporarily halt Fostamatinib administration and monitor for recovery.
-
Discontinuation: In cases of severe or persistent LFT elevations, discontinuation of Fostamatinib may be necessary.
Data Presentation
Table 1: Incidence of Elevated Aminotransferases in Fostamatinib Phase 3 Clinical Trials (FIT1 and FIT2 Pooled Data)
| Adverse Event | Fostamatinib (n=101) | Placebo (n=49) | P-value |
| ALT Increase | 11% | 0% | - |
| AST Increase | 9% | 2% | - |
| Diarrhea | 31% | 15% | - |
| Hypertension | 28% | 13% | - |
| Nausea | 19% | 8% | - |
Source: Adapted from pooled data from the FIT1 and FIT2 phase 3 clinical trials.[2]
Experimental Protocols
Protocol 1: In Vitro Assessment of Fostamatinib Hepatotoxicity using Primary Human Hepatocytes
Objective: To evaluate the potential of Fostamatinib to induce cytotoxicity and elevate liver enzymes in a primary human hepatocyte culture model.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate growth factors)
-
Collagen-coated culture plates
-
Fostamatinib (and its active metabolite R406, if available)
-
Vehicle control (e.g., DMSO)
-
Positive control hepatotoxin (e.g., acetaminophen)
-
ALT/AST assay kits
-
LDH cytotoxicity assay kit
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Methodology:
-
Cell Plating: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 24-48 hours).
-
Compound Treatment: Prepare serial dilutions of Fostamatinib and the positive control in culture medium. The final concentration of the vehicle should be consistent across all wells and should not exceed 0.1%.
-
Incubation: Remove the plating medium from the hepatocytes and add the medium containing the test compounds, vehicle, or positive control. Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
-
Sample Collection: At each time point, collect the culture supernatant for ALT, AST, and LDH analysis.
-
Enzyme and Cytotoxicity Assays: Perform the ALT, AST, and LDH assays on the collected supernatants according to the manufacturer's instructions.
-
Cell Viability Assessment: At the end of the experiment, assess the viability of the remaining cells in the plate using an appropriate assay (e.g., MTT).
-
Data Analysis: Calculate the percentage of enzyme release and the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the concentration at which Fostamatinib induces hepatotoxicity.
Mandatory Visualization
Caption: Fostamatinib's mechanism and potential hepatotoxicity.
Caption: Troubleshooting workflow for elevated LFTs.
References
Refinement of Fostamatinib treatment schedules to improve patient response durability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers and drug development professionals working with Fostamatinib (B613848). It offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to support the refinement of Fostamatinib treatment schedules and improve patient response durability.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during pre-clinical and clinical research with Fostamatinib.
Suboptimal Initial Response
Q1: A patient with chronic Immune Thrombocytopenia (ITP) has not shown a significant increase in platelet count after 4 weeks of Fostamatinib at 100 mg twice daily. What are the next steps?
A1: According to the approved dosing guidelines, if a patient's platelet count has not increased to ≥50,000/µL after 4 weeks, the dose should be increased to 150 mg twice daily.[1][2] It is important to note that the median time to response in clinical trials was approximately 15 days, with 83% of responders showing a response within 8 weeks.[3][4] Therefore, it is crucial to allow sufficient time for the treatment to take effect. If there is no response after 12 weeks of therapy, discontinuation should be considered.[2]
Q2: Are there any known predictors of a better response to Fostamatinib?
A2: Some clinical data suggests that patients with persistent ITP (disease duration <1 year) may have a higher overall response rate compared to those with long-standing chronic ITP.[5][6] Additionally, a post-hoc analysis indicated that Fostamatinib may be more effective when used as a second-line therapy compared to third-or-later-line therapy.[5] One study also observed a higher probability of increased platelet counts in patients with circulating anti-platelet antibodies.[7] However, more research is needed to establish definitive predictive biomarkers.[8]
Loss of Response and Improving Durability
Q3: A patient initially responded well to Fostamatinib, but their platelet count is now decreasing. What could be the cause, and how can response durability be improved?
A3: Loss of response can be multifactorial. Potential, though not yet clinically confirmed, mechanisms of resistance could involve alterations in the SYK signaling pathway or the emergence of alternative pathways for platelet clearance.
To improve response durability, several strategies are being explored:
-
Dose Optimization: Ensure the patient is on the optimal dose (up to 150 mg twice daily) to maintain a stable platelet count.
-
Combination Therapy: Real-world evidence suggests that combining Fostamatinib with a thrombopoietin receptor agonist (TPO-RA) may be effective for some patients with an insufficient response to monotherapy.[9][10] This approach targets two different mechanisms: Fostamatinib reduces platelet destruction, while TPO-RAs stimulate platelet production.[9]
-
Dose Tapering for Sustained Responders: For patients who achieve a stable and complete response, a gradual dose reduction (tapering) may be considered to find the minimum effective dose to maintain response and potentially achieve a sustained response off treatment.[11]
Table 1: Fostamatinib Tapering Protocol for Patients with a Complete and Stable Response [11]
| Step | Dosage |
| 1 | 150 mg alternating with 100 mg every 12 hours |
| 2 | 100 mg every 12 hours |
| 3 | 100 mg every 24 hours |
| 4 | 100 mg every 48 hours |
| 5 | 100 mg twice a week |
| 6 | Discontinuation |
Initiate tapering only in patients with a stable, complete response. Monitor platelet counts closely during and after tapering.
Managing Adverse Events to Maintain Treatment
Q4: A patient is experiencing hypertension while on Fostamatinib. How should this be managed to avoid treatment interruption?
A4: Hypertension is a common adverse event.[3] Blood pressure should be monitored every two weeks until the dose is stable, and monthly thereafter. If hypertension develops, antihypertensive therapy should be initiated or adjusted. If blood pressure remains elevated despite treatment, a dose reduction of Fostamatinib may be necessary.
Q5: How should diarrhea, another common side effect, be managed?
A5: Diarrhea can often be managed with supportive care, including dietary changes, hydration, and anti-diarrheal medications. If diarrhea becomes severe, dose interruption or reduction may be required.
Q6: What is the recommendation for managing elevated liver function tests (LFTs)?
A6: LFTs should be monitored monthly. If elevations in ALT/AST occur, dose interruption, reduction, or discontinuation may be necessary, depending on the severity and presence of symptoms.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate Fostamatinib's efficacy and mechanism of action.
In Vitro SYK Kinase Activity Assay
This assay directly measures the inhibitory effect of Fostamatinib's active metabolite, R406, on SYK kinase activity.
Materials:
-
Recombinant human SYK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
ATP
-
SYK substrate (e.g., poly(Glu, Tyr) 4:1 peptide)
-
R406 (active metabolite of Fostamatinib)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of R406 in DMSO.
-
In a 96-well plate, add kinase buffer, R406 dilutions, and recombinant SYK enzyme. Include appropriate controls (no inhibitor, no enzyme).
-
Initiate the kinase reaction by adding a mixture of ATP and the SYK substrate.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit and a luminometer.
-
Calculate the IC50 value of R406 to determine its potency in inhibiting SYK kinase activity.
In Vitro Platelet Phagocytosis Assay
This assay assesses the ability of Fostamatinib to inhibit macrophage-mediated phagocytosis of platelets.
Materials:
-
Healthy donor platelets
-
ITP patient serum (as a source of anti-platelet antibodies)
-
THP-1 human monocytic cell line (or primary human monocytes)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Fluorescent dye for platelet labeling (e.g., 5-chloromethylfluorescein diacetate)[8]
-
R406
-
Cell culture medium and supplements
-
Flow cytometer or fluorescence microscope
Procedure:
-
Differentiate THP-1 cells into macrophage-like cells by treating with PMA.
-
Isolate platelets from healthy donor blood and label them with a fluorescent dye.[8]
-
Opsonize the fluorescently labeled platelets by incubating them with ITP patient serum.
-
Pre-incubate the differentiated macrophages with varying concentrations of R406 or vehicle control.
-
Add the opsonized platelets to the macrophage culture and incubate to allow for phagocytosis.
-
After incubation, wash away non-phagocytosed platelets.
-
Quantify the extent of phagocytosis by measuring the fluorescence of the macrophages using either flow cytometry or fluorescence microscopy. A decrease in fluorescence in R406-treated macrophages indicates inhibition of phagocytosis.
Visualizations
Signaling Pathway
Caption: Fostamatinib's mechanism of action in inhibiting SYK-mediated platelet phagocytosis.
Experimental Workflow
Caption: Workflow for the in vitro platelet phagocytosis assay.
Logical Relationship
Caption: Logic for initial Fostamatinib dose adjustment.
References
- 1. Two Refractory Immune Thrombocytopenia Case Reports Showing Responsiveness to Fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multistep in vitro hemocompatibility testing protocol recapitulating the foreign body reaction to nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro platelet phagocytosis in idiopathic thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term sustained response to fostamatinib in two patients with chronic refractory immune thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-world efficacy and safety of fostamatinib in ITP patients: Italian multicentre experience. GIMEMA ITP1122 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. Proteomic-Based Discovery of Predictive Biomarkers for Drug Therapy Response and Personalized Medicine in Chronic Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of thrombotic risk during long-term treatment of immune thrombocytopenia with fostamatinib. [vivo.weill.cornell.edu]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Fostamatinib and Rituximab in Refractory ITP Patients: A Guide for Researchers
This guide provides a detailed, objective comparison of the efficacy and mechanisms of action of Fostamatinib (B613848) and Rituximab for the treatment of refractory Immune Thrombocytopenic Purpura (ITP) in adult patients. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding. For patients with refractory ITP who have not responded to first-line therapies, options include the spleen tyrosine kinase (Syk) inhibitor, Fostamatinib, and the anti-CD20 monoclonal antibody, Rituximab. Fostamatinib works by inhibiting the Syk signaling pathway, which is crucial for the phagocytosis of antibody-coated platelets by macrophages.[1] Rituximab, on the other hand, depletes B-cells, the precursors to antibody-producing plasma cells, thereby reducing the production of anti-platelet autoantibodies.[2][3] Both drugs have demonstrated efficacy in refractory ITP, but they differ in their mechanisms of action, administration, and safety profiles. This guide presents a comparative analysis based on available clinical trial data and mechanistic studies.
Quantitative Efficacy Data
The following tables summarize the efficacy of Fostamatinib and Rituximab in refractory ITP patients based on data from meta-analyses and pivotal clinical trials.
Table 1: Fostamatinib Efficacy in Refractory ITP
| Efficacy Outcome | Fostamatinib | Placebo | Reference |
| Stable Response | 18% | 2% | [4] |
| Definition | Platelet count ≥50,000/μL on at least 4 of the 6 biweekly visits between weeks 14 and 24, without rescue therapy.[4][5] | ||
| Overall Response | 43% | 14% | [4] |
| Definition | At least one platelet count ≥50,000/μL within the first 12 weeks of treatment.[4] | ||
| Weighted Mean Overall Response | 70% (95% CI: 0.62–0.76) | N/A | [6] |
| Weighted Mean Partial Response | 48% (95% CI: 0.36–0.61) | N/A | [6] |
| Definition | Platelet count ≥50,000/μL.[6] | ||
| Weighted Mean Stable Response | 28% (95% CI: 0.16–0.44) | N/A | [6] |
Table 2: Rituximab Efficacy in Refractory ITP
| Efficacy Outcome | Rituximab | Reference |
| Overall Response Rate (ORR) | 62.5% | [7] |
| Definition | Platelet count >50,000/μL.[8] | |
| Complete Response (CR) Rate | 46.2% | [7] |
| Definition | Platelet count ≥100,000/μL.[7] | |
| Sustained Response at 5 years | 21-26% | [8] |
| Median Time to Response | 5.5 weeks | [8] |
| Median Duration of Response | 11 months | [8] |
Table 3: Indirect Comparison of Fostamatinib vs. Rituximab (Network Meta-Analysis)
| Comparison | Result | Reference |
| Overall Platelet Response | Fostamatinib was associated with improved overall platelet response relative to Rituximab. | [9][10] |
| Odds Ratio for Overall Improvement in Platelet Count | 0.11 - 0.2 in favor of Fostamatinib over Rituximab regimens. | [9] |
Experimental Protocols
Fostamatinib (FIT Clinical Trial Program)
The Fostamatinib in ITP (FIT) program consisted of two identical, parallel, phase 3, multicenter, randomized, double-blind, placebo-controlled trials (FIT-1 and FIT-2)[4][5][11].
-
Patient Population: Adult patients with persistent or chronic ITP who had an insufficient response to at least one prior treatment. The median duration of ITP was 8.5 years, and the median baseline platelet count was 16,000/μL[4].
-
Intervention: Patients were randomized in a 2:1 ratio to receive either Fostamatinib or a placebo. The starting dose of Fostamatinib was 100 mg twice daily. If the platelet count did not reach ≥50,000/μL, the dose could be increased to 150 mg twice daily after 4 weeks[4][12]. Treatment duration was 24 weeks[4].
-
Primary Efficacy Endpoint: The primary endpoint was a stable platelet response, defined as achieving a platelet count of ≥50,000/μL on at least four of the six biweekly visits between weeks 14 and 24, without the use of rescue medication[4][5].
-
Key Secondary/Other Endpoints:
-
Safety Assessment: Adverse events were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE)[7]. Monitoring included regular assessments of blood pressure, liver function tests, and complete blood counts[13][14].
Rituximab (General Clinical Trial Design for ITP)
Rituximab is used off-label for ITP, and clinical trial designs can vary. However, a common approach is as follows:
-
Patient Population: Adult patients with chronic and refractory ITP who have failed previous treatments such as corticosteroids and/or splenectomy[15][16].
-
Intervention: The standard dosing regimen for Rituximab in ITP is 375 mg/m² administered as an intravenous infusion once weekly for four weeks[3][16]. Lower doses have also been investigated[17].
-
Efficacy Endpoints:
-
Overall Response (OR): Typically defined as a platelet count of ≥50,000/μL[8].
-
Complete Response (CR): A platelet count of ≥100,000/μL[7][16].
-
Partial Response (PR): A platelet count of ≥30,000/μL and at least a two-fold increase from the baseline count, with an absence of bleeding[7].
-
Sustained Response (SR): Maintenance of a response for at least 6 months[15][16].
-
-
Safety Assessment: Monitoring for infusion-related reactions is critical during and after each administration. Long-term safety monitoring includes assessment for infections, particularly the reactivation of hepatitis B, and monitoring of immunoglobulin levels[7][8]. Adverse events are typically graded using the CTCAE[7].
Signaling Pathways and Experimental Workflows
Fostamatinib Mechanism of Action
Fostamatinib is a prodrug that is converted to its active metabolite, R406, which is a potent inhibitor of spleen tyrosine kinase (Syk). In ITP, autoantibodies opsonize platelets, which are then recognized by Fc gamma receptors (FcγR) on macrophages. This engagement of FcγR activates Syk, initiating a signaling cascade that leads to the phagocytosis and destruction of platelets. By inhibiting Syk, Fostamatinib blocks this pathway of platelet destruction[13][18][19].
References
- 1. What is the mechanism of action of Rituximab? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. LONG-TERM SAFETY PROFILE OF THE ORAL SPLEEN TYROSINE KINASE INHIBITOR FOSTAMATINIB IN IMMUNE THROMBOCYTOPENIA (ITP) AND OTHER DISEASES | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rigel Completes Enrollment of First Phase 3 Study of Fostamatinib in ITP (FIT) :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 7. Real-world Experience of Rituximab in Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. opalbiopharma.com [opalbiopharma.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Efficacy and safety of fostamatinib in refractory immune thrombocytopenia: a meta-analysis from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Rituximab therapy for chonic and refractory immune thrombocytopenic purpura: a long-term follow-up analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Preclinical Comparison of Fostamatinib and Other Spleen Tyrosine Kinase (Syk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in a range of autoimmune and inflammatory diseases due to its central role in signaling pathways of various immune cells.[1][2] Fostamatinib (B613848), the first-in-class oral Syk inhibitor approved for clinical use, has paved the way for the development of a new generation of inhibitors.[3][4] This guide provides an objective, data-driven comparison of Fostamatinib with other Syk inhibitors in preclinical models, offering insights into their relative potency, selectivity, and efficacy.
Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in the body.[2] R406 acts as an ATP-competitive inhibitor of the Syk kinase domain, thereby blocking downstream signaling cascades that are crucial for immune cell activation.[5] Its efficacy has been demonstrated in numerous preclinical models of allergy, autoimmunity, and inflammation.[5]
In Vitro Potency and Selectivity
The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window and potential off-target effects. R406, the active metabolite of Fostamatinib, is a potent Syk inhibitor with an in vitro IC50 of 41 nM.[5] However, kinase profiling has revealed inhibitory activity against other kinases at higher concentrations, including Flt3, Lyn, and Lck.[5] Newer generations of Syk inhibitors have been developed with the aim of improving selectivity.
A comparative study highlighted that while Fostamatinib inhibits TAM family receptor tyrosine kinases (TYRO3, AXL, MERTK), another potent Syk inhibitor, TAK-659, does not exhibit this off-target activity.[6] This suggests that some of the observed effects of Fostamatinib may be attributable to its broader kinase inhibition profile.[6]
Table 1: Comparative In Vitro Kinase Inhibition
| Compound | Syk IC50 (nM) | Other Notable Kinase Inhibitions (IC50 nM) | Reference |
| R406 (Fostamatinib) | 41 | Flt3, Lyn (63), Lck (37) | [5] |
| MT-SYK-03 | 23 | cSrc (14.2) | [7] |
| P142-76 | 4 - 43 | Lacks JAK inhibitory activity at 5µM | [8] |
| P420-1 | 15 - 31 | JAK1 (6-7), JAK2 (2-3), JAK3 (0.6-0.8) | [8] |
| TAK-659 | N/A | Does not inhibit TAM kinases | [6] |
| Entospletinib | N/A | Described as a second-generation, Syk-selective inhibitor | [9][10] |
| Sovleplenib (HMPL-523) | N/A | Described as a highly potent and selective Syk inhibitor | [11] |
Note: N/A indicates that specific IC50 values were not provided in the searched literature.
Preclinical Efficacy in Autoimmune Models
The therapeutic potential of Syk inhibitors has been extensively evaluated in various animal models of autoimmune diseases, most notably immune thrombocytopenia (ITP) and rheumatoid arthritis (RA).
Immune Thrombocytopenia (ITP)
In ITP, Syk-mediated signaling in macrophages is a key driver of antibody-coated platelet destruction.[2][12] Preclinical models of ITP have been instrumental in demonstrating the efficacy of Syk inhibition.
In a murine model of passive ITP, pretreatment with Fostamatinib (as R406) effectively prevented the development of thrombocytopenia, protecting mice from the loss of platelets.[5][8] Similarly, the selective Syk inhibitor P142-76 and the dual Syk/JAK inhibitor P420-1 also protected mice from platelet loss in this model.[8] More recent studies have shown that Sovleplenib (HMPL-523) also demonstrates strong, dose-dependent efficacy in murine ITP models.[11]
Table 2: Efficacy of Syk Inhibitors in Preclinical ITP Models
| Compound | Model | Key Findings | Reference |
| Fostamatinib (R406) | Passive ITP (Mouse) | Effectively prevents thrombocytopenia.[5] | [5][8] |
| P142-76 (Syk selective) | Passive ITP (Mouse) | Protected mice from platelet loss. | [8] |
| P420-1 (Syk/JAK dual) | Passive ITP (Mouse) | Protected mice from platelet loss. | [8] |
| Sovleplenib (HMPL-523) | ITP (Mouse) | Demonstrated strong in vivo efficacy in a dose-dependent manner. | [11] |
Rheumatoid Arthritis (RA)
In RA, Syk is involved in the signaling pathways of multiple immune cells that contribute to joint inflammation and destruction.[13] Various preclinical arthritis models, such as collagen-induced arthritis (CIA), have been used to evaluate Syk inhibitors.
Fostamatinib has been shown to be highly effective in rodent models of inflammatory arthritis.[5] Studies using a collagen antibody-induced arthritis model in mice demonstrated that both a selective Syk inhibitor (P459-72) and a dual Syk/JAK inhibitor (P420-89) significantly reduced disease severity.[8] This suggests that Syk inhibition alone is sufficient to achieve a therapeutic benefit in this model.[8] Entospletinib, a second-generation selective Syk inhibitor, also dose-dependently decreased the signs of joint inflammation in an experimental autoimmune arthritis model.[9][10] Furthermore, Sovleplenib showed dose-dependent efficacy in a rat model of CIA.[11]
Table 3: Efficacy of Syk Inhibitors in Preclinical RA Models
| Compound | Model | Key Findings | Reference |
| Fostamatinib (R406) | Inflammatory Arthritis (Rodent) | Highly active in reducing inflammation and bone degradation.[13] | [5] |
| P459-72 (Syk selective) | Collagen Antibody-Induced Arthritis (Mouse) | Significantly reduced disease severity. | [8] |
| P420-89 (Syk/JAK dual) | Collagen Antibody-Induced Arthritis (Mouse) | Significantly reduced disease severity. | [8] |
| Entospletinib | Autoantibody-Induced Arthritis (Mouse) | Dose-dependently decreased macroscopic signs of joint inflammation. | [9][10] |
| Sovleplenib (HMPL-523) | Collagen-Induced Arthritis (Rat) | Demonstrated strong in vivo efficacy in a dose-dependent manner. | [11] |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the Syk signaling pathway and a typical experimental workflow for assessing Syk inhibitor potency.
Caption: Syk signaling is initiated by receptor engagement, leading to ITAM phosphorylation and Syk activation.
Caption: Workflow for preclinical evaluation of Syk inhibitors.
Caption: Evolution from Fostamatinib to next-generation Syk inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical data. Below are summarized protocols for key experiments cited in this guide.
In Vitro Syk Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Principle: The assay involves two steps. First, the kinase reaction is performed, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[14]
-
Procedure:
-
Prepare a reaction mixture containing Syk Kinase Buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), the Syk enzyme, the inhibitor (at various concentrations), and a substrate/ATP mix.[14]
-
Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.[14][15]
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for about 30 minutes.[14][15]
-
Measure the luminescence using a plate reader.[15]
-
-
Data Analysis: The luminescent signal is correlated with the amount of ADP formed. IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based B-Cell Activation Assay
This assay measures the ability of an inhibitor to block B-cell receptor (BCR)-mediated activation.
-
Principle: Cross-linking of the BCR on B cells activates Syk and downstream signaling, leading to cellular responses such as proliferation or upregulation of activation markers.
-
Procedure:
-
Isolate primary B cells (e.g., from mouse splenocytes).
-
Pre-incubate the cells with various concentrations of the Syk inhibitor or vehicle control.
-
Stimulate the B cells with an anti-IgM antibody to cross-link the BCR.[16]
-
After an incubation period, assess B cell activation. This can be done by measuring proliferation (e.g., using a BrdU incorporation assay) or by analyzing the expression of activation markers (e.g., CD69, CD86) using flow cytometry.
-
-
Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of the activation marker or proliferation against the inhibitor concentration.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a widely used preclinical model of inflammatory arthritis that shares many pathological features with human RA.[17]
-
Principle: Immunization of susceptible strains of rodents (mice or rats) with type II collagen emulsified in complete Freund's adjuvant induces an autoimmune response against collagen, leading to the development of inflammatory arthritis.[17]
-
Procedure:
-
Induction: Anesthetize animals and administer an intradermal injection of type II collagen/CFA emulsion at the base of the tail. A booster injection is typically given 21 days later.[17]
-
Treatment: Begin oral administration of the Syk inhibitor or vehicle control either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Assessment: Monitor the animals regularly for signs of arthritis. Score the severity of arthritis in each paw based on a scale that assesses erythema and swelling (e.g., 0-4 scale per paw, for a maximum score of 16 per animal).
-
Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
-
-
Data Analysis: Compare the mean arthritis scores, disease incidence, and histological scores between the inhibitor-treated and vehicle-treated groups.
In Vivo Model: Passive Immune Thrombocytopenia (ITP) in Mice
This model mimics the antibody-mediated platelet destruction seen in human ITP.
-
Principle: The injection of a rat anti-mouse platelet antibody (e.g., anti-CD41) into mice leads to the rapid opsonization and clearance of circulating platelets by macrophages in the spleen and liver.[8]
-
Procedure:
-
Treatment: Pre-treat mice with the Syk inhibitor or vehicle control via oral gavage.
-
Induction: After a set period (e.g., 1-2 hours), inject the anti-platelet antibody intravenously.
-
Platelet Counting: Collect blood samples at various time points (e.g., 2, 4, 8 hours) after antibody injection and count the number of circulating platelets using an automated hematology analyzer or flow cytometry.
-
-
Data Analysis: Compare the platelet counts between the inhibitor-treated and vehicle-treated groups at each time point. The percentage of platelet reduction from baseline is a key endpoint.
Conclusion
Fostamatinib, as the pioneering Syk inhibitor, has validated Syk as a therapeutic target for autoimmune diseases. Preclinical head-to-head comparisons, while not always available in single comprehensive studies, can be pieced together from various reports to show a clear trend in drug development. Newer agents like Entospletinib and Sovleplenib are being designed for greater selectivity and potentially improved therapeutic profiles. The data from in vitro assays and in vivo models consistently demonstrate that potent and selective inhibition of Syk is a viable strategy for mitigating diseases like RA and ITP. The choice of inhibitor for further development will depend on a careful balance of on-target potency, selectivity to avoid adverse effects, and favorable pharmacokinetic properties. The experimental protocols provided herein serve as a foundation for the continued preclinical evaluation and comparison of this important class of therapeutic agents.
References
- 1. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 2. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. ascopubs.org [ascopubs.org]
- 17. In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fostamatinib in Post-Splenectomy Immune Thrombocytopenia: A Comparative Analysis of Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fostamatinib's efficacy against other therapeutic alternatives in adult patients with chronic immune thrombocytopenia (ITP) who have not responded to or have relapsed after splenectomy. The information is supported by experimental data from key clinical trials.
Fostamatinib (B613848), an oral spleen tyrosine kinase (Syk) inhibitor, offers a targeted therapeutic approach for ITP by addressing a key mechanism of platelet destruction.[1] In patients with ITP, autoantibodies opsonize platelets, leading to their clearance by macrophages via Fcγ receptor (FcγR) signaling. Syk is a critical component of this signaling pathway.[2][3][4] By inhibiting Syk, Fostamatinib's active metabolite, R406, reduces antibody-mediated platelet destruction.[2][5]
Comparative Efficacy in Post-Splenectomy ITP
The following tables summarize the efficacy of Fostamatinib and its primary alternatives—Rituximab and Thrombopoietin Receptor Agonists (TPO-RAs) like Romiplostim and Eltrombopag—in ITP patients who have previously undergone splenectomy.
Table 1: Fostamatinib Efficacy Data (FIT Clinical Trial Program)
| Endpoint | Fostamatinib | Placebo |
| Stable Response Rate | 18% | 2% |
| Overall Response Rate | 43% | 14% |
| Patients with Prior Splenectomy | 35% of total trial population | |
| Response in Splenectomy Failure | Responses were observed across all subgroups, including those who had failed splenectomy. |
A stable response was defined as achieving a platelet count of ≥50,000/μL on at least four of the last six scheduled visits between weeks 14 and 24. An overall response was defined as at least one platelet count of ≥50,000/μL within the first 12 weeks of treatment.[6][7]
Table 2: Alternative Therapies Efficacy Data in Post-Splenectomy ITP
| Treatment | Key Study/Analysis | Efficacy Endpoint | Response Rate in Post-Splenectomy Patients |
| Rituximab | Hammond et al. (2019) | 2-Year Freedom from Relapse | 73.4% |
| Romiplostim | Pooled analysis of 13 clinical studies | Platelet Response (≥50x10⁹/L) | 82% |
| Eltrombopag | EXTEND Study (3-year data) | Overall Response | 80% |
It is important to note that these data are from separate studies and not from direct head-to-head clinical trials, which makes direct comparison challenging due to potential differences in study design, patient populations, and endpoint definitions.
Experimental Protocols
Fostamatinib: FIT Phase 3 Program (FIT-1 and FIT-2)
The FIT program consisted of two identical, parallel, randomized, double-blind, placebo-controlled trials.[6][8]
-
Patient Population: Adult patients with persistent or chronic ITP and a platelet count consistently below 30,000/μL who had received at least one prior ITP therapy.[8]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either Fostamatinib or a placebo.[6] Stratification was based on prior splenectomy and baseline platelet count.[6]
-
Dosing: The initial dose of Fostamatinib was 100 mg twice daily. This could be increased to 150 mg twice daily after four weeks based on platelet response and tolerability.[7]
-
Primary Endpoint: The primary efficacy endpoint was a stable platelet response, defined as achieving a platelet count of ≥50,000/μL at a minimum of four of the final six scheduled visits between weeks 14 and 24 of treatment.[8]
Rituximab in Splenectomy Candidates
A prospective, multicenter, open-label, single-arm, phase 2 trial was conducted to evaluate the efficacy and safety of Rituximab in adult ITP patients who were candidates for splenectomy.[9]
-
Patient Population: Sixty adults with chronic ITP (≥ 6 months) and platelet counts below 30 x 10⁹/L.[9]
-
Dosing: Patients received a weekly intravenous infusion of Rituximab at a dose of 375 mg/m² for four consecutive weeks.[9]
-
Response Definition: A "good response" was defined as a platelet count of ≥50 x 10⁹/L with at least a doubling of the initial platelet count at one and two years post-treatment.[9]
Romiplostim in Previously Treated ITP
Two parallel, double-blind, placebo-controlled phase 3 studies evaluated the efficacy of Romiplostim. One study enrolled patients who had undergone splenectomy, while the other enrolled non-splenectomized patients.[10]
-
Patient Population: Adults with chronic ITP who had completed at least one prior treatment and had a mean platelet count of ≤ 30 x 10⁹/L.[10]
-
Dosing: Romiplostim was administered subcutaneously, with the dose adjusted to maintain a target platelet count.
-
Primary Endpoint: The primary endpoint was the achievement of a durable platelet response.[10]
Eltrombopag: The RAISE Study
The RAISE study was a 6-month, randomized, phase 3, double-blind, placebo-controlled trial.[11][12]
-
Patient Population: Adults with previously treated chronic ITP for more than 6 months and a baseline platelet count below 30,000/μL.[11]
-
Randomization and Dosing: Patients were randomized 2:1 to receive either Eltrombopag 50 mg once daily or a placebo. The dose could be adjusted based on the platelet response.[11][12]
-
Primary Endpoint: The primary endpoint was the odds of achieving a platelet count between 50,000 and 400,000/μL during the 6-month treatment period.[11]
Visualizing the Mechanisms and Workflows
Fostamatinib's Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by Fostamatinib.
Caption: Fostamatinib inhibits Syk, blocking the signaling cascade that leads to platelet destruction.
Pathophysiology of Immune Thrombocytopenia
This diagram outlines the key cellular and molecular events in the pathophysiology of ITP.
Caption: ITP involves autoantibody production leading to platelet destruction and impaired production.
Clinical Trial Workflow for Fostamatinib (FIT Program)
A simplified workflow for the FIT clinical trials is depicted below.
Caption: Workflow of the Fostamatinib FIT Phase 3 clinical trials.
References
- 1. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 3. Pathophysiology, Clinical Manifestations and Diagnosis of Immune Thrombocytopenia: Contextualization from a Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Thrombocytopenia (ITP): Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 5. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 6. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trial Design | TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]
- 8. Rigel Completes Enrollment of FIT Phase 3 Program for Fostamatinib in ITP :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 9. ashpublications.org [ashpublications.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Eltrombopag for management of chronic immune thrombocytopenia (RAISE): a 6-month, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RAISE: Randomized Placebo-Controlled Idiopathic Thrombocytopenic Purpura (ITP) Study With Eltrombopag | Clinical Research Trial Listing [centerwatch.com]
A Comparative Safety Analysis of Fostamatinib Versus Standard Therapies for Immune Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Fostamatinib against standard therapies for Immune Thrombocytopenia (ITP), including corticosteroids, thrombopoietin receptor agonists (TPO-RAs), and rituximab. The information is compiled from clinical trial data and real-world evidence to support informed decision-making in research and drug development.
Executive Summary
Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding. While various treatments are available, their safety profiles are a critical consideration in therapeutic selection. Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor, offers a distinct mechanism of action by inhibiting the phagocytosis of antibody-coated platelets. This guide presents a comparative analysis of its safety against established ITP therapies.
Data Presentation: Comparative Safety Profiles
The following tables summarize the incidence of key adverse events (AEs) associated with Fostamatinib and standard ITP therapies. Data is sourced from a combination of clinical trials and real-world studies. It is important to note that direct head-to-head comparative trials for all listed therapies are limited, and thus, these tables are a compilation from various sources and should be interpreted with consideration of the different study populations and designs.
Table 1: Comparison of Common Adverse Events (Percentage of Patients)
| Adverse Event | Fostamatinib | Corticosteroids (Prednisone/Dexamethasone) | TPO-RAs (Eltrombopag, Romiplostim, Avatrombopag) | Rituximab |
| Diarrhea | 31%[1] | Common, but % varies | 9-14% | Infusion-related reactions common |
| Hypertension | 28%[1] | Common, especially with long-term use | 5-8% | 15% (infusion-related)[2] |
| Nausea | 19%[1] | Common | 6-13% | Common with infusion |
| Headache | 11% | Common | 11-35% | Common with infusion |
| Fatigue | Reported | Common | 6-13% | Common with infusion |
| Arthralgia | Not commonly reported | Can occur | 10-26% | Can occur |
| Dizziness | 11%[1] | Can occur | 5-17% | Can occur with infusion |
| Increased ALT | 11%[1] | Can occur | 4-11% | Rare |
Table 2: Comparison of Serious Adverse Events and Events of Special Interest (Percentage of Patients)
| Adverse Event | Fostamatinib | Corticosteroids (Prednisone/Dexamethasone) | TPO-RAs (Eltrombopag, Romiplostim, Avatrombopag) | Rituximab |
| Thromboembolic Events | 3.9%[3][4][5] | Increased risk with high doses | 4.7-11.4%[3][4][5] | Rare, but reported[6] |
| Neutropenia | ~2% (leading to discontinuation) | Not a typical side effect | Rare | Can occur |
| Hepatotoxicity | Elevated transaminases reported | Can occur | Potential for hepatobiliary events (15% long-term)[7] | Rare |
| Severe Infections | Reported, but not significantly different from placebo in some studies | Increased risk with long-term use | Not a primary concern | Increased risk, including PML |
| Infusion-Related Reactions | N/A (Oral) | N/A (Oral) | N/A (Oral/Subcutaneous) | Up to 15% (some severe)[2] |
| Bone Marrow Reticulin Fibrosis | Not reported as a primary concern | No | Potential risk with long-term use | No |
Experimental Protocols
The safety of ITP therapies is rigorously evaluated in clinical trials through standardized protocols. Below are representative methodologies for safety assessment.
Adverse Event Monitoring and Grading
-
Data Collection: Adverse events (AEs) are systematically collected at each study visit through patient interviews, physical examinations, and laboratory assessments.
-
Grading: The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The grades range from 1 (mild) to 5 (death).
-
Causality Assessment: Investigators assess the relationship of each AE to the study drug (e.g., not related, unlikely, possible, probable, definite).
Monitoring for Specific Adverse Events of Interest
-
Fostamatinib:
-
Hypertension: Blood pressure is monitored at baseline and regularly throughout treatment (e.g., every 2 weeks until dose stabilization, then monthly).[8]
-
Hepatotoxicity: Liver function tests (ALT, AST, bilirubin) are monitored at baseline and monthly during treatment.[8]
-
Neutropenia: Complete blood counts with differential are monitored monthly.[8]
-
-
Corticosteroids:
-
Metabolic Effects: Blood glucose and electrolytes are monitored, especially in at-risk patients.
-
Bone Density: For long-term use, bone mineral density scans may be performed.
-
Ophthalmologic Effects: Regular eye exams are recommended to screen for cataracts and glaucoma with prolonged use.
-
-
TPO-Receptor Agonists:
-
Hepatotoxicity (Eltrombopag): Liver function tests are monitored at baseline, every 2 weeks during dose titration, and then monthly.
-
Thromboembolism: Patients are monitored for signs and symptoms of thromboembolic events.
-
Bone Marrow Fibrosis: While the risk is considered low, bone marrow examinations may be performed if peripheral blood smears show new or worsening cytopenias.
-
-
Rituximab:
-
Infusion-Related Reactions: Patients are closely monitored during and after each infusion for signs and symptoms of infusion reactions. Pre-medication with an antihistamine and acetaminophen (B1664979) is standard.
-
Infections: Patients are monitored for signs and symptoms of infection. Screening for Hepatitis B is required before initiation.
-
Cardiac Monitoring: For patients with pre-existing cardiac conditions, cardiac monitoring during infusions may be implemented.
-
Mandatory Visualization
Signaling Pathways
References
- 1. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. karger.com [karger.com]
- 5. ispor.org [ispor.org]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of long-term treatment of chronic/persistent ITP with eltrombopag: final results of the EXTEND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. va.gov [va.gov]
Confirming the long-term safety and efficacy of Fostamatinib in open-label extension studies
A comprehensive guide for researchers, scientists, and drug development professionals on the long-term safety and efficacy of fostamatinib (B613848) for chronic immune thrombocytopenia (ITP), with a comparative look at other approved therapies. This document summarizes key findings from open-label extension studies, providing detailed experimental protocols and quantitative data to support objective comparison.
Fostamatinib: Sustained Efficacy and Manageable Safety in Long-Term ITP Management
Fostamatinib, an oral spleen tyrosine kinase (SYK) inhibitor, has demonstrated sustained efficacy and a consistent safety profile in the long-term management of adult patients with chronic immune thrombocytopenia (ITP).[1][2] Open-label extension (OLE) studies following the pivotal Phase 3 FIT trials (FIT1 and FIT2) have provided crucial insights into the durability of response and the long-term tolerability of this novel therapeutic agent.[1]
Comparative Efficacy in Long-Term Studies
The primary goal of long-term ITP treatment is to maintain a safe platelet count, reduce bleeding risk, and minimize treatment-related toxicity. The following tables provide a comparative summary of the long-term efficacy of fostamatinib and other approved ITP therapies, including the thrombopoietin receptor agonists (TPO-RAs) romiplostim, eltrombopag, and avatrombopag (B1665838), based on data from their respective OLE studies.
| Efficacy Endpoint | Fostamatinib (FIT OLE) | Romiplostim (OLE Studies) | Eltrombopag (EXTEND) | Avatrombopag (Phase 3 OLE) |
| Overall Response Rate | 44% achieved at least one platelet count ≥50,000/μL by week 12.[1] | 94.5% achieved a platelet count ≥50×10⁹/L during the study.[3] | 85.8% achieved a platelet count ≥50 x 10⁹/L at least once.[4] | In the core study, 65.6% achieved a platelet response by day 8.[5] |
| Stable/Durable Response | 18% achieved a stable response (platelet count ≥50,000/μL at ≥4 of 6 biweekly visits during weeks 14-24).[1][6] | 49% of patients in the pivotal trials achieved a durable response. | 52% achieved a continuous response of 25 weeks or longer.[4] | 64.0% of avatrombopag-treated patients achieved a durable clinically relevant response in the core study.[5] |
| Median Platelet Count | Median platelet count in overall responders was 63,250/μL.[1] | Median platelet counts remained within the target range of 50–200×10⁹/L after the first week.[3] | Median platelet counts increased to ≥50 × 10⁹/L by week 2 and were sustained.[4] | Median cumulative weeks with platelet count ≥50 x 10⁹/L was 12.4 for avatrombopag vs 0 for placebo in the core study.[7] |
| Time to Response | Median time to response was 15 days.[6] | Median time to response was one week in an interim analysis of an OLE. | Median platelet counts increased to ≥50 × 10⁹/L by week 2.[4] | A greater platelet response rate was observed by day 8.[8] |
Long-Term Safety and Tolerability
The long-term safety profiles of these agents are a critical consideration for chronic ITP management. The following table summarizes the most common adverse events reported in the OLE studies.
| Adverse Event | Fostamatinib (FIT OLE) | Romiplostim (OLE Studies) | Eltrombopag (EXTEND) | Avatrombopag (Phase 3 OLE) |
| Diarrhea | 31%[6] | - | - | - |
| Hypertension | 28%[6] | - | - | - |
| Nausea | 19%[6] | - | - | - |
| Headache | - | 32% | Most frequent AE | Most common AE[8] |
| Fatigue | - | 28% | - | Most common AE[8] |
| Nasopharyngitis | - | 30% | Most frequent AE | - |
| Contusion | - | 28% | - | Most common AE[8] |
| Thromboembolic Events | Lower than observed with TPO-RAs.[9] | - | 6%[4] | - |
| Hepatobiliary AEs | - | - | 15%[4] | Not associated with hepatotoxicity.[10] |
| Cataracts | - | - | 4%[4] | - |
Experimental Protocols
Fostamatinib (FIT1, FIT2, and OLE)
Study Design: The Fostamatinib in ITP (FIT) program consisted of two identical, parallel, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials (FIT1 and FIT2) of 24 weeks duration.[6][11] Patients who completed the 24-week treatment period, or non-responders after at least 12 weeks, were eligible to enroll in a long-term open-label extension (OLE) study.[1][6]
Patient Population: Adult patients with persistent or chronic ITP who had an insufficient response to previous therapies.[12]
Treatment:
-
Initial Dosing: Fostamatinib 100 mg twice daily (BID) or placebo.[6]
-
Dose Escalation: The fostamatinib dose could be increased to 150 mg BID after 4 weeks if the platelet count was <50,000/μL and the drug was well-tolerated.[1][6]
-
OLE Dosing: Patients entering the OLE as non-responders started on fostamatinib 100 mg BID, with potential escalation to 150 mg BID. Responders continued their effective dose.[1]
Efficacy Assessments:
-
Platelet Counts: Measured at baseline and then at regular intervals (e.g., bi-weekly during the initial phase, then monthly).[1]
-
Stable Response: Defined as a platelet count ≥50,000/μL on at least 4 of the 6 bi-weekly clinic visits between weeks 14 and 24, without the use of rescue medication.[1][6]
-
Overall Response: A post-hoc analysis defined as achieving at least one platelet count of ≥50,000/μL within the first 12 weeks of treatment.[1][6]
Safety Assessments: Adverse events (AEs) were monitored and recorded at each study visit. The severity of AEs was graded, and their relationship to the study drug was assessed by the investigators.[1]
TPO Receptor Agonists (General Protocol Outline)
Study Design: The long-term safety and efficacy of TPO-RAs (romiplostim, eltrombopag, and avatrombopag) were primarily evaluated in open-label extension studies following initial randomized, placebo-controlled trials.[4][5][13]
Patient Population: Adult patients with chronic ITP who had participated in previous clinical trials of the respective TPO-RA.
Treatment:
-
Romiplostim: Administered as a weekly subcutaneous injection, with the dose adjusted to maintain a target platelet count (typically 50-200 x 10⁹/L).[14]
-
Eltrombopag: Administered orally once daily, with dose adjustments based on platelet response.[4]
-
Avatrombopag: Administered orally once daily, with dose titration based on individual platelet response.[8]
Efficacy Assessments:
-
Platelet Response: Generally defined as achieving a platelet count of ≥50 x 10⁹/L.[8][15][16] Specific criteria for durable or sustained response varied across studies.
-
Bleeding Events: The incidence and severity of bleeding events were systematically recorded.
Safety Assessments: Monitoring for adverse events was a primary objective, with particular attention to thromboembolic events, hepatotoxicity (for eltrombopag), and bone marrow reticulin (B1181520) formation.
Visualizing the Science: Signaling Pathways and Study Design
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Conclusion
Long-term data from open-label extension studies confirm that fostamatinib offers a durable and safe treatment option for a subset of patients with chronic ITP, including those who have failed multiple prior therapies. Its unique mechanism of action, targeting the underlying pathophysiology of platelet destruction, provides a valuable alternative to TPO-RAs. While direct head-to-head long-term comparative trials are lacking, the data presented in this guide offer a basis for informed decision-making in the clinical and research settings. Continued investigation and real-world evidence will further delineate the optimal positioning of fostamatinib in the evolving landscape of ITP management.
References
- 1. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Efficacy and safety evaluation of avatrombopag in immune thrombocytopenia: analyses of a phase III study and long-term extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fostamatinib produces responses in ITP | MDedge [mdedge.com]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Long-term treatment with romiplostim and treatment-free platelet responses in children with chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Fostamatinib in Chronic ITP: A Comparative Analysis of Efficacy in Early vs. Late-Stage Disease
For Researchers, Scientists, and Drug Development Professionals
Fostamatinib (B613848), an oral spleen tyrosine kinase (SYK) inhibitor, has emerged as a significant therapeutic option for adults with chronic immune thrombocytopenia (ITP). Its unique mechanism of action, which targets the destruction of antibody-coated platelets, distinguishes it from other available treatments. This guide provides a detailed comparison of Fostamatinib's effectiveness in patients with early-stage versus late-stage chronic ITP, supported by experimental data from pivotal clinical trials.
Comparative Efficacy: Early vs. Late-Stage Chronic ITP
Clinical evidence suggests that Fostamatinib may be more effective when used earlier in the treatment course of chronic ITP. A post-hoc analysis of the FIT phase 3 trials and their open-label extension demonstrated higher overall response rates in patients receiving Fostamatinib as a second-line therapy compared to those who had received multiple prior treatments.[1][2][3][4][5][6]
Similarly, patients with a shorter duration of ITP, particularly those with persistent ITP (disease duration of 3 to 12 months), have shown higher response rates compared to those with long-standing chronic ITP.[1][2][7][8]
Table 1: Fostamatinib Response Rates by Line of Therapy
| Line of Therapy | Patient Cohort | Overall Platelet Response (≥50,000/µL) |
| Second-Line | After corticosteroids ± immunoglobulins | 78% (25/32) |
| Third-or-Later-Line | After ≥2 prior lines of therapy | 48% (54/113) |
Data from a post-hoc analysis of the FIT-1, FIT-2, and FIT-3 trials.[1][2]
Table 2: Fostamatinib Response Rates by Duration of ITP
| ITP Stage | Duration of ITP | Overall Response Rate |
| Persistent ITP | <1 year | 90% (9/10) |
| Early Chronic ITP | 1 to <2 years | 58% (11/19) |
| Late-Stage Chronic ITP | ≥2 years | 51% (59/116) |
Data from a post-hoc analysis of the phase 3 clinical study data.[1][2][7]
Mechanism of Action: SYK Inhibition Pathway
Fostamatinib is a prodrug that is converted to its active metabolite, R406, which is a potent inhibitor of spleen tyrosine kinase (SYK).[9][10][11] In ITP, autoantibodies bind to platelets, marking them for destruction by macrophages in the spleen and liver. This process is mediated by Fcγ receptors (FcγR) on the surface of macrophages. The binding of antibody-coated platelets to FcγR triggers a signaling cascade that is dependent on SYK. By inhibiting SYK, Fostamatinib disrupts this signaling pathway, thereby preventing phagocytosis and destruction of platelets.[7][9][12][[“]]
Caption: Fostamatinib's Mechanism of Action in ITP.
Experimental Protocols: FIT Phase 3 Clinical Trials
The efficacy and safety of Fostamatinib in adults with persistent and chronic ITP were primarily established in two parallel, multicenter, randomized, double-blind, placebo-controlled phase 3 trials (FIT-1 and FIT-2) and an open-label extension study (FIT-3).[1][2][14]
Study Design:
-
Patient Population: Adult patients with persistent or chronic ITP who had an insufficient response to at least one prior ITP therapy.[2][15] Baseline median platelet count was 16,000/μL, and the median duration of ITP was 8.5 years.[14]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either Fostamatinib or a placebo.[14]
-
Treatment Regimen:
-
Fostamatinib was administered orally at a starting dose of 100 mg twice daily.[7][14]
-
The dose could be increased to 150 mg twice daily after 4 weeks if the platelet count was <50,000/μL and the treatment was well-tolerated.[7][14]
-
Patients were allowed to continue stable doses of one concomitant ITP medication (corticosteroids, azathioprine, or danazol).[14]
-
-
Primary Endpoint: The primary endpoint was a stable response, defined as achieving a platelet count of ≥50,000/μL on at least four of the last six scheduled visits between weeks 14 and 24, without the need for rescue therapy.[14]
Caption: Workflow of the Fostamatinib FIT Phase 3 Trials.
Comparison with Alternative Therapies
Fostamatinib's mechanism of targeting platelet destruction offers a distinct therapeutic approach compared to other second-line treatments for ITP.
-
Thrombopoietin Receptor Agonists (TPO-RAs): (e.g., romiplostim, eltrombopag) stimulate the bone marrow to produce more platelets. In contrast, Fostamatinib works to prevent the destruction of existing platelets.[[“]][16] A real-world assessment showed no significant differences in the proportion of patients achieving platelet counts ≥30 x 10³/μL or ≥50 x 10³/μL at six months between Fostamatinib and TPOs.[16]
-
Rituximab: This anti-CD20 monoclonal antibody depletes B-cells, thereby reducing the production of autoantibodies. Fostamatinib, however, does not directly target antibody production but rather interferes with the downstream consequences of these antibodies.[[“]] A network meta-analysis suggested that Fostamatinib was associated with an improved overall platelet response compared to rituximab.[17]
-
Splenectomy: The surgical removal of the spleen, a primary site of platelet destruction, can be an effective treatment. Fostamatinib offers a non-invasive, pharmacological alternative to splenectomy.[[“]]
Caption: Logical Relationship of ITP Treatments and Pathophysiology.
Conclusion
The available data strongly indicate that Fostamatinib is a valuable treatment option for chronic ITP, with evidence suggesting enhanced efficacy when utilized in earlier stages of the disease. Its novel mechanism of action provides a targeted approach to inhibiting platelet destruction, offering a viable alternative for patients who have had an insufficient response to other therapies. For drug development professionals, the success of Fostamatinib underscores the potential of targeting intracellular signaling pathways in the management of autoimmune disorders. Further research may continue to refine the optimal placement of Fostamatinib in the ITP treatment algorithm.
References
- 1. Fostamatinib is an effective second‐line therapy in patients with immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Efficacy and safety of fostamatinib in refractory immune thrombocytopenia: a meta-analysis from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 10. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 11. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trial Design | TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]
- 16. karger.com [karger.com]
- 17. ashpublications.org [ashpublications.org]
Fostamatinib's Potency in the Evolving Landscape of SYK Inhibition: A Comparative Guide
A detailed analysis of Fostamatinib's potency benchmarked against a new wave of selective Spleen Tyrosine Kinase (SYK) inhibitors in clinical development. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data and methodologies.
Spleen Tyrosine Kinase (SYK) has emerged as a critical mediator in the signaling pathways of various immune cells, making it a prime therapeutic target for a range of autoimmune diseases and hematological malignancies. Fostamatinib, a first-in-class SYK inhibitor, has paved the way for a new generation of more selective and potent molecules. This guide benchmarks the potency of Fostamatinib's active metabolite, R406, against several novel SYK inhibitors currently advancing through clinical development, offering a quantitative and methodological comparison to inform future research and development.
The Central Role of SYK in Immune Cell Signaling
SYK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of immunoreceptors in cells such as B cells, mast cells, macrophages, and neutrophils. Upon receptor engagement, SYK is activated and initiates a signaling cascade that leads to diverse cellular responses, including proliferation, differentiation, and the production of inflammatory mediators. By inhibiting SYK, these therapeutic agents can effectively dampen overactive or misdirected immune responses.
Potency Comparison of SYK Inhibitors
The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro. The following table summarizes the biochemical (cell-free) IC50 values for Fostamatinib's active metabolite (R406) and several novel SYK inhibitors.
| Inhibitor | Active Metabolite/Form | SYK IC50 (nM) | Development Status (Highest) |
| Fostamatinib | R406 | 41 | Approved (for ITP) |
| Cevidoplenib | SKI-O-592 | 6.2 | Phase 2 |
| Entospletinib | GS-9973 | 7.7 | Phase 2 |
| Lanraplenib | GS-9876 | 9.5 | Phase 2 |
| Sovleplenib | HMPL-523 | 25 | Phase 3 |
| Cerdulatinib | PRT062070 | 32 | Phase 2 |
Data compiled from publicly available sources. IC50 values represent potency in biochemical, cell-free assays and may vary between different experimental setups.
Experimental Protocols for Potency Determination
The IC50 values presented are typically determined through in vitro kinase assays. These assays are fundamental for the initial characterization and comparison of inhibitor potency.
In Vitro Biochemical Kinase Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified SYK kinase.
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of isolated SYK by 50% (IC50).
-
Key Reagents:
-
Recombinant human SYK enzyme.
-
A specific peptide substrate for SYK (e.g., a biotinylated poly-Glu-Tyr peptide).
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³³P]ATP) or in a system designed to measure its consumption.
-
Test inhibitors at a range of concentrations.
-
Kinase assay buffer (containing components like Tris-HCl, MgCl₂, DTT).
-
-
General Procedure:
-
The SYK enzyme is pre-incubated with varying concentrations of the inhibitor in the wells of a microplate.
-
The kinase reaction is initiated by adding the substrate and ATP mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at room temperature).
-
The reaction is terminated, often by adding a solution like EDTA.
-
The amount of phosphorylated substrate is quantified. This can be done through various methods:
-
Radiometric Assay: If using [γ-³³P]ATP, the phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): This method measures the amount of ADP produced, which directly correlates with kinase activity. The remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal.
-
Fluorescence/Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a phospho-specific antibody to detect the phosphorylated substrate, generating a measurable signal.
-
-
-
Data Analysis: The measured activity at each inhibitor concentration is plotted, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Cell-Based Phosphorylation Assay
This assay measures the inhibition of SYK activity within a cellular context by quantifying the phosphorylation of a direct downstream substrate.
-
Objective: To determine the inhibitor's potency in a more physiologically relevant environment.
-
Key Reagents:
-
A relevant cell line (e.g., Ramos B cells).
-
An activating stimulus (e.g., anti-IgM antibody to stimulate the B-cell receptor).
-
Test inhibitors at a range of concentrations.
-
Antibodies for detecting total and phosphorylated SYK or its substrates (e.g., Phospho-SYK, Phospho-BLNK).
-
Lysis buffer and reagents for Western blotting or ELISA.
-
-
General Procedure:
-
Cells are cultured and then pre-incubated with various concentrations of the SYK inhibitor.
-
The cells are stimulated to activate the SYK pathway.
-
After a short incubation period, the cells are lysed to release cellular proteins.
-
The cell lysates are analyzed to measure the level of phosphorylation of a specific SYK substrate.
-
Quantification is typically performed using Western blot analysis or a plate-based method like an ELISA, using phospho-specific antibodies.
-
-
Data Analysis: Similar to the biochemical assay, the inhibition of phosphorylation at different inhibitor concentrations is used to calculate an IC50 value.
Concluding Remarks
The landscape of SYK inhibitors is rapidly evolving, with several novel compounds in development demonstrating significantly increased potency in biochemical assays compared to the pioneering drug, Fostamatinib. Inhibitors like Cevidoplenib and Entospletinib exhibit single-digit nanomolar IC50 values, highlighting the progress in designing highly potent and potentially more selective molecules. While in vitro potency is a critical early benchmark, the ultimate clinical success of these inhibitors will depend on a combination of factors including selectivity, pharmacokinetic properties, safety profile, and efficacy in patients. This guide serves as a foundational tool for researchers to compare the intrinsic potency of these molecules as they continue to advance through clinical trials.
Validation of Fostamatinib's therapeutic effect in IgA nephropathy clinical trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fostamatinib's therapeutic effect in IgA nephropathy (IgAN) based on available clinical trial data. It contrasts Fostamatinib's performance with other therapeutic alternatives and includes detailed experimental data and methodologies to support the analysis.
Executive Summary
Fostamatinib, an oral spleen tyrosine kinase (SYK) inhibitor, has been investigated as a targeted therapy for IgA nephropathy. Clinical trial data suggests a potential benefit in reducing proteinuria, a key marker of kidney damage and disease progression in IgAN, particularly in patients with higher baseline proteinuria. However, the primary endpoint in its Phase 2 trial was not met for the overall patient population. This guide will delve into the specifics of the Fostamatinib clinical trial and compare its outcomes with those of other approved or investigational therapies for IgAN, namely Sparsentan and Budesonide (B1683875).
Mechanism of Action: Targeting SYK Pathway
Fostamatinib is a prodrug of the active metabolite R406, which inhibits SYK.[1] In IgA nephropathy, the deposition of galactose-deficient IgA1-containing immune complexes in the glomerular mesangium is a key pathogenic event. This deposition is believed to activate mesangial cells via Fc receptors, leading to the activation of SYK.[2] Subsequent downstream signaling promotes cell proliferation, and the production of pro-inflammatory cytokines and chemokines, contributing to glomerular inflammation and injury.[2][3] By inhibiting SYK, Fostamatinib aims to interrupt this inflammatory cascade.[2]
Caption: Fostamatinib inhibits SYK to block downstream inflammatory signaling in mesangial cells.
Fostamatinib Clinical Trial Validation
The primary evidence for Fostamatinib's effect in IgAN comes from a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[3][4]
Experimental Protocol: Fostamatinib Phase 2 Trial
Objective: To evaluate the safety and efficacy of Fostamatinib in reducing proteinuria in patients with IgA nephropathy.[3]
Patient Population: 76 patients with biopsy-confirmed IgA nephropathy and persistent proteinuria (>500 mg/day) despite being on a stable and maximized dose of renin-angiotensin system (RAS) inhibitors.[3][5]
Treatment Groups:
-
Placebo (n=25)[3]
-
Fostamatinib 100 mg twice daily (bid) (n=26)[3]
-
Fostamatinib 150 mg twice daily (bid) (n=25)[3]
Duration: 24 weeks of treatment.[3]
Primary Endpoint: Mean change in proteinuria from baseline to 24 weeks.[3]
Secondary Endpoints: Included changes in estimated glomerular filtration rate (eGFR) and safety assessments.[3]
Caption: Workflow of the Phase 2 clinical trial for Fostamatinib in IgA Nephropathy.
Comparative Efficacy Analysis
The following tables summarize the key efficacy data from the Fostamatinib Phase 2 trial and compare it with data from trials of Sparsentan (PROTECT study) and Budesonide (NefIgArd trial).
Table 1: Change in Proteinuria
| Treatment | Trial | Dose | Duration | Baseline Proteinuria ( g/day ) | Mean Change from Baseline | Percentage Reduction | p-value vs. Control |
| Fostamatinib | Phase 2 | 100 mg bid | 24 weeks | >1.0 | -577 mg/g (sPCR)[6] | 27% (median)[3] | Not Statistically Significant[6] |
| 150 mg bid | 24 weeks | >1.0 | -158 mg/g (sPCR)[6] | 36% (median)[3] | Not Statistically Significant[6] | ||
| Placebo | Phase 2 | - | 24 weeks | >1.0 | -177 mg/g (sPCR)[6] | 14% (median)[3] | - |
| Sparsentan | PROTECT | 400 mg/day | 36 weeks | Median 1.8 | - | 49.8%[7] | <0.0001 vs. Irbesartan[7] |
| Irbesartan (Active Control) | PROTECT | 300 mg/day | 36 weeks | Median 1.8 | - | 15.1%[7] | - |
| Budesonide (TRF) | NefIgArd | 16 mg/day | 9 months | Mean UPCR ~2.9 g/g | - | 27.3%[8] | 0.0092 vs. Placebo[8] |
| Placebo | NefIgArd | - | 9 months | Mean UPCR ~2.9 g/g | - | +2.7% (increase)[8] | - |
Note: sPCR refers to spot protein-to-creatinine ratio. Data for Fostamatinib reflects a pre-specified subgroup analysis of patients with baseline proteinuria >1 g/day , as the primary endpoint in the overall population was not met.[5][6]
Table 2: Effect on Renal Function (eGFR)
| Treatment | Trial | Duration | Change in eGFR |
| Fostamatinib | Phase 2 | 24 weeks | Stable in all groups[3] |
| Sparsentan | PROTECT | 2 years | Statistically significant slowing of eGFR decline (chronic slope) vs. Irbesartan[9] |
| Budesonide (TRF) | NefIgArd | 2 years | Statistically significant treatment benefit in time-weighted average of eGFR vs. Placebo[10] |
Discussion of Comparative Data
The Phase 2 trial of Fostamatinib did not meet its primary endpoint of a statistically significant reduction in proteinuria in the overall study population.[6][11] However, a pre-specified subgroup analysis of patients with baseline proteinuria greater than 1 g/day showed a dose-dependent trend towards a greater reduction in proteinuria compared to placebo, although this finding was not statistically significant.[3][6] Throughout the 24-week study, kidney function as measured by eGFR remained stable across all treatment groups.[3]
In comparison, both Sparsentan and targeted-release Budesonide have demonstrated statistically significant reductions in proteinuria in their respective Phase 3 trials.[7][10] The PROTECT study showed that Sparsentan led to a mean reduction in proteinuria of 49.8% at 36 weeks, which was significantly greater than the active comparator, irbesartan.[7] The NefIgArd trial of Budesonide also showed a significant reduction in proteinuria compared to placebo.[10] Importantly, longer-term data from these trials have also indicated a beneficial effect on preserving eGFR.[9][10]
Safety and Tolerability
In the Fostamatinib Phase 2 trial, the drug was generally well-tolerated. The most common adverse events were mild-to-moderate and included diarrhea, nausea, headache, and hypertension.[5] Sparsentan was also reported to be well-tolerated, with an adverse event profile comparable to irbesartan.[7] The most common treatment-emergent adverse events with Budesonide included peripheral edema, hypertension, muscle spasms, and acne.[10]
Conclusion
The Phase 2 clinical trial of Fostamatinib in IgA nephropathy provided some encouraging signals, particularly in patients with higher levels of proteinuria, a group at greater risk of disease progression.[5] The data suggests that SYK inhibition is a viable therapeutic strategy that warrants further investigation. However, the failure to meet the primary endpoint in the overall population stands in contrast to the more robust and statistically significant positive outcomes observed in the Phase 3 trials of Sparsentan and Budesonide. These alternative therapies have not only shown significant proteinuria reduction but also a favorable impact on preserving long-term kidney function. Future research, potentially a larger, longer-term Phase 3 trial focusing on high-risk patients, would be necessary to more definitively establish the therapeutic role of Fostamatinib in the management of IgA nephropathy.[4]
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Spleen Tyrosine Kinase Pathway in Driving Inflammation in IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized Trial on the Effect of an Oral Spleen Tyrosine Kinase Inhibitor in the Treatment of IgA Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kidneyresearchuk.org [kidneyresearchuk.org]
- 5. Rigel Announces Topline Data from Proof-of-Concept Phase 2 Study of Fostamatinib in IgA Nephropathy :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 6. hcplive.com [hcplive.com]
- 7. Interim Analysis of the Phase 3 PROTECT Study of FILSPARI™ (Sparsentan) in IgA Nephropathy Presented by Travere Therapeutics at NKF Spring Clinical Meetings | National Kidney Foundation [kidney.org]
- 8. Current knowledge of targeted-release budesonide in immunoglobulin A nephropathy: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting IgA Nephropathy Patients: Sparsentan Reduces Proteinuria and Preserves Kidney Function Through to Two Years - International Society of Nephrology [theisn.org]
- 10. Efficacy and safety of a targeted-release formulation of budesonide in patients with primary IgA nephropathy (NefIgArd): 2-year results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
Fostamatinib in Immune Thrombocytopenia: A Comparative Analysis of Second-Line Versus Third-Line and Later-Line Therapy
A detailed examination of clinical trial and real-world data on the efficacy and safety of the spleen tyrosine kinase (Syk) inhibitor, fostamatinib (B613848), in adult patients with immune thrombocytopenia (ITP), comparing its use as a second-line treatment versus a third-line or later therapeutic option.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of fostamatinib's performance in different stages of ITP treatment. The data presented is aggregated from pivotal clinical trials and real-world evidence, offering objective insights supported by detailed experimental protocols and visual representations of its mechanism of action and clinical trial workflow.
Data Presentation: Efficacy and Safety Comparison
The following table summarizes the key efficacy and safety outcomes of fostamatinib when used as a second-line therapy compared to its use in the third-line or later setting for adult patients with ITP. The data is derived from a post-hoc analysis of the FIT-1 and FIT-2 phase 3 clinical trials and a Spanish real-world evidence study.[1][2]
| Endpoint | Fostamatinib as Second-Line Therapy | Fostamatinib as Third-Line or Later Therapy |
| Platelet Response ≥50,000/µL | 78% (25/32) | 48% (54/113) |
| Overall Response Rate (Real-World) | 80.9% (17/21) | 88.4% (38/43) |
| Complete Response (Real-World) | 66.6% (14/21) | 72.1% (31/43) |
| Bleeding Events (Any) | 28% | 45% |
| Adverse Events (Any) | 72% | 94% |
| Mild Adverse Events | 16% | 24% |
| Moderate Adverse Events | 22% | 45% |
| Severe Adverse Events | 34% | 25% |
Mechanism of Action: Fostamatinib Signaling Pathway
Fostamatinib is a prodrug that is converted to its active metabolite, R406, which is a potent inhibitor of spleen tyrosine kinase (Syk).[3][4] In ITP, autoantibodies opsonize platelets, leading to their recognition and destruction by macrophages in the spleen and liver via Fc gamma receptors (FcγR). The binding of antibody-coated platelets to FcγR on macrophages triggers a signaling cascade that is dependent on Syk.[3][4] By inhibiting Syk, fostamatinib disrupts this intracellular signaling, thereby preventing phagocytosis and destruction of platelets.[3][4][5]
Experimental Protocols: FIT-1 and FIT-2 Clinical Trials
The data for the comparative analysis of fostamatinib is largely based on the pivotal, identically designed, multicenter, randomized, double-blind, placebo-controlled, phase 3 trials: FIT-1 (NCT02076399) and FIT-2 (NCT02076412).[6]
1. Patient Population:
-
Adults with a clinical diagnosis of persistent or chronic ITP for at least 3 months.
-
Average platelet count of <30,000/µL from at least three qualifying counts.
-
Had an insufficient response to at least one prior ITP therapy, including corticosteroids, immunoglobulins, splenectomy, and/or a thrombopoietin receptor agonist.[7]
2. Study Design:
-
Patients were randomized in a 2:1 ratio to receive either fostamatinib or a placebo.
-
The treatment duration was 24 weeks.
-
Patients were evaluated every 2 weeks.
3. Dosing:
-
The initial dose of fostamatinib was 100 mg taken orally twice daily.
-
If the platelet count did not increase to at least 50,000/µL after one month and the drug was well-tolerated, the dose could be escalated to 150 mg twice daily.[7]
4. Primary Endpoint:
-
The primary efficacy endpoint was a stable platelet response, defined as achieving a platelet count of ≥50,000/µL on at least four of the six visits between weeks 14 and 24.[7]
5. Rescue Therapy:
-
Patients were permitted to use rescue therapies (e.g., corticosteroids, intravenous immunoglobulin) if their platelet count dropped to a clinically concerning level. Visits where rescue medication was used were excluded from the efficacy analysis.
Experimental Workflow: FIT Clinical Trial Program
The following diagram illustrates the general workflow of the FIT-1 and FIT-2 clinical trials, from patient screening and enrollment to the treatment and follow-up phases.
Conclusion
The available data suggests that fostamatinib is an effective treatment for ITP in both the second-line and third-line or later settings. However, a post-hoc analysis of phase 3 clinical trials indicates a higher platelet response rate and a lower incidence of bleeding events when fostamatinib is used as a second-line therapy.[7][8][9] Real-world evidence also supports its efficacy in earlier lines of treatment.[2] The safety profile appears to be manageable in both settings, although a higher proportion of patients in the third-line or later group experienced adverse events.[10] These findings suggest that earlier intervention with fostamatinib may lead to better clinical outcomes for patients with ITP. Further prospective, randomized controlled trials are needed to definitively establish the optimal positioning of fostamatinib in the ITP treatment algorithm.
References
- 1. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trial Design | TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. FDA approves fostamatinib tablets for ITP | FDA [fda.gov]
- 8. Rigel Completes Enrollment of FIT Phase 3 Program for Fostamatinib in ITP [prnewswire.com]
- 9. Rigel's Fostamatinib Meets Primary Endpoint in Phase 3 Study in Chronic ITP :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fostamatinib (Disodium Hexahydrate): A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Fostamatinib (disodium hexahydrate), a tyrosine kinase inhibitor, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential safety and logistical information, outlining the necessary procedures for the responsible disposal of Fostamatinib.
Core Disposal Principles and Regulatory Context
Fostamatinib is a potent pharmaceutical compound, and its waste should be managed in a manner that minimizes risk to personnel and the environment. While specific regulations may vary by region, the disposal of Fostamatinib generally falls under the guidelines for chemical and pharmaceutical waste. Key principles include avoiding discharge into sewer systems and ensuring the compound is rendered non-retrievable.[1][2] Disposal methods must adhere to local, state, and federal regulations governing pharmaceutical and potentially hazardous waste.[3][4][5]
Summary of Safety and Handling Data
A summary of key safety and handling information for Fostamatinib is provided in the table below. This information is crucial for informing safe disposal practices.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, protective clothing, eye/face protection. Avoid dust formation. | [1][2] |
| Handling Environment | Handle in a well-ventilated place. | [1][2] |
| Accidental Release Measures | Collect and arrange disposal. Use spark-proof tools and explosion-proof equipment for cleanup. Prevent entry into drains. | [1][2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1][2] |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1][2] |
| Prohibited Disposal Methods | Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems. | [1][2] |
Step-by-Step Disposal Protocol for Fostamatinib
The following protocol outlines the recommended steps for the proper disposal of Fostamatinib in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling Fostamatinib for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.
-
Conduct all disposal-related activities in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
2. Waste Segregation and Collection:
-
Segregate Fostamatinib waste from general laboratory waste.
-
Collect all solid Fostamatinib waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled, and sealed container.
-
For solutions containing Fostamatinib, collect them in a designated, sealed, and properly labeled waste container. Do not mix with other solvent waste streams unless compatible and permitted by your institution's waste management plan.
3. Container Management:
-
Empty containers that held Fostamatinib should be triple-rinsed with a suitable solvent.[1][2] The rinsate should be collected as chemical waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or incinerated if made of combustible material.[1][2]
4. Disposal Pathway:
-
The primary and recommended method for the disposal of Fostamatinib is through a licensed chemical destruction facility.[1][2] This typically involves high-temperature incineration with flue gas scrubbing to ensure complete destruction of the compound and to prevent the release of harmful substances into the atmosphere.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the collected Fostamatinib waste. They will have established procedures and contracts with licensed waste management vendors.
5. Documentation:
-
Maintain accurate records of the amount of Fostamatinib being disposed of and the date of disposal, in accordance with your institution's policies and any applicable regulations.
Fostamatinib Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of Fostamatinib.
Caption: Workflow for the safe disposal of Fostamatinib waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of Fostamatinib, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management guidelines.
References
Safeguarding Researchers: A Comprehensive Guide to Handling and Disposal of Fostamatinib (disodium hexahydrate)
For Immediate Implementation: This document provides essential safety and logistical protocols for laboratory personnel handling Fostamatinib (disodium hexahydrate). Adherence to these guidelines is critical to ensure personal safety and minimize environmental exposure.
Fostamatinib (disodium hexahydrate) is a tyrosine kinase inhibitor. While the full hazard profile is still under investigation, it is prudent to handle it as a potent compound that may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. The following procedures outline the necessary personal protective equipment (PPE) and a step-by-step plan for its use and subsequent disposal.
Personal Protective Equipment (PPE) for Handling Fostamatinib
The consistent and correct use of PPE is the primary line of defense against exposure to Fostamatinib. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Single-use Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields |
| Weighing and Aliquoting (Powder Form) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- N95 or higher-rated Respirator (within a ventilated enclosure) |
| Solution Preparation | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- Work must be conducted within a certified chemical fume hood |
| Experimental Use (e.g., cell culture) | - Single-use Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Safety Goggles |
Detailed Experimental Protocols
Handling Powdered Fostamatinib:
All manipulations of powdered Fostamatinib must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent the generation and inhalation of airborne particles.[1] Researchers should wear double nitrile gloves, a disposable gown over their lab coat, and safety goggles.[2] An N95 or higher-rated respirator is strongly recommended during these operations.[2] Use dedicated spatulas and weighing boats to avoid cross-contamination.
Preparing Fostamatinib Solutions:
Stock solutions should be prepared in a certified chemical fume hood.[1] Wear double nitrile gloves, a disposable gown, and safety goggles.[2] When dissolving the powder, add the solvent slowly to the compound to prevent splashing. All prepared solutions must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Step-by-Step Handling and Disposal Protocol:
-
Segregation of Waste: All materials that come into contact with Fostamatinib are to be considered hazardous waste. This includes gloves, weighing papers, pipette tips, and any contaminated labware.[1]
-
Collection of Solid Waste: Contaminated solid waste must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Collection of Liquid Waste: Aqueous and solvent-based solutions containing Fostamatinib must be collected in a separate, appropriately labeled hazardous waste container. Do not pour any solution containing Fostamatinib down the drain.[2]
-
Decontamination of Work Surfaces: All surfaces and equipment that have come into contact with Fostamatinib must be decontaminated. A recommended procedure is to first wipe the surfaces with a detergent solution, followed by a rinse with 70% ethanol (B145695) or isopropanol. All cleaning materials must be disposed of as hazardous waste.
-
Labeling of Waste Containers: All hazardous waste containers must be clearly marked with "Hazardous Waste," the full chemical name "Fostamatinib (disodium hexahydrate)," and any other components in the waste mixture.
-
Storage of Waste: Hazardous waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department.[3]
-
Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Ensure all institutional and local regulations for hazardous waste disposal are followed.[3]
Visualizing the Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for safely managing Fostamatinib in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
